Methyl 4-Amino-2-fluorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAKMNNACPYTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620787 | |
| Record name | Methyl 4-amino-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73792-08-2 | |
| Record name | Methyl 4-amino-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-amino-2-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-Amino-2-fluorobenzoate: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Methyl 4-Amino-2-fluorobenzoate (CAS No. 73792-08-2) has emerged as a particularly valuable trifunctional building block, offering medicinal chemists a versatile platform for generating novel molecular architectures.[1][4]
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical and physical properties, provide validated protocols for its synthesis and subsequent chemical transformations, and explore its applications as a key intermediate in the pharmaceutical industry. The narrative is grounded in the practical realities of laboratory synthesis, emphasizing the causal relationships behind methodological choices to ensure robust and reproducible outcomes.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application. These properties dictate handling, purification, and analytical verification.
Physicochemical Properties
This compound is typically supplied as a solid, with its key properties summarized in the table below.[5][6]
| Property | Value | Source(s) |
| CAS Number | 73792-08-2 | [5][7] |
| Molecular Formula | C₈H₈FNO₂ | [5] |
| Molecular Weight | 169.15 g/mol | [7] |
| Appearance | Solid | [5] |
| Melting Point | 108 to 112°C | [5] |
| Purity (Typical) | ≥97% | [5] |
Spectroscopic Analysis
2.2.1 Predicted Proton NMR (¹H NMR) Spectroscopy
In a typical deuterated solvent such as DMSO-d₆ or CDCl₃, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group, and the methyl ester.
-
Aromatic Region (δ 6.3-7.8 ppm): The aromatic region will be the most complex due to the substitution pattern.
-
H-6: Expected to be a triplet or doublet of doublets around δ 7.6-7.8 ppm, coupled to H-5. The ortho-fluorine will likely not show strong coupling.
-
H-5 & H-3: These protons are adjacent to the amino group and are expected at higher field (more shielded), likely in the δ 6.3-6.5 ppm range. They will appear as doublets or doublet of doublets, showing coupling to each other and to the fluorine atom.
-
-
Amino Protons (-NH₂, δ 4.0-6.0 ppm): A broad singlet is expected for the two amine protons. The chemical shift can vary significantly with concentration and solvent.
-
Methyl Ester Protons (-OCH₃, δ ~3.8 ppm): A sharp singlet integrating to three protons is characteristic of the methyl ester group.
2.2.2 Predicted Carbon NMR (¹³C NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum will reflect the eight unique carbon environments. The most notable feature will be the large C-F coupling constant for C-2.
-
Carbonyl Carbon (C=O, δ ~165-168 ppm): The ester carbonyl carbon will appear in the typical downfield region.
-
Aromatic Carbons (δ ~100-165 ppm):
-
C-2 (C-F): This carbon will be the most downfield of the ring carbons (excluding C-4) and will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).
-
C-4 (C-NH₂): The carbon attached to the amino group will be significantly shielded.
-
Other aromatic carbons will show smaller C-F coupling constants.
-
-
Methyl Carbon (-OCH₃, δ ~52 ppm): A signal corresponding to the methyl ester carbon.
2.2.3 Predicted Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
N-H Stretching (3300-3500 cm⁻¹): Two distinct bands are expected in this region, corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretching (~1700-1720 cm⁻¹): A strong, sharp absorption band characteristic of the ester carbonyl group.
-
C-F Stretching (1200-1300 cm⁻¹): A strong band indicating the presence of the aryl-fluorine bond.
-
C-O Stretching (~1250 cm⁻¹): An absorption associated with the ester C-O bond.
2.2.4 Mass Spectrometry (MS)
Under electron ionization (EI), the molecule is expected to show a clear molecular ion peak.
-
Molecular Ion (M⁺): A prominent peak at m/z = 169, corresponding to the molecular weight of the compound.
-
Key Fragmentation: A significant fragment at m/z = 138, corresponding to the loss of the methoxy group (-OCH₃).
Synthesis Methodology: Fischer-Speier Esterification
The most direct and industrially scalable synthesis of this compound is the acid-catalyzed Fischer-Speier esterification of its corresponding carboxylic acid, 4-Amino-2-fluorobenzoic acid.[12] The reaction is an equilibrium process; therefore, to ensure a high yield, an excess of the alcohol (methanol) is used as both a reactant and the solvent to drive the equilibrium toward the product.
Caption: Fischer-Speier Esterification Workflow.
Experimental Protocol: Synthesis of this compound
Causality Statement: This protocol is based on well-established Fischer esterification procedures for aromatic amino acids. The use of concentrated sulfuric acid as a catalyst protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by methanol. The post-reaction neutralization and extraction steps are critical for removing the acid catalyst and isolating the less water-soluble ester product.
Materials and Reagents:
-
4-Amino-2-fluorobenzoic acid (1.0 eq)
-
Methanol (Anhydrous, ~20 eq)
-
Sulfuric Acid (Concentrated, 98%, 0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Amino-2-fluorobenzoic acid (1.0 eq). Add a large excess of anhydrous methanol (e.g., 15-20 molar equivalents), which serves as both reactant and solvent.
-
Catalyst Addition: While stirring the suspension at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: The addition is exothermic, and the aminobenzoic acid may initially precipitate as its ammonium salt before redissolving upon heating.
-
Reflux: Heat the mixture to reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-8 hours).
-
Cooling and Quenching: Once complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice and water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture with stirring until gas evolution ceases and the pH is neutral to slightly basic (pH 7-8). The product will typically precipitate as a solid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Chemical Reactivity and Synthetic Utility
This compound possesses three distinct functional groups, each offering a handle for further chemical modification. This trifunctional nature is the source of its utility as a versatile building block.
Caption: Reactivity Map of Key Functional Groups.
Reactions of the Amino Group
The primary amine at the C-4 position is a potent nucleophile and the most common site for initial derivatization.
4.1.1 N-Acylation to Form Amides The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amide bonds. This is a foundational reaction in building more complex molecules.
General Protocol: N-Acetylation Causality Statement: This protocol uses a base (like pyridine or triethylamine) to neutralize the HCl byproduct generated from the reaction with acetyl chloride, driving the reaction to completion. Dichloromethane is an excellent solvent as it is inert and easily removed.
-
Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add a base such as triethylamine (1.2 eq).
-
Acylation: Cool the solution to 0°C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the N-acetylated product.
4.1.2 Diazotization and Sandmeyer Reactions The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in the presence of a copper(I) catalyst, a transformation known as the Sandmeyer reaction. This provides a powerful method for introducing diverse functionalities onto the aromatic ring that are otherwise difficult to install.
Reactions of the Ester Group
The methyl ester at C-1 is an electrophilic site.
4.2.1 Saponification (Hydrolysis) The ester can be easily hydrolyzed back to the parent carboxylic acid using aqueous base (e.g., NaOH or LiOH) followed by acidic workup. This unmasks the carboxylic acid, allowing it to be used in subsequent reactions, such as amide bond formation with a different amine.
4.2.2 Direct Amidation While less common than the two-step hydrolysis-coupling sequence, direct conversion of the methyl ester to an amide is possible by heating with an amine, sometimes with a catalyst.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a scaffold for synthesizing biologically active compounds. The precursor, 4-Amino-2-fluorobenzoic acid, and its derivatives are utilized in the development of therapeutics for oncology, as well as cardiovascular and neurological disorders.[4]
The strategic placement of the fluorine atom ortho to the carboxylic/ester group is particularly significant. The electron-withdrawing nature of fluorine can:
-
Modulate Acidity/Basicity: It lowers the pKa of the parent carboxylic acid and decreases the basicity of the aniline nitrogen. This can be critical for optimizing compound solubility and target engagement.
-
Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism on the aromatic ring, increasing the in vivo half-life of a drug candidate.[1]
-
Improve Binding Affinity: The fluorine atom can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme or receptor active sites, enhancing potency.
While specific drug synthesis pathways starting directly from the methyl ester are often proprietary, this building block is a known impurity (Enzalutamide Impurity 19) in the synthesis of major pharmaceuticals, highlighting its relevance in the field.[7]
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount. A thorough review of the Safety Data Sheet (SDS) is required before use.
-
Hazard Identification: this compound is classified under GHS as Acute Toxicity, Oral, Category 4 .[7]
-
Hazard Statement: H302: Harmful if swallowed.[7]
-
Precautionary Measures:
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is more than a simple catalog chemical; it is a strategic tool for molecular design. Its trifunctional nature, combined with the advantageous properties imparted by the fluorine substituent, makes it a highly valuable intermediate for constructing complex and diverse molecular libraries. By understanding its fundamental properties, mastering its synthesis, and leveraging the reactivity of its distinct functional groups, researchers in drug discovery and materials science can significantly accelerate their development pipelines. This guide provides the foundational knowledge and practical protocols to effectively and safely utilize this versatile building block in the laboratory.
References
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iChemical. (n.d.). This compound, CAS No. 73792-08-2. Retrieved January 11, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. Retrieved January 11, 2026, from [Link]
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Supporting Information for scientific publication. (n.d.). Characterization data. Retrieved January 11, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Pharmaffiliates. (n.d.). CAS No : 73792-08-2 | Product Name : this compound. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
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- Google Patents. (n.d.). US11203593B2 - Forms of methyl {4,6-diamino-2-[1(2-fluorobenzyl)-1H-pyrazolo[3-4-b]pyridino-3-yl]pyrimidino-5-yl}methyl carbamate.
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NIST. (n.d.). Methyl 4-fluorobenzoate. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
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NIST. (n.d.). Methyl 4(methylamino)benzoate. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
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Google Patents. (n.d.). US Patent 20130184281. Retrieved January 11, 2026, from [Link]
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
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SpectraBase. (n.d.). 4-Amino-2-methylbenzoic acid. Retrieved January 11, 2026, from [Link]
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Semantic Scholar. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved January 11, 2026, from [Link]
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Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals (Basel), 15(8), 999. [Link]
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A Comprehensive Technical Guide to Methyl 4-Amino-2-fluorobenzoate (CAS 73792-08-2): A Keystone Building Block in Modern Drug Discovery
This document provides an in-depth technical overview of Methyl 4-Amino-2-fluorobenzoate, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causal science behind its utility, offering field-proven insights into its synthesis, characterization, and strategic application. Our focus is on the integration of its unique structural features—an amine, a methyl ester, and a strategically placed fluorine atom—into the rational design of next-generation therapeutics.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted aromatic compound whose value is derived from the specific arrangement and reactivity of its functional groups. The presence of fluorine, in particular, is a deliberate design element that imparts valuable properties to downstream active pharmaceutical ingredients (APIs). A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 73792-08-2 | [1][2][3] |
| Molecular Formula | C₈H₈FNO₂ | [1][3] |
| Molecular Weight | 169.15 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Amino-2-fluorobenzoic acid methyl ester, Enzalutamide Impurity 19 | [3] |
| Appearance | Solid, often a powder or crystalline solid | [2] |
| Melting Point | 108-112 °C | [2] |
| Density | ~1.3 g/cm³ | [2] |
| Purity (Typical) | ≥98% (by GC) | [2] |
| Storage Conditions | Room temperature or refrigerated at 2-8°C | [4] |
The Strategic Imperative of Fluorine in Medicinal Chemistry
To appreciate the utility of this compound, one must first understand the profound impact of fluorine in drug design. The substitution of a hydrogen atom with fluorine is rarely an incidental choice; it is a strategic decision to modulate a molecule's biological and physical properties. Fluorine's high electronegativity and small size, relative to other halogens, allow it to serve as a "super-hydrogen."
Key Effects of Fluorination:
-
Metabolic Stability: Aromatic hydroxylation, a common metabolic pathway mediated by Cytochrome P450 enzymes, can be blocked by placing a fluorine atom at the target position. This C-F bond is exceptionally strong and resistant to cleavage, often leading to an increased drug half-life.
-
Receptor Binding Affinity: Fluorine can alter the electronic profile of the aromatic ring, influencing how a molecule interacts with its biological target. It can participate in hydrogen bonds and other non-covalent interactions, potentially increasing binding affinity and selectivity.[5]
-
Lipophilicity and Permeability: The introduction of fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[5]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, such as the amino group in this molecule. This change can significantly affect a drug's ionization state at physiological pH, influencing its solubility, receptor binding, and pharmacokinetic profile.
Synthesis and Purification: A Validated Protocol
The most direct and reliable synthesis of this compound is the Fischer esterification of its parent carboxylic acid. This method is robust, scalable, and relies on common laboratory reagents.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis from 4-Amino-2-fluorobenzoic acid. The core principle is an acid-catalyzed reaction with an excess of alcohol (methanol) to drive the equilibrium towards the ester product.
Materials:
-
4-Amino-2-fluorobenzoic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (≥20 eq, serves as reagent and solvent)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq, catalyst)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Amino-2-fluorobenzoic acid and methanol.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise. Causality Note: The exothermic nature of acid dilution requires slow addition at low temperatures to prevent uncontrolled boiling of the methanol.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate. Stir until effervescence ceases. Trustworthiness Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, which is critical for successful extraction.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the final product as a crystalline solid.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the material meets the standards required for subsequent research.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8 (dd, 1H, aromatic), δ ~6.4 (m, 2H, aromatic), δ ~4.1 (br s, 2H, -NH₂), δ ~3.85 (s, 3H, -OCH₃). Note: Chemical shifts are approximate and can vary. |
| ¹⁹F NMR (376 MHz, CDCl₃) | A single resonance is expected in the typical range for an aryl fluoride. |
| FTIR (ATR) | ν ~3400-3300 cm⁻¹ (N-H stretch), ν ~1710 cm⁻¹ (C=O ester stretch), ν ~1250 cm⁻¹ (C-O stretch), ν ~1200 cm⁻¹ (C-F stretch). |
| Mass Spec. (ESI+) | Expected [M+H]⁺ = 170.06. |
| HPLC (Purity) | A single major peak (typically >98% area) on a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient). |
Note: For definitive structural confirmation, various 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be employed. Analytical data for this compound can be viewed on supplier websites.[6]
Reactivity and Applications in Synthesis
This compound is a trifunctional building block, offering three distinct sites for chemical modification. This versatility is its greatest asset in the synthesis of complex molecules.
Key Synthetic Transformations
A. N-Acylation (Amide Bond Formation) The primary amino group is a potent nucleophile, readily reacting with acylating agents.
-
Protocol: Dissolve this compound (1 eq) and a base like triethylamine or pyridine (1.5 eq) in a suitable solvent (e.g., dichloromethane). Cool to 0°C and add an acid chloride or anhydride (1.1 eq) dropwise. Allow to warm to room temperature and stir until completion.
-
Significance: This is a fundamental transformation for building out molecular complexity, allowing the introduction of diverse side chains.
B. Ester Hydrolysis The methyl ester can be saponified to the corresponding carboxylic acid, which is a critical functional group for further derivatization, particularly for coupling with amines to form amides.
-
Protocol: Dissolve the ester (1 eq) in a mixture of THF or methanol and water. Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq). Stir at room temperature until TLC indicates complete consumption of the starting material. Acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid product.
-
Significance: Unmasks a carboxylic acid, enabling peptide-style couplings (e.g., using HATU or EDC) and other transformations.
C. Case Study: Relevance to Enzalutamide The compound is listed as "Enzalutamide Impurity 19".[3] This directly links it to the synthesis or degradation of Enzalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer. This demonstrates the industrial relevance of this specific building block in the production of highly complex and life-saving APIs. Its structure is embedded within the core of many advanced pharmaceutical intermediates.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for safety.
| Hazard Class | GHS Statement(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
(Data sourced from aggregated GHS information)[3][7]
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.[1]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical intermediate; it is a carefully designed tool for medicinal chemists. Its value lies in the convergence of three functional groups on a single, stable scaffold, with the fluorine atom providing a powerful lever to enhance the pharmacokinetic and pharmacodynamic properties of target molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in the discovery and development of novel therapeutics.
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
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A Technical Guide to the Structural Elucidation of Methyl 4-Amino-2-fluorobenzoate
Abstract
This comprehensive technical guide provides a detailed, multi-technique workflow for the unambiguous structural elucidation of Methyl 4-Amino-2-fluorobenzoate, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices, the principles of data interpretation, and the synergistic power of combining Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed, field-tested protocols are provided for each analytical technique, grounded in authoritative standards. This guide is intended for researchers, chemists, and quality control professionals in the drug development and chemical synthesis sectors who require a robust and self-validating methodology for molecular characterization.
Introduction and Strategic Overview
This compound (C₈H₈FNO₂) is a substituted aromatic ester whose structural scaffold is of significant interest in medicinal chemistry.[1] Accurate and definitive confirmation of its molecular structure is a critical prerequisite for its use in further synthetic steps and for ensuring the purity and identity of final active pharmaceutical ingredients (APIs).
The structure elucidation of a novel or synthesized compound is a cornerstone of chemical research.[2] It is rarely, if ever, accomplished with a single analytical technique. Instead, a strategic and orthogonal approach is required, where each method provides a unique and complementary piece of the structural puzzle.[3][4] This guide details such a strategy, leveraging the strengths of mass spectrometry for molecular weight determination, infrared spectroscopy for functional group identification, and the unparalleled detail of nuclear magnetic resonance for mapping the precise atomic connectivity.
Sample Provenance and Synthesis Protocol
Understanding the synthetic route of a compound is crucial for anticipating potential impurities or isomeric byproducts. This compound is commonly prepared via a Fischer esterification of its corresponding carboxylic acid.
Experimental Protocol: Fischer Esterification of 4-Amino-2-fluorobenzoic Acid
This protocol is adapted from standard acid-catalyzed esterification procedures.[5][6]
Materials:
-
4-Amino-2-fluorobenzoic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (large excess, ~20-30 eq)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.1-0.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for extraction)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Amino-2-fluorobenzoic acid and anhydrous methanol.
-
Stir the suspension and cool the flask in an ice bath (0 °C).
-
Slowly and carefully add concentrated sulfuric acid dropwise to the stirring suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65-70 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Integrated Spectroscopic Analysis
The following sections detail the application and interpretation of key spectroscopic techniques. The data presented are representative values for this compound.
Workflow for Structural Elucidation
A logical workflow ensures that information is gathered and interpreted efficiently, with each step building upon the last to refine the structural hypothesis.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry (MS): The Molecular Formula
Core Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound with high precision.[7][8] High-resolution mass spectrometry (HRMS) can determine the elemental composition.
Experimental Protocol (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation:
-
Molecular Formula: C₈H₈FNO₂
-
Exact Mass: 169.0539 g/mol .[9]
-
Expected [M+H]⁺: 170.0617 m/z
The observation of a high-intensity ion at m/z 170.0617 in the HRMS spectrum is the first crucial piece of evidence, confirming the elemental formula and molecular weight.
Infrared (IR) Spectroscopy: The Functional Groups
Core Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[2] Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for functional group identification.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum.
Data Interpretation: The IR spectrum provides direct evidence for the key functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3400 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3080 - 3010 | C-H Stretch | Aromatic Ring |
| 2960 - 2850 | C-H Stretch | Methyl Group (-CH₃) |
| ~1710 | C=O Stretch | Ester Carbonyl |
| ~1620 | N-H Bend | Primary Amine (-NH₂) |
| 1600, 1500 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch (asymmetric) | Ester Linkage |
| ~1100 | C-F Stretch | Aryl-Fluoride |
The presence of strong absorptions for the N-H, C=O (ester), and C-F bonds provides powerful validation of the structure suggested by the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
Core Principle: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic compound.[2][3] It provides information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Reporting standards are guided by organizations like IUPAC.[10][11][12]
Experimental Protocol (Solution-State NMR):
-
Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality Note: CDCl₃ is often preferred for its simplicity, but DMSO-d₆ can be useful for observing labile protons like those on an amine group.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Data Interpretation (400 MHz, CDCl₃): The proton NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).
Caption: Structure of this compound.[9]
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-c (OCH₃) | ~3.85 | Singlet (s) | - | 3H |
| H-d (NH₂) | ~4.10 | Broad Singlet (br s) | - | 2H |
| H-b | ~6.40 | Doublet of doublets (dd) | J(H-b, H-a) ≈ 8.5, J(H-b, F) ≈ 14.0 | 1H |
| H-a | ~6.50 | Doublet of doublets (dd) | J(H-a, H-b) ≈ 8.5, J(H-a, F) ≈ 2.0 | 1H |
| H-e | ~7.80 | Triplet (t) | J(H-e, H-a) ≈ 8.5, J(H-e, F) ≈ 8.5 | 1H |
-
Analysis: The three aromatic protons (H-a, H-b, H-e) show distinct signals due to the substitution pattern. The large coupling (~14.0 Hz) on H-b confirms its ortho relationship to the fluorine atom. The triplet for H-e indicates it is coupled to both H-a and the fluorine atom with similar coupling constants. The singlet at 3.85 ppm integrating to 3H is characteristic of a methyl ester. The broad singlet for the amine protons is also expected.
¹³C NMR Data Interpretation (101 MHz, CDCl₃): The carbon NMR spectrum shows the number of unique carbon environments. The large C-F coupling constants are diagnostic.
| Assignment | Chemical Shift (δ) ppm | Coupling (JCF) Hz |
| C-g (OCH₃) | ~51.5 | - |
| C-3 | ~100.0 | Doublet, ¹JCF ≈ 25 |
| C-5 | ~110.0 | Doublet, ²JCF ≈ 21 |
| C-1 | ~112.5 | Doublet, ²JCF ≈ 4 |
| C-6 | ~133.0 | Doublet, ³JCF ≈ 11 |
| C-4 | ~151.0 | Singlet |
| C-2 | ~164.0 | Doublet, ¹JCF ≈ 250 |
| C-f (C=O) | ~165.5 | Doublet, ³JCF ≈ 3 |
-
Analysis: Eight distinct carbon signals are observed, matching the structure. The most deshielded carbon is the ester carbonyl (C-f). The carbon directly attached to fluorine (C-2) shows a very large one-bond coupling constant (~250 Hz) and is significantly downfield, which is highly characteristic. The other aromatic carbons show smaller two- and three-bond couplings to fluorine, confirming their positions relative to the C-F bond.
Data Consolidation and Final Confirmation
-
MS established the molecular formula C₈H₈FNO₂.
-
IR confirmed the presence of a primary amine (-NH₂), an ester (C=O), an aromatic ring, and a C-F bond.
-
¹H NMR confirmed the presence of a methyl ester (3H singlet), two amine protons (2H broad singlet), and three distinct aromatic protons whose splitting patterns and coupling constants are only consistent with a 1,2,4-trisubstitution pattern involving fluorine at position 2.
-
¹³C NMR confirmed the eight unique carbons and, most importantly, the C-F connectivity through the large ¹JCF coupling constant, solidifying the position of the fluorine atom.
Collectively, the data from these orthogonal techniques lead to the unequivocal structural assignment of the compound as This compound .
Safety and Handling
According to safety data sheets, this compound is harmful if swallowed.[9] Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or fume hood. Avoid dust formation. Wash hands thoroughly after handling.[13]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
References
-
Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 13-17. [Link]
-
IUPAC. (2017). A critical review of reporting and storage of NMR data for spin-half nuclei in small molecules. International Union of Pure and Applied Chemistry. [Link]
-
Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-267. [Link]
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Fung, Y. L. E., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(15), 4437. [Link]
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Slideshare. (2016). Spectroscopic and chemical techniques for structure elucidation of alkaloids. [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
-
Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
-
Sciencemadness Discussion Board. (2017). methyl 4-aminobenzoate synthesis report. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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CP Lab Safety. This compound, min 98%, 100 grams. [Link]
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A Comprehensive Technical Guide to the Solubility of Methyl 4-Amino-2-fluorobenzoate in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of methyl 4-amino-2-fluorobenzoate, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing its solubility, offers predictive insights based on physicochemical properties, and details a robust experimental protocol for precise solubility determination.
Introduction: The Significance of this compound
This compound (MF: C₈H₈FNO₂, MW: 169.15 g/mol ) is a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1] Its structural features, including an aromatic ring substituted with an amino group, a fluorine atom, and a methyl ester, make it a versatile precursor. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes like crystallization, and formulation development.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and forming new solute-solvent interactions.
Physicochemical Properties of this compound
A thorough understanding of the molecule's properties is the first step in predicting its solubility.
| Property | Value | Source |
| Molecular Weight | 169.15 g/mol | [1] |
| Melting Point | 108 to 112 °C | [3] |
| XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
The XLogP3 value of 2.2 suggests a moderate lipophilicity, indicating that the compound will favor organic solvents over water. The presence of a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the fluorine, the carbonyl oxygen, and the ester oxygen) allows for a range of intermolecular interactions.
The Influence of Functional Groups on Solubility
-
Aromatic Ring: The benzene core is nonpolar and contributes to solubility in aromatic and nonpolar solvents.
-
Amino Group (-NH₂): This group is polar and capable of hydrogen bonding, which can enhance solubility in polar protic solvents.
-
Fluorine Atom (-F): Fluorine is highly electronegative, introducing polarity into the C-F bond. This can affect the molecule's overall dipole moment and its interactions with polar solvents. The introduction of fluorine can sometimes reduce solubility in nonpolar hydrocarbon solvents.[4]
-
Methyl Ester (-COOCH₃): The ester group is polar but lacks a hydrogen bond donor. It can accept hydrogen bonds and engage in dipole-dipole interactions, contributing to solubility in a range of polar aprotic and protic solvents.[1][5]
Predicted Solubility Profile
Based on these factors, the following solubility profile is predicted:
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low | The polar functional groups will limit solubility in a nonpolar alkane. |
| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic ring of the solute will interact favorably with the aromatic solvent. |
| Dichloromethane | Polar Aprotic | Moderate to High | The polarity of the solvent should effectively solvate the polar groups of the solute. |
| Ethyl Acetate | Polar Aprotic | High | As an ester itself, it is expected to be a good solvent for another ester, capable of dipole-dipole interactions.[5] |
| Acetone | Polar Aprotic | High | The polar nature and hydrogen bond accepting capability of acetone should lead to good solubility. |
| Ethanol/Methanol | Polar Protic | High | The amino group can donate a hydrogen bond, and the ester and fluorine can accept hydrogen bonds from the alcohol. |
| Water | Polar Protic | Low | Despite the presence of polar groups, the significant nonpolar aromatic core and the moderate XLogP3 value suggest low aqueous solubility. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Accurately add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solutions with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted samples into the HPLC and determine the peak area.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, mol/L).
-
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Conclusion and Practical Implications
This guide provides a comprehensive overview of the solubility of this compound in organic solvents, grounded in its physicochemical properties and comparisons with analogous structures. While quantitative data is sparse, a strong predictive framework has been established, suggesting high solubility in polar aprotic and protic solvents like ethyl acetate, acetone, and alcohols, and lower solubility in nonpolar solvents such as hexane.
For drug development professionals, the detailed experimental protocol provides a reliable method for obtaining the precise solubility data necessary for process optimization and formulation. The principles and methodologies outlined herein serve as a valuable resource for researchers working with this important pharmaceutical intermediate.
References
- Babu, N. S., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Coamorphous Systems. Crystal Growth & Design, 11(7), 2662–2679.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 25.5 Esters – Structure, Properties and Naming. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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A Technical Guide to the Biological Activities of Methyl 4-Amino-2-fluorobenzoate Derivatives
An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary Methyl 4-Amino-2-fluorobenzoate and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry. The strategic placement of a fluorine atom on the benzoate ring, combined with the reactive amino and methyl ester groups, provides a versatile scaffold for developing novel therapeutic agents. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] This guide offers a comprehensive overview of the known biological activities of this compound class, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from in vitro and in vivo studies, this document provides researchers and drug development professionals with a detailed exploration of the mechanisms of action, experimental protocols for evaluation, and future directions for this promising chemical series.
The Chemical Scaffold: Foundation for Therapeutic Potential
Structure, Properties, and the Role of Fluorine
This compound (C₈H₈FNO₂) is an aromatic ester characterized by a benzene ring substituted with an amino group at position 4, a fluorine atom at position 2, and a methyl ester group at position 1.[2] This arrangement of functional groups is critical to its utility as a pharmaceutical intermediate. The amino and carboxylic acid moieties provide reactive sites for chemical modification, allowing for the synthesis of a diverse library of derivatives, including amides, hydrazides, and more complex heterocyclic structures.[3]
The fluorine atom at the C-2 position is not merely a passive substituent. Its high electronegativity and small size can profoundly influence the molecule's physicochemical properties. This can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the drug's half-life.
-
Increased Binding Affinity: Fluorine can engage in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing the potency of the compound.
-
Modulated Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes and reach its target site.[1]
These attributes make the 4-Amino-2-fluorobenzoic acid scaffold an attractive starting point for designing drugs with improved efficacy and pharmacokinetic profiles.[1][3]
Anticancer Activity: Targeting Malignant Proliferation
Derivatives of the fluorobenzoate scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways and the induction of apoptosis.
Mechanisms of Antineoplastic Action
Research into structurally related compounds suggests that this compound derivatives may exert their anticancer effects through multiple mechanisms:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): A primary mechanism for related compounds involves the inhibition of RTKs like the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is frequently overexpressed in various cancers, and its inhibition can block downstream signaling pathways responsible for cell growth and proliferation.
-
Induction of Apoptosis: Fluorinated derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can occur through the modulation of apoptotic proteins, such as inhibiting the anti-apoptotic protein Bcl-2 and promoting the cleavage of PARP-1, a key enzyme in DNA repair.[5][6]
-
Inhibition of Glutathione-Related Enzymes: Some methyl 4-aminobenzoate derivatives have been found to inhibit glutathione reductase (GR) and glutathione S-transferase (GST).[7] These enzymes are crucial for cellular antioxidant defense and detoxification. Their inhibition can lead to an increase in oxidative stress within cancer cells, rendering them more susceptible to cell death.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.[8][9]
Causality of Experimental Choices:
-
Cell Lines: A panel of cancer cell lines (e.g., A549 for lung, HepG2 for liver, HCT-116 for colon) is used to assess the breadth of activity. A non-malignant cell line (e.g., Vero) is included to determine the compound's selectivity for cancer cells over healthy cells, a critical parameter for therapeutic potential.[10][11]
-
Positive Control: A known anticancer drug (e.g., Erlotinib, 5-Fluorouracil) serves as a benchmark to validate the assay's performance and provide a reference for the potency of the test compounds.[4][12]
-
MTT Reagent: The choice of MTT is based on its conversion by mitochondrial dehydrogenases in living cells into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer and non-malignant cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the data to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Comparative Cytotoxicity
The following table summarizes representative cytotoxicity data for a potent derivative compared to a standard therapeutic agent.
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) |
| Derivative N5a * | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
| Data derived from a study on structurally similar 4-amino-3-chloro benzoate ester derivatives.[4] |
Visualizations: Workflow and Signaling Pathway
Caption: Workflow for In Vitro Anticancer Cytotoxicity Screening.
Caption: Broth Microdilution Workflow for MIC Determination.
Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases, making the development of new anti-inflammatory agents a high priority. Fluorinated compounds have shown considerable promise in this area. [5][13]
Mechanisms of Anti-inflammatory Action
Derivatives based on fluorinated scaffolds can interfere with the inflammatory cascade at multiple points:
-
Inhibition of Pro-inflammatory Mediators: A key mechanism is the suppression of pro-inflammatory mediators. Studies on related fluorinated benzofurans showed potent inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression. [5][6]This leads to a reduction in the production of prostaglandin E₂ (PGE₂) and nitric oxide (NO), both of which are central to the inflammatory response.
-
Inhibition of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Some fluorine-substituted derivatives have been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of its inhibitory subunit, IκBα, and the p65 subunit. [13][14]This blocks the transcription of numerous pro-inflammatory genes.
Experimental Protocol: In Vivo Anti-inflammatory Assessment
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds. [15][16][17] Causality of Experimental Choices:
-
Inducing Agent: Carrageenan is used because it induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the late phase (after 3 hours) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs and corticosteroids. This allows for the characterization of the compound's mechanism. [17]* Measurement: A plethysmometer provides a precise and quantitative measurement of paw volume, allowing for the calculation of edema inhibition.
-
Positive Control: A standard anti-inflammatory drug like indomethacin is used to validate the model and provide a benchmark for the test compound's efficacy.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.
-
Baseline Measurement: Measure the initial volume of each animal's right hind paw using a plethysmometer.
-
Compound Administration: Administer the test compound orally or intraperitoneally. The control group receives the vehicle, and the positive control group receives indomethacin.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
Data Presentation: Inhibition of Inflammatory Mediators
| Compound | IL-6 Secretion IC₅₀ (µM) | NO Production IC₅₀ (µM) | PGE₂ Production IC₅₀ (µM) |
| Benzofuran Derivative 1 | 9.04 | 5.2 | 20.5 |
| Benzofuran Derivative 2 | 1.2 | 2.4 | 1.1 |
| Data derived from a study on fluorinated benzofuran derivatives in LPS-stimulated macrophages.[5][6] |
Visualization: NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB Inflammatory Pathway.
Conclusion and Future Directions
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a compelling range of biological activities. The evidence points to their potential as leads for novel anticancer, antimicrobial, and anti-inflammatory agents. The presence of fluorine enhances their drug-like properties, while the versatile substitution points allow for extensive chemical exploration and optimization.
Future research should focus on:
-
Lead Optimization: Synthesizing focused libraries of derivatives to refine the structure-activity relationships for each biological target and improve potency and selectivity.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Efficacy and Safety: Advancing lead candidates into more complex animal models of cancer, infection, and inflammation to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.
-
Exploring New Therapeutic Areas: Given the scaffold's versatility, screening derivatives against other targets, such as those involved in neurodegenerative or cardiovascular diseases, could unveil new applications.
By leveraging the foundational knowledge outlined in this guide, researchers can accelerate the development of this compound derivatives from promising chemical matter into next-generation therapeutics.
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The Strategic Role of 2-Ortho Fluorination in Modulating the Bioactivity Profile of the Methyl 4-Aminobenzoate Scaffold
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to refine physicochemical properties, enhance pharmacokinetic profiles, and improve pharmacodynamic interactions. This guide provides an in-depth analysis of the role of the fluorine atom in Methyl 4-Amino-2-fluorobenzoate, a versatile chemical scaffold. While not an active pharmaceutical ingredient (API) itself, this molecule serves as a strategic building block in drug discovery. We will dissect how the specific placement of a fluorine atom at the C-2 ortho position of the methyl 4-aminobenzoate core fundamentally alters its electronic, conformational, and metabolic characteristics. This analysis provides a framework for medicinal chemists to leverage this and similar fluorinated scaffolds for the rational design of next-generation therapeutics, particularly in fragment-based drug discovery and kinase inhibitor development.
Introduction: The Power of a Single Atom
Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This unique combination allows it to act as a "super-hydrogen" bioisostere, imparting profound changes to a molecule's properties without adding significant steric bulk.[1][2] The strategic placement of fluorine can:
-
Modulate Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[3] This is critical for controlling a compound's ionization state at physiological pH, which in turn affects solubility, membrane permeability, and target binding.
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] Placing fluorine at a metabolically labile position—a "soft spot"—can block hydroxylation and dramatically increase a drug's half-life.[6]
-
Alter Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[7] Furthermore, ortho-fluorination next to hydrogen bond donors (like an amide) can promote the formation of intramolecular hydrogen bonds, masking polar groups and further improving permeability.[8]
-
Influence Conformation and Binding: The electronegativity of fluorine can lead to unique intramolecular interactions, such as hydrogen bonds with adjacent N-H or O-H groups, which can lock the molecule into a specific, more bioactive conformation.[9]
This compound serves as an exemplary case study of these principles. It is a valuable fragment and building block precisely because the ortho-fluoro substituent provides a suite of desirable properties from the very start of the drug design process.[7][10]
Physicochemical Impact of 2-Ortho Fluorination
To understand the specific contribution of the fluorine atom, we must compare this compound to its non-fluorinated parent, Methyl 4-aminobenzoate, and its positional isomer, Methyl 4-Amino-3-fluorobenzoate.
Comparative Analysis of Key Properties
| Property | Methyl 4-aminobenzoate | This compound | Methyl 4-Amino-3-fluorobenzoate | Rationale for Change |
| Molecular Weight ( g/mol ) | 151.16 | 169.15 | 169.15 | Addition of a fluorine atom. |
| Calculated LogP | 1.4 | 1.7 (approx.) | 1.3 | The 2-fluoro isomer is predicted to be slightly more lipophilic due to intramolecular effects. The 3-fluoro isomer has a similar lipophilicity to the parent. |
| Predicted pKa (of 4-NH2) | ~4.2 | ~2.5 - 3.0 | ~3.5 | The strongly electron-withdrawing fluorine atom significantly reduces the basicity of the aniline nitrogen. The effect is most pronounced from the ortho position due to proximity and inductive effects.[11] |
| Key Structural Feature | Planar aromatic system. | Potential for intramolecular H-bond between F and ester carbonyl; steric interaction between F and ester. | Electron-withdrawing group meta to the ester and ortho to the amine. | The 2-fluoro position creates unique conformational constraints and electronic effects compared to the 3-fluoro position. |
Note: LogP and pKa values are estimates based on established chemical principles and may vary slightly from experimental values.
The Dominant Influence: pKa Modulation
The most dramatic effect of 2-ortho fluorination is the significant reduction in the basicity of the 4-amino group. The fluorine atom's powerful inductive effect withdraws electron density from the aromatic ring, making the lone pair on the nitrogen less available for protonation. This has profound implications for drug design:
-
Reduced Off-Target Ionic Interactions: A less basic amine is less likely to be protonated at physiological pH (7.4), reducing the chance of non-specific ionic interactions with acidic residues in proteins or phospholipids (phospholipidosis).
-
Improved Cell Permeability: By reducing the fraction of the compound that is protonated, the overall lipophilicity and passive diffusion across cell membranes can be improved.
-
Tunable Hydrogen Bonding: While less basic, the amine remains a potent hydrogen bond donor. The fluorine atom also modulates the hydrogen bond accepting capacity of the nearby ester carbonyl.
Diagram: Impact of Fluorine Position on Amine Basicity
Caption: Positional effect of fluorine on the predicted pKa of the 4-amino group.
Pharmacokinetic Implications: Designing for Stability
This compound is an attractive building block because it preemptively addresses one of the most common failure points in drug discovery: metabolic instability.
Blocking Metabolic "Soft Spots"
Aromatic rings are frequently targeted by CYP enzymes for oxidation, typically at electron-rich positions or sites of least steric hindrance. For the Methyl 4-aminobenzoate scaffold, the positions ortho to the strong activating amino group (positions 3 and 5) are potential sites of hydroxylation. However, the position ortho to the ester (position 2) could also be a liability.
By placing a fluorine atom at the C-2 position, this site is effectively blocked from oxidative metabolism. The high strength of the C-F bond prevents enzymatic hydroxylation at this position, forcing metabolism to occur elsewhere or slowing it down altogether.[5] This "metabolic shielding" is a key reason for using this building block, as it can significantly increase the resulting compound's in vivo half-life and oral bioavailability.
Diagram: Metabolic Shielding by Ortho-Fluorine
Caption: Workflow illustrating the use of this compound in FBDD.
Experimental Protocols for Characterization
To experimentally validate the predicted properties of this compound and its derivatives, the following standard protocols are essential.
Protocol: Determination of Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a self-validating system to measure the intrinsic clearance of a compound by Phase I metabolic enzymes. [12] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound compared to Methyl 4-aminobenzoate.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., Promega NADPH-Glo™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
-
Acetonitrile with 0.1% formic acid (for quenching)
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM solution in phosphate buffer. Prepare the test and control compounds at a starting concentration of 1 µM in the buffer/HLM mixture.
-
Pre-incubation: Pre-warm the HLM/compound mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point. Immediately remove an aliquot (50 µL) and quench in 200 µL of ice-cold acetonitrile containing an internal standard.
-
Time Points: Collect and quench further aliquots at 5, 15, 30, and 60 minutes.
-
Control Reactions: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.
-
Sample Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration])
-
Expected Outcome: this compound is expected to show a significantly longer t½ and lower CLint compared to Methyl 4-aminobenzoate, demonstrating the metabolic shielding effect of the 2-fluoro substituent.
Protocol: Potentiometric Determination of pKa
Objective: To experimentally determine the pKa of the 4-amino group for the fluorinated and non-fluorinated analogs.
Materials:
-
Test compounds (1-2 mg)
-
Methanol and water (HPLC grade)
-
Standardized 0.1 M HCl and 0.1 M KOH
-
Calibrated pH meter and electrode
-
Automated titrator (e.g., Sirius T3)
Methodology:
-
Sample Preparation: Dissolve the test compound in a known volume of a methanol/water mixture.
-
Titration: Titrate the solution with standardized HCl to fully protonate the amine, then back-titrate with standardized KOH.
-
Data Acquisition: Record the pH of the solution after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve using appropriate software (e.g., Yasuda-Shedlovsky extrapolation).
Expected Outcome: The experimental pKa of this compound will be significantly lower than that of Methyl 4-aminobenzoate, confirming the strong electron-withdrawing effect of the ortho-fluorine.
Conclusion and Future Perspectives
This compound is a prime example of how strategic, single-atom modifications can create highly valuable building blocks for drug discovery. The introduction of a fluorine atom at the C-2 position confers a trifecta of benefits: it sterically and electronically shields the molecule from oxidative metabolism, it significantly lowers the basicity of the 4-amino group to improve its drug-like properties, and it provides a synthetically tractable handle for elaboration. While this compound may not be a therapeutic agent in its own right, its role as a pre-optimized, metabolically robust fragment makes it an invaluable tool for medicinal chemists. By starting with such a well-designed scaffold, researchers can accelerate the journey from fragment hit to clinical candidate, saving time and resources while building in desirable pharmacokinetic properties from the ground up. The principles demonstrated by this specific molecule are broadly applicable and underscore the continued importance of fluorine chemistry in the future of pharmaceutical design.
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Methyl 4-Amino-2-fluorobenzoate: A Strategic Fluorinated Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists
Executive Summary
In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1][2] Fluorinated building blocks are indispensable tools, and among them, Methyl 4-Amino-2-fluorobenzoate stands out for its unique combination of functionalities and substitution patterns. This guide provides a comprehensive technical overview of this versatile intermediate, moving beyond simple data provision to explain the underlying chemical principles that make it a valuable asset in research and development. We will explore its synthesis, analyze its distinct reactivity profile, detail its applications with field-proven protocols, and contextualize its role in the creation of next-generation therapeutics.
Core Compound Profile: Properties and Safety
A thorough understanding of a building block's fundamental characteristics is the bedrock of successful and safe experimentation. The key physicochemical properties of this compound are summarized below.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 73792-08-2 | [3][4][5] |
| Molecular Formula | C₈H₈FNO₂ | [3][5] |
| Molecular Weight | 169.15 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 108-112 °C | [4][6] |
| Purity | Typically ≥97% | [4][5] |
| IUPAC Name | This compound | [3][4] |
GHS Safety & Handling
As with any laboratory chemical, adherence to safety protocols is paramount. This compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Harmful/Irritant)[4]
-
Signal Word: Warning[4]
-
Hazard Statements:
-
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][6]
-
P280: Wear protective gloves/protective clothing and eye/face protection.[4][8]
-
P301+P312: IF SWALLOWED: Call a doctor if you feel unwell.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8]
-
Expert Insight: Always handle this compound in a well-ventilated fume hood.[8][9] The use of appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves, is mandatory.[8][9]
Synthesis Pathway: From Acid to Ester
The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 4-Amino-2-fluorobenzoic acid. This acid-catalyzed reaction is a robust and well-understood transformation.
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The Strategic Utility of Methyl 4-Amino-2-fluorobenzoate in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Methyl 4-Amino-2-fluorobenzoate, a synthetically versatile scaffold, has emerged as a compound of significant interest. This technical guide provides an in-depth analysis of its potential applications in medicinal chemistry, grounded in the fundamental principles of fluorine chemistry and structure-activity relationship (SAR) studies. We will explore the unique physicochemical properties imparted by its constituent functional groups and delineate its potential as a key intermediate in the synthesis of a new generation of therapeutic agents, particularly in the realms of oncology, inflammation, and neuroscience.
Introduction: The Rationale for Fluorination in Drug Design
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[1][2][3] The presence of a fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][4] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen or a hydroxyl group, often leading to improved potency and pharmacokinetic properties.[2][3] The 4-amino-2-fluorobenzoic acid scaffold, in particular, has been identified as a valuable precursor for a range of therapeutic agents, including those with anti-inflammatory, analgesic, and anti-cancer activities.[4][5] this compound, as the methyl ester of this acid, offers a synthetically tractable entry point for the elaboration of this privileged scaffold.
Physicochemical Properties and Molecular Attributes of this compound
The therapeutic potential of any building block is intrinsically linked to its chemical and physical properties. This compound possesses a unique combination of functional groups that can be strategically exploited in drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | |
| Molecular Weight | 169.15 g/mol | |
| CAS Number | 73792-08-2 | |
| XLogP3-AA | 1.5 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 |
The interplay of the electron-withdrawing fluorine atom, the electron-donating amino group, and the reactive methyl ester functionality dictates the molecule's reactivity and its potential interactions with biological targets.
Caption: Key molecular features of this compound and their implications in medicinal chemistry.
Synthetic Accessibility and Reactivity
This compound is a readily accessible building block. The parent acid, 4-Amino-2-fluorobenzoic acid, can be synthesized from m-fluoroaniline through a multi-step process involving amino group protection, formylation, oxidation, and deprotection. The methyl ester can then be obtained through standard esterification procedures.
The reactivity of this compound is governed by its three key functional groups:
-
The Aromatic Amine: The amino group is a versatile handle for a wide range of chemical transformations. It readily undergoes acylation, sulfonylation, and alkylation reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships.
-
The Methyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylate-specific reactions. Alternatively, the ester can be directly converted to an amide via aminolysis. This dual reactivity provides flexibility in synthetic design.
-
The Fluorinated Aromatic Ring: The fluorine atom at the 2-position influences the reactivity of the aromatic ring, directing electrophilic substitution and modifying the pKa of the amino group.
Potential Therapeutic Applications
While direct evidence for the use of this compound in marketed drugs is not prominently documented, its potential can be inferred from the established biological activities of structurally related compounds.
Oncology
The 4-aminobenzoic acid scaffold is a common motif in the design of various anti-cancer agents, including kinase inhibitors. The amino group often serves as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase active site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. Derivatives of 4-Amino-2-fluorobenzoic acid have been explored for their potential in oncology.[5]
Anti-inflammatory and Analgesic Agents
Compounds incorporating the 4-aminobenzoic acid core have shown promise as anti-inflammatory and analgesic agents.[5] The ability to readily derivatize the amino and carboxyl functionalities of the this compound scaffold allows for the systematic exploration of SAR to optimize potency and selectivity against inflammatory targets.
Central Nervous System (CNS) Disorders
The introduction of fluorine can increase the lipophilicity of a molecule, which can be advantageous for crossing the blood-brain barrier. This makes fluorinated scaffolds, such as this compound, attractive for the development of drugs targeting the central nervous system. The parent 4-Amino-2-fluorobenzoic acid has been investigated for its potential in treating neurological disorders.[5]
Experimental Protocol: Synthesis of a Representative Derivative
To illustrate the synthetic utility of this compound, a representative protocol for the synthesis of an N-acylated derivative is provided below. This transformation is a common first step in the elaboration of this scaffold for library synthesis.
Caption: A representative workflow for the N-acylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 eq) to the stirred solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for medicinal chemistry. The strategic placement of the amino, fluoro, and methyl ester functionalities provides a rich platform for the design and synthesis of novel therapeutic agents. While its direct incorporation into blockbuster drugs has yet to be widely reported, the proven success of the 4-amino-2-fluorobenzoic acid scaffold in diverse therapeutic areas strongly suggests a promising future for its methyl ester derivative. As drug discovery continues to demand molecules with enhanced pharmacological properties, the unique attributes of this compound position it as a key tool in the arsenal of the modern medicinal chemist.
References
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Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. (n.d.). Retrieved from [Link]
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investigating the reactivity of the amino group in Methyl 4-Amino-2-fluorobenzoate
An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 4-Amino-2-fluorobenzoate
Abstract
This compound is a key substituted aniline derivative whose strategic importance in medicinal chemistry and materials science is growing. Its utility as a synthetic building block is dictated by the nuanced reactivity of its functional groups, primarily the nucleophilic amino group. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of this amino group. We will explore its participation in fundamental organic transformations, including N-acylation, N-alkylation, diazotization, and modern cross-coupling reactions. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers and drug development professionals with the knowledge to effectively utilize this versatile molecule.
Introduction: The Molecular Architecture and Significance
This compound, with the molecular formula C₈H₈FNO₂, is an aromatic compound featuring three distinct functional groups: a primary amino group (-NH₂), a fluorine atom (-F), and a methyl ester (-COOCH₃) appended to a benzene ring.[1] This trifunctional arrangement makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for creating anti-inflammatory and analgesic drugs.[2][3] The reactivity of the molecule is not merely a sum of its parts; rather, it is a product of the intricate electronic interplay between these groups, which modulates the nucleophilicity of the amino group and the overall electron density of the aromatic system. Understanding this interplay is paramount for predicting reaction outcomes and designing rational synthetic routes.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 73792-08-2 | [1] |
| Molecular Formula | C₈H₈FNO₂ | [1] |
| Molecular Weight | 169.15 g/mol | [1] |
| Appearance | Pale brown to pale cream powder or crystals | [4] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water | [5] |
The Electronic and Steric Landscape: A Tale of Three Substituents
The reactivity of the amino group in this compound is a direct consequence of the electronic tug-of-war exerted by the adjacent fluorine and methyl ester substituents.
-
The Amino Group (-NH₂): As in aniline, the nitrogen's lone pair of electrons can be delocalized into the aromatic π-system.[6] This resonance donation (+R effect) significantly increases the electron density at the ortho and para positions, making the amino group a strong activating, ortho, para-director for electrophilic aromatic substitution. This effect also imparts nucleophilic character to the nitrogen atom itself.
-
The Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect), which decreases the electron density of the ring and the basicity of the nearby amino group.[7] However, it also possesses lone pairs that can participate in resonance donation (+R effect), albeit weakly. In this molecule, its position meta to the amino group means its resonance effect does not directly compete at the positions activated by the amine.
-
The Methyl Ester Group (-COOCH₃): This group is strongly deactivating due to both a resonance withdrawal (-R effect) from the carbonyl group and an inductive withdrawal (-I effect). It acts as a meta-director.
The Net Effect: The powerful +R effect of the amino group is the dominant factor in determining its nucleophilicity. However, this is significantly tempered by the strong -I effect of the ortho-fluorine and the -R/-I effects of the para-ester group. Consequently, the amino group in this compound is less nucleophilic and less basic than that of aniline but remains a reactive center for many crucial transformations.
Caption: Dominant electronic effects on the aromatic ring.
Key Transformations of the Amino Group
The moderated nucleophilicity of the amino group allows for controlled reactions, making it a versatile handle for synthetic diversification.
N-Acylation
N-acylation is a fundamental reaction used to form amides, often to protect the amino group during subsequent reactions or as a key step in building more complex structures. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen's lone pair attacks the electrophilic carbonyl of an acylating agent like an acyl chloride or anhydride.[8]
Caption: General experimental workflow for N-acylation.
Protocol: N-Acetylation using Acetyl Chloride (Schotten-Baumann Conditions)
This protocol describes a robust method for the N-acetylation of this compound.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of substrate).
-
Addition of Base: Add a 10% aqueous solution of sodium hydroxide (NaOH) (2.0 eq).
-
Addition of Acetyl Chloride: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine (saturated NaCl).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
N-Alkylation
Direct N-alkylation of the amino group can be achieved using alkyl halides, typically under basic conditions. However, this reaction can be challenging to control, with a risk of over-alkylation to form the tertiary amine. Reductive amination, involving the reaction with an aldehyde or ketone followed by reduction (e.g., with NaBH₄), is often a more controlled method for preparing secondary amines.[9]
Protocol: Reductive N-Alkylation with an Aldehyde
-
Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in a suitable solvent like methanol or dichloroethane. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-4 hours.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Carefully quench the reaction with water or a saturated solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography.
Diazotization and Subsequent Reactions
The conversion of the primary aromatic amino group to a diazonium salt is one of the most powerful transformations in aromatic chemistry.[10] The reaction is performed in a cold, acidic solution with sodium nitrite, which generates nitrous acid in situ.[11] The resulting diazonium salt (-N₂⁺) is an excellent leaving group and a versatile intermediate for introducing a wide range of substituents via reactions like the Sandmeyer (Cu(I) salts) or Schiemann (fluorination) reactions.[10][12]
Caption: Diazotization and subsequent Sandmeyer reactions.
Protocol: General Diazotization Procedure
-
Setup: Suspend this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 3M HCl or H₂SO₄) in a beaker or flask. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension, keeping the temperature strictly below 5 °C. The reaction is typically complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).
-
Subsequent Reaction: The resulting cold solution of the diazonium salt is used immediately without isolation. For a Sandmeyer reaction, this solution is added slowly to a solution or suspension of the appropriate cuprous(I) salt (e.g., CuCl, CuCN) at the required temperature.
Role in Palladium-Catalyzed Cross-Coupling
While the fluorine atom allows the parent molecule to act as an electrophile in some cross-coupling reactions, the amino group itself can act as the nucleophilic partner in Buchwald-Hartwig amination reactions.[13][14] This powerful C-N bond-forming reaction couples an amine with an aryl halide or triflate, catalyzed by a palladium complex.[15] In such a scenario, this compound would be coupled with a different aryl halide to generate a diarylamine, a structure prevalent in many pharmaceuticals and electronic materials. The success of these reactions is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.[16][17]
Conclusion
The amino group of this compound is a synthetically versatile functional group whose reactivity is finely tuned by the electronic influence of its neighboring fluorine and methyl ester substituents. While its nucleophilicity is attenuated compared to simple anilines, it remains sufficiently reactive to undergo a host of critical transformations including acylation, alkylation, and diazotization. This moderated reactivity is often advantageous, allowing for more controlled and selective chemical manipulations. A thorough understanding of the electronic landscape of this molecule empowers chemists to leverage its unique properties for the efficient synthesis of complex, high-value compounds in drug discovery and beyond.
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Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling. Retrieved from
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Methyl 4-Amino-2-fluorobenzoate: A Keystone Synthon for Novel Heterocyclic Architectures in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-2-fluorobenzoate has emerged as a preeminent building block in modern medicinal chemistry, prized for its unique electronic properties and versatile reactivity. The strategic placement of an activating amino group, a deactivating yet directing fluorine atom, and a reactive methyl ester on a single aromatic scaffold provides a powerful platform for the synthesis of complex, novel heterocyclic compounds. This guide offers a deep dive into the synthetic utility of this synthon, elucidating the underlying principles that govern its reactivity and providing field-tested protocols for its application in constructing pharmaceutically relevant scaffolds such as fluoroquinolones, benzoxazinones, and benzimidazoles. By integrating mechanistic insights with practical methodologies, this document serves as a comprehensive resource for scientists engaged in the exploration of new chemical space for drug discovery.
Introduction: The Strategic Advantage of this compound
Heterocyclic compounds form the bedrock of modern pharmaceuticals, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Their prevalence stems from their ability to present functional groups in precise three-dimensional orientations, enabling specific interactions with biological targets. Within this vast chemical space, fluorine-containing heterocycles have garnered immense interest. The incorporation of fluorine can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[2]
This compound is a trifunctional reagent that expertly leverages these principles. Its structure is a testament to synthetic design:
-
The 4-Amino Group: An activating, nucleophilic center, crucial for initial bond-forming reactions and a key vector for cyclization pathways.
-
The 2-Fluoro Group: A powerful electron-withdrawing group that influences the regioselectivity of reactions. Its presence ortho to a potential leaving group can facilitate nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many cyclization strategies.[3]
-
The Methyl Ester: A versatile handle for further derivatization or participation in cyclization, readily converted into amides, hydrazides, or carboxylic acids.
This unique combination makes it an important intermediate for producing a variety of drugs.[4] This guide will explore how these features are synergistically exploited in the synthesis of diverse and novel heterocyclic systems.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value |
| Chemical Formula | C₈H₈FNO₂ |
| Molar Mass | 169.15 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 103-107 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water |
| CAS Number | 446-33-3 |
Reactivity Insights: The fluorine atom at the C2 position exerts a strong inductive effect, acidifying the N-H protons of the amino group and modulating the nucleophilicity of the aromatic ring. This electronic influence is critical in reactions like the Gould-Jacobs reaction, where it directs the cyclization to form the desired quinolone core. Furthermore, the fluorine atom's position makes it a potential leaving group in high-temperature, base-mediated intramolecular SNAr reactions, providing a direct route to fused ring systems.[3]
Key Synthetic Transformations & Protocols
This compound is a precursor to a multitude of heterocyclic scaffolds. Below are detailed protocols for the synthesis of three major classes of compounds with significant therapeutic potential.
3.1 Synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylates via Gould-Jacobs Reaction
The 4-quinolone core is a privileged scaffold in medicinal chemistry, most notably found in the fluoroquinolone class of broad-spectrum antibiotics.[5] The Gould-Jacobs reaction is a powerful and reliable method for constructing this bicyclic system.[6]
Workflow Diagram: Gould-Jacobs Reaction
Caption: Workflow for the Gould-Jacobs synthesis of a fluoroquinolone core.
Mechanistic Rationale: The reaction proceeds in two key stages. First, the nucleophilic amino group of the fluorobenzoate attacks the electron-deficient central carbon of diethyl (ethoxymethylene)malonate (EMME), followed by the elimination of ethanol to form a stable enamine intermediate. The second stage is a high-temperature, intramolecular cyclization. The enamine attacks the ester carbonyl, but the critical ring-closing step is an electrophilic attack from the malonate-derived portion onto the C5 position of the aniline ring. This is followed by tautomerization to the aromatic quinolone system. The reaction is driven to completion by the elimination of a second molecule of ethanol.
Detailed Experimental Protocol:
-
Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture with stirring at 110-120°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline.
-
Cool the reaction mixture to room temperature. The resulting crude enamine intermediate is often a viscous oil or solid and can be used directly in the next step without purification.
-
Step 2: Cyclization. Add a high-boiling solvent, such as diphenyl ether, to the flask containing the crude enamine.
-
Heat the mixture to 250°C under a nitrogen atmosphere. Ethanol will begin to distill from the reaction. Maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture to below 100°C and add hexane to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with hexane, and dry under vacuum to yield the target Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate.[7]
3.2 Synthesis of 7-Fluoro-4H-3,1-benzoxazin-4-ones
Benzoxazinones are another important class of heterocycles that serve as precursors for various biologically active compounds like quinazolinones. They can be readily synthesized from anthranilic acid derivatives.
Reaction Pathway: Benzoxazinone Formation
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exploring the derivatization of Methyl 4-Amino-2-fluorobenzoate
An In-depth Technical Guide to the Derivatization of Methyl 4-Amino-2-fluorobenzoate
Foreword: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of starting materials is paramount. This compound stands out as a deceptively simple yet remarkably versatile scaffold. Its unique electronic architecture—an activating amino group, an inductively withdrawing fluorine atom, and a deactivating methyl ester—creates a nuanced reactivity profile that can be exploited to generate a vast library of complex molecules. This guide moves beyond simple reaction lists to provide a field-proven perspective on the core derivatization strategies for this compound. We will explore the causality behind experimental choices, offering robust, self-validating protocols designed for the discerning researcher in pharmaceutical and chemical development.
Core Characteristics of this compound
Understanding the inherent properties of the starting material is the foundation of successful synthesis. The reactivity of this compound is governed by the interplay of its three functional groups attached to the aromatic ring. The primary amine (-NH₂) is a potent activating group and the principal site for the derivatizations discussed herein. The ortho-fluorine atom enhances the molecule's utility as a building block in medicinal chemistry, often improving metabolic stability and binding affinity in final drug compounds.
| Property | Data | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 73792-08-2 | [1] |
| Molecular Formula | C₈H₈FNO₂ | [1] |
| Molecular Weight | 169.15 g/mol | [1] |
| Appearance | Tan to yellow powder/solid | [2][3] |
| Melting Point | ~210 °C (decomposes) | |
| SMILES | COC(=O)C1=C(C=C(C=C1)N)F | [1] |
Foundational Derivatization Strategies at the Amino Group
The lone pair of electrons on the nitrogen atom of the 4-amino group makes it the most nucleophilic and reactive site on the molecule. The following sections detail the principal strategies for its modification, providing both the "how" and the "why" for each protocol.
N-Acylation: Formation of the Amide Bond
N-acylation is arguably the most fundamental derivatization of primary aromatic amines. It involves the reaction of the amino group with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide linkage. This transformation is critical for building more complex structures and is a cornerstone of peptide synthesis and the creation of numerous biologically active molecules.[4][5]
This protocol details the acylation using acetyl chloride under Schotten-Baumann conditions.[5]
Materials:
-
This compound
-
Acetyl chloride
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (approx. 10 mL per gram of substrate).
-
Base Addition: Add 10% aqueous NaOH solution (2.0 eq). The mixture will be biphasic.
-
Acylation: Cool the vigorously stirring mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise over 15 minutes. The key here is control; a rapid addition can lead to uncontrolled exotherms and side reactions. The temperature should be maintained below 10 °C.[5]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor progress via Thin Layer Chromatography (TLC).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid, Methyl 4-acetamido-2-hydroxybenzoate, can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes. A similar protocol using methyl 4-amino-2-hydroxybenzoate yielded a near-quantitative result.[6]
Causality and Trustworthiness:
-
Why a biphasic condition? The Schotten-Baumann reaction uses an aqueous base (NaOH) to neutralize the HCl generated in situ from the reaction of acetyl chloride with the amine. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Why cool the reaction? The reaction between acetyl chloride and the amine is highly exothermic. Cooling to 0 °C moderates the reaction rate, preventing the formation of byproducts and ensuring the stability of the reactants.[5]
Caption: N-Acylation Workflow via Schotten-Baumann conditions.
N-Sulfonylation: Building the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of antibacterial, diuretic, and hypoglycemic agents.[7][8] The reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base, provides direct access to this privileged scaffold.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (approx. 3:1 v/v). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.
-
Quenching & Workup: Carefully pour the reaction mixture into cold 1M HCl to neutralize the excess pyridine. Extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography or recrystallization.
Causality and Trustworthiness:
-
Role of Pyridine: Pyridine serves a dual purpose. It acts as a base to scavenge the HCl produced during the reaction, preventing the formation of the unreactive amine hydrochloride salt. It can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.
-
Why portion-wise addition? Similar to acylation, this reaction is exothermic. Slow, controlled addition of the sulfonyl chloride at low temperature prevents side reactions and ensures a higher yield of the desired product.
Caption: N-Sulfonylation Workflow using TsCl and Pyridine.
Diazotization and Sandmeyer Reaction: A Gateway to Unrivaled Versatility
The conversion of a primary aromatic amine to a diazonium salt is one of the most powerful transformations in organic synthesis.[9] The resulting diazonium group (-N₂⁺) is an exceptional leaving group (dinitrogen gas) that can be displaced by a vast array of nucleophiles in what are broadly known as Sandmeyer and related reactions.[10][11] This two-step process allows for the installation of halides, cyano, hydroxyl, and other functional groups in place of the original amino group.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice, Deionized water
Procedure: Step A: Diazotization
-
Amine Solution: In a beaker, prepare a suspension of this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this low temperature throughout the process.[9]
-
Nitrite Solution: In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Diazotization: Add the NaNO₂ solution dropwise to the cold amine suspension. The solid will gradually dissolve as the diazonium salt forms. Maintain the temperature strictly between 0-5 °C. A slight excess of nitrous acid can be tested for using starch-iodide paper (turns blue/black). The resulting diazonium salt solution is unstable and should be used immediately.[9]
Step B: Sandmeyer Reaction 4. Catalyst Solution: In a separate reaction flask, dissolve Copper(I) Chloride (1.2 eq) in concentrated HCl and cool to 0 °C. 5. Coupling: Slowly and carefully add the cold, freshly prepared diazonium salt solution from Step 3 to the cold CuCl solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed. 6. Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt. 7. Workup & Isolation: Cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or DCM). Wash the organic layer, dry it, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
Causality and Trustworthiness:
-
The Imperative of Low Temperature: Aromatic diazonium salts are notoriously unstable and can decompose explosively if isolated and dried.[9] Performing the reaction at 0-5 °C is non-negotiable to ensure the salt remains in solution and reacts productively rather than decomposing.
-
The Role of Copper(I): The Sandmeyer reaction is a radical-mediated process. The Cu(I) catalyst facilitates a single-electron transfer to the diazonium ion, leading to the formation of an aryl radical, N₂ gas, and Cu(II). The aryl radical then abstracts a chlorine atom from the Cu(II)Cl species to form the final product and regenerate the Cu(I) catalyst.[11]
Caption: Diazotization and Sandmeyer Reaction Workflow.
Conclusion: A Platform for Innovation
The derivatization of this compound is a study in controlled chemical reactivity. By leveraging the nucleophilic character of the primary amino group, researchers can readily access a diverse range of valuable intermediates through robust and well-understood transformations like N-acylation, N-sulfonylation, and diazotization. Each protocol presented here is not merely a series of steps but a self-validating system built on a deep understanding of reaction mechanisms and causality. Mastering these techniques empowers scientists in drug development and materials science to unlock the full potential of this versatile scaffold, paving the way for the synthesis of novel compounds with tailored properties and functions.
References
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . (2020). ResearchGate. Available at: [Link]
-
4-Amino-2-fluorobenzoic acid . Chem-Impex. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound . (2020). Global Scientific Journal. Available at: [Link]
-
This compound . PubChem. Available at: [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents . (2020). MDPI. Available at: [Link]
-
Diazotisation . Organic Chemistry Portal. Available at: [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts . (2021). National Institutes of Health (NIH). Available at: [Link]
- Method for producing 2-amino-4-fluorobenzoic acid. Google Patents.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions . (2018). Master Organic Chemistry. Available at: [Link]
-
Lec4 - Diazotization Reactions . (2024). YouTube. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry . (2018). National Institutes of Health (NIH). Available at: [Link]
-
Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves . (2014). National Institutes of Health (NIH). Available at: [Link]
- Preparation method of 4-amino-2-fluorobenzoic acid. Google Patents.
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics . (2016). Scientific Research Publishing (SCIRP). Available at: [Link]
-
(PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts . ResearchGate. Available at: [Link]
-
KEGG PATHWAY Database . KEGG. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . (2021). SpringerLink. Available at: [Link]
-
Introduction of Functional Groups into Peptides via N-Alkylation . ResearchGate. Available at: [Link]
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- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
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- 10. Diazotisation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Methyl 4-Amino-2-fluorobenzoate
Introduction
Methyl 4-Amino-2-fluorobenzoate is a valuable substituted aromatic compound that serves as a key building block in the synthesis of various pharmaceutical agents and advanced materials.[1][2] Its structure, featuring an ester, an amine, and a fluorine atom, provides multiple points for further chemical modification. The fluorine substituent, in particular, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a desirable feature in drug design.
This application note provides a detailed, robust, and validated protocol for the synthesis of this compound via the Fischer-Speier esterification of its parent carboxylic acid, 4-amino-2-fluorobenzoic acid.[3][4] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss process controls that ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals in a laboratory setting.
Reaction Scheme and Mechanism
The synthesis proceeds via a classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5]
Overall Reaction:
Mechanism of Fischer-Speier Esterification
The reaction is driven by the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, typically sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[5] The presence of the electron-withdrawing fluorine atom ortho to the carboxylic acid further enhances the carbonyl carbon's electrophilicity, potentially accelerating the reaction.[3] Since the starting material contains a basic amino group, a stoichiometric amount of the acid catalyst is required, as the amino group will be protonated to form an ammonium salt.[5] To achieve a high yield, the reaction equilibrium is shifted towards the product side by using a large excess of the alcohol reactant, in accordance with Le Châtelier's Principle.[5][6]
Figure 1: Simplified mechanism of Fischer-Speier Esterification.
Materials and Equipment
All reagents should be of analytical grade or higher and used without further purification.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Amino-2-fluorobenzoic acid | ≥98% | 155.12 | 5.00 g | 32.2 | 1.0 |
| Methanol (Anhydrous) | ACS Grade | 32.04 | 50 mL | 1236 | ~38 |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | 98.08 | 3.0 mL | 55.5 | ~1.7 |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | 84.01 | As needed | - | - |
| Deionized Water | - | 18.02 | ~200 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | 142.04 | As needed | - | - |
Table 2: Required Equipment
| Equipment | Purpose |
| 100 mL Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation of reaction mixture |
| Reflux condenser | To prevent loss of solvent during heating |
| Heating mantle with controller | To heat the reaction |
| Ice bath | For controlled addition of acid and quenching |
| 250 mL Beaker | For quenching and neutralization |
| Büchner funnel and filter flask | For vacuum filtration |
| pH paper or pH meter | To monitor neutralization |
| Glassware for storage | Vials for final product |
| Standard laboratory safety equipment | Fume hood, safety glasses, lab coat, gloves |
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a 5-gram scale.
Figure 2: Experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.00 g (32.2 mmol) of 4-amino-2-fluorobenzoic acid. To this, add 50 mL of anhydrous methanol. Stir the mixture at room temperature. The starting acid may not fully dissolve at this stage.
-
Catalyst Addition: Place the flask in an ice bath to cool the mixture. While stirring vigorously, slowly and carefully add 3.0 mL of concentrated sulfuric acid dropwise using a glass pipette or dropping funnel.
-
Causality Note: This addition is highly exothermic. Slow, dropwise addition while cooling is critical to control the temperature and prevent runaway reactions. A precipitate of the aminobenzoic acid salt is expected to form as the sulfuric acid is added.[5]
-
-
Reflux: Remove the flask from the ice bath. Attach a reflux condenser securely, ensuring a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle.
-
Process Insight: The solid precipitate should dissolve as the reaction proceeds and the temperature increases. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
-
Cooling and Quenching: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. While waiting, prepare a 250 mL beaker containing approximately 100 mL of ice-cold deionized water. Once cooled, slowly pour the reaction mixture into the beaker of ice water with constant stirring.
-
Neutralization: While stirring the aqueous mixture, slowly and cautiously add a saturated solution of sodium bicarbonate (NaHCO₃).
-
Causality Note: Vigorous gas (CO₂) evolution will occur as the excess sulfuric acid is neutralized. Add the bicarbonate solution in small portions until the gas evolution ceases.[7] The purpose of this step is twofold: to neutralize the acid catalyst and to deprotonate the ammonium salt of the product, rendering it insoluble in water. Check the pH of the solution with pH paper; it should be approximately 8 to ensure complete deprotonation.[8]
-
-
Product Isolation: A white or off-white precipitate of the crude this compound will form during neutralization. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of cold deionized water (2 x 25 mL) to remove any residual salts.
-
Drying: Continue to pull a vacuum on the filter flask for 15-20 minutes to partially dry the product.[5] For complete drying, transfer the solid to a watch glass and let it air dry, or place it in a desiccator under vacuum.
-
Characterization: Once the product is completely dry, weigh it to determine the crude yield. Characterize the product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Expected Results and Characterization
Table 3: Product Specifications
| Property | Expected Value/Result |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol |
| Appearance | White to off-white or pale brown solid/powder[9] |
| Expected Yield | 75-90% |
| Melting Point | Literature values vary; typically in the range of 90-100 °C. |
| ¹H NMR | Conforms to structure[9] |
Safety Precautions
All operations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[10]
-
Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns upon contact. It is also a strong dehydrating agent. Handle with extreme care.[5]
-
Methanol (CH₃OH): Flammable and toxic. Avoid inhalation of vapors and contact with skin.
-
Thionyl Chloride (SOCl₂): Although not used in this specific protocol, it is a common reagent for converting carboxylic acids to acyl chlorides as an alternative route to esters. It is highly corrosive, toxic, and reacts violently with water, releasing toxic gases like SO₂ and HCl.[11][12][13] If this alternative route is considered, a thorough review of its specific safety data sheet is mandatory.[10][14]
Dispose of all chemical waste in accordance with local and institutional regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reflux time and monitor by TLC. Ensure a sufficient excess of methanol was used.[7] |
| Loss of product during workup. | Ensure pH is sufficiently basic (~8) to fully precipitate the product. Avoid using excess water for washing. | |
| Product is oily/gummy | Product is impure or wet. | Ensure thorough washing to remove salts. Dry the product completely under vacuum. Recrystallization from a suitable solvent pair (e.g., ethanol/water) may be necessary.[15] |
| Reaction does not start | Inactive catalyst or wet reagents. | Use fresh, concentrated sulfuric acid. Ensure anhydrous methanol is used as water will inhibit the reaction. |
References
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]
-
Studylib. (n.d.). Benzocaine Synthesis: Fischer Esterification Lab Procedure. Studylib.net. [Link]
-
Chegg.com. (2020). Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer. Chegg.com. [Link]
-
American Society for Microbiology. (2008). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. ASMscience. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
University of Nebraska-Lincoln. (2013). SOP 0079 - Thionyl Chloride. UNL Environmental Health and Safety. [Link]
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Sciencemadness Discussion Board. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]
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- 8. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Methyl 2-amino-4-fluorobenzoate, 97%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 10. drexel.edu [drexel.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. actylislab.com [actylislab.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. orgsyn.org [orgsyn.org]
- 15. studylib.net [studylib.net]
A Scalable, Three-Step Synthesis Protocol for Methyl 4-Amino-2-fluorobenzoate
Abstract
Methyl 4-amino-2-fluorobenzoate is a pivotal building block in modern medicinal chemistry and drug development. Its unique structure, featuring a fluorinated aniline core, is instrumental in designing molecules with enhanced pharmacological profiles. The strategic incorporation of fluorine can significantly improve metabolic stability, binding affinity, and lipophilicity, making this intermediate highly sought after for synthesizing novel therapeutics in areas such as oncology, inflammation, and infectious diseases.[1][2] This application note provides a comprehensive, robust, and scalable three-step synthesis protocol starting from the readily available commodity chemical, 2-fluoro-4-nitrotoluene. We present a detailed methodology, explain the chemical principles behind each step, and offer insights into process optimization for large-scale production, ensuring scientific integrity and reproducibility for researchers in the pharmaceutical and chemical industries.
Introduction: The Strategic Importance of Fluorinated Intermediates
The value of this compound lies in the advantageous properties conferred by its fluorine substituent.[1] In drug design, fluorine is often used to modulate a molecule's pharmacokinetic and pharmacodynamic properties (ADME).[3] Its high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions at the target binding site, often leading to increased potency. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life. This makes intermediates like this compound invaluable for developing more effective and durable pharmaceutical agents.[1][3]
This guide details a synthetic route designed for scalability and efficiency, proceeding through the oxidation of 2-fluoro-4-nitrotoluene, followed by Fischer esterification, and concluding with a clean catalytic hydrogenation. This pathway avoids the use of hazardous or expensive reagents where possible and provides high yields of pure material at each stage.
Overall Synthetic Strategy
The synthesis is performed in three distinct stages, beginning with the oxidation of the benzylic methyl group, followed by the esterification of the resulting carboxylic acid, and culminating in the reduction of the nitro group. This sequence is strategically chosen to ensure the stability of the functional groups throughout the process and to simplify purification.
Figure 1: Three-step synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic Acid
Scientific Rationale: This step employs potassium permanganate (KMnO₄), a powerful and cost-effective oxidizing agent, to convert the benzylic methyl group of the starting material into a carboxylic acid. The reaction proceeds under basic conditions, and the byproduct, manganese dioxide (MnO₂), precipitates from the solution, facilitating its removal.[4][5] This method is well-established for its reliability and scalability in oxidizing alkylbenzenes.
Materials & Equipment:
-
2-Fluoro-4-nitrotoluene
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Celite® (filter aid)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and heating mantle.
Step-by-Step Protocol:
-
Charge a 2 L three-neck round-bottom flask with 1 L of water and 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol).
-
Add sodium hydroxide (1.0 g) to the mixture.
-
Begin vigorous stirring and heat the mixture to 85-90 °C.
-
Slowly and portion-wise, add potassium permanganate (63.2 g, 0.4 mol) over 2-3 hours. Caution: The addition is exothermic; maintain the temperature below 100 °C. The purple color of the permanganate will dissipate as it reacts.[4]
-
After the final addition, maintain the reaction at reflux for an additional 4-6 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. The brown precipitate is manganese dioxide (MnO₂).
-
Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake with warm water (2 x 100 mL).
-
Combine the filtrates and cool in an ice bath.
-
Slowly acidify the clear filtrate to pH 2 with concentrated HCl. A white precipitate of 2-fluoro-4-nitrobenzoic acid will form.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the product with cold water (2 x 50 mL) and dry under vacuum at 60 °C.
-
Expected Outcome: A white to off-white crystalline solid. Typical yield: 80-88%. Melting point: 175-177 °C.[5]
Part 2: Esterification to Methyl 2-fluoro-4-nitrobenzoate
Scientific Rationale: This reaction is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] Methanol is used in large excess to serve as both the reactant and the solvent, driving the equilibrium towards the product side. Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity for attack by methanol.[7]
Materials & Equipment:
-
2-Fluoro-4-nitrobenzoic Acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with condenser and magnetic stirrer.
Step-by-Step Protocol:
-
To a 500 mL round-bottom flask, add 2-fluoro-4-nitrobenzoic acid (27.8 g, 0.15 mol) and methanol (250 mL).
-
Stir the mixture to dissolve the solid as much as possible.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (4.5 mL).
-
Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the bulk of the methanol using a rotary evaporator.
-
Pour the residue into a separatory funnel containing 300 mL of cold water and 200 mL of ethyl acetate.
-
Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).
-
Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 75 mL).
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Expected Outcome: A pale yellow solid. The product is often of sufficient purity for the next step, but can be recrystallized from a mixture of ethyl acetate and hexanes if needed. Typical yield: 90-97%. Melting point: 73-75 °C.[8]
Part 3: Reduction to this compound
Scientific Rationale: Catalytic hydrogenation is a highly efficient and clean method for reducing aromatic nitro groups to amines.[4] Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity. The reaction uses molecular hydrogen (H₂) as the reductant, and the only byproduct is water, which simplifies the work-up procedure significantly compared to other reduction methods (e.g., using metal hydrides or dissolving metals).
Materials & Equipment:
-
Methyl 2-fluoro-4-nitrobenzoate
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen (H₂) gas source (cylinder or balloon)
-
Hydrogenation vessel (e.g., Parr shaker or a heavy-walled flask)
-
Celite®
Step-by-Step Protocol:
-
Charge a suitable hydrogenation vessel with a solution of methyl 2-fluoro-4-nitrobenzoate (19.9 g, 0.1 mol) in 200 mL of ethanol.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (1.0 g, ~5 mol% loading). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.[4]
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Pressurize the vessel with hydrogen (50 psi if using a Parr apparatus, or use a balloon for atmospheric pressure) and begin vigorous stirring.
-
The reaction is typically exothermic. Monitor the temperature and hydrogen uptake. The reaction is usually complete within 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety: Do not allow the filter cake to dry out. Keep it wet with solvent to prevent ignition.
-
Wash the filter cake with additional ethanol (2 x 30 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the final product.
-
Expected Outcome: A white to light brown solid. The product is typically of high purity. Typical yield: 95-99%.
Data Summary and Scale-Up Considerations
The following table summarizes the key parameters for each step in the synthesis.
| Step | Starting Material | Product | Key Reagents | Solvent | Typical Yield |
| 1 | 2-Fluoro-4-nitrotoluene | 2-Fluoro-4-nitrobenzoic Acid | KMnO₄, NaOH | Water | 80-88% |
| 2 | 2-Fluoro-4-nitrobenzoic Acid | Methyl 2-fluoro-4-nitrobenzoate | H₂SO₄ (cat.) | Methanol | 90-97% |
| 3 | Methyl 2-fluoro-4-nitrobenzoate | This compound | 10% Pd/C, H₂ | Ethanol | 95-99% |
Scale-Up Considerations:
-
Heat Management: Both the oxidation (Step 1) and hydrogenation (Step 3) steps are exothermic. For pilot-scale production, a jacketed reactor with precise temperature control is essential to prevent thermal runaway.[4]
-
Reagent Addition: The portion-wise addition of KMnO₄ in Step 1 is critical for safety and must be carefully controlled at larger scales.
-
Catalyst Handling: The handling and filtration of the pyrophoric Pd/C catalyst is a major safety concern at scale. Enclosed filter systems and proper quenching procedures for the spent catalyst are mandatory.
-
Process Monitoring: At scale, in-line monitoring (e.g., HPLC) is recommended to accurately determine reaction endpoints, optimizing cycle times and preventing the formation of impurities.
Figure 2: Logical workflow for monitoring each synthetic step.
References
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The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Online] Available at: [Link]
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4-Fluorobenzoic acid. Wikipedia. [Online] Available at: [Link]
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This compound. PubChem, National Institutes of Health. [Online] Available at: [Link]
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methyl 4-aminobenzoate synthesis report. Sciencemadness.org. [Online] Available at: [Link]
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p-FLUOROBENZOIC ACID. Organic Syntheses. [Online] Available at: [Link]
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Applications of fluorine-containing amino acids for drug design. PubMed, National Institutes of Health. [Online] Available at: [Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Online] Available at: [Link]
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The Strategic Role of Methyl 4-Amino-2-fluorobenzoate in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Indispensable Role of Fluorinated Scaffolds in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2] Within the medicinal chemist's toolbox, certain molecular scaffolds have proven to be exceptionally valuable for their versatility and ability to impart favorable pharmacological properties. Methyl 4-amino-2-fluorobenzoate is one such privileged building block. Its unique trifunctional arrangement—a nucleophilic amino group, an ester handle for amide bond formation, and a strategically placed fluorine atom—provides a powerful platform for the synthesis of complex and highly potent kinase inhibitors.[3]
The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability.[3][4] In the context of kinase inhibitors, the electron-withdrawing nature of the fluorine atom in this compound can modulate the pKa of the amino group, influencing its reactivity in subsequent synthetic steps and its interaction with the target kinase. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of kinase inhibitors, with a focus on a key synthetic transformation: amide bond formation.
Key Synthetic Applications of this compound
The primary utility of this compound in the synthesis of kinase inhibitors lies in its role as a versatile precursor for the construction of the core scaffolds of these drugs. The amino group serves as a key nucleophile for reactions such as amide bond formation and sulfonamide synthesis, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further elaboration. The fluorine atom, as mentioned, provides a strategic tool for modulating the electronic and pharmacokinetic properties of the final molecule.
A prominent example of a kinase inhibitor class where this building block is implicitly valuable is the RAF inhibitors. RAF kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.[5][6] Belvarafenib, a potent pan-RAF inhibitor, is a complex molecule whose synthesis can be envisioned to utilize fluorinated aminobenzoic acid derivatives.[7][8][9][10]
Below, we present a detailed, generalized protocol for a key synthetic transformation involving this compound: the formation of an amide bond with a substituted sulfonyl chloride. This reaction is a common strategy for introducing a critical pharmacophore found in many kinase inhibitors.
Experimental Protocol: Synthesis of a Sulfonamide-Containing Intermediate
This protocol details the synthesis of a key intermediate, Methyl 4-(arylsulfonamido)-2-fluorobenzoate, from this compound and a generic arylsulfonyl chloride. This transformation is a foundational step in the synthesis of a wide range of kinase inhibitors.
Materials and Methods
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | ≥98% | Commercially Available | Starting Material |
| Arylsulfonyl Chloride | ≥98% | Commercially Available | Reactant |
| Pyridine | Anhydrous | Commercially Available | Base and Solvent |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent |
| 1 M Hydrochloric Acid (HCl) | Reagent | Commercially Available | Workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent | Commercially Available | Workup |
| Brine | Reagent | Commercially Available | Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercially Available | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | Chromatography |
| Ethyl Acetate | HPLC Grade | Commercially Available | Eluent |
| Hexanes | HPLC Grade | Commercially Available | Eluent |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous pyridine (5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: To the cooled, stirring solution, add the arylsulfonyl chloride (1.1 eq) portion-wise over 10-15 minutes. The reaction is often exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Methyl 4-(arylsulfonamido)-2-fluorobenzoate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as sulfonyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired product.[11][12][13]
-
Pyridine as Base and Solvent: Pyridine serves a dual purpose. It acts as a solvent and as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[14][15]
-
Controlled Addition at 0 °C: The reaction between an amine and a sulfonyl chloride is often vigorous. Slow, portion-wise addition at a reduced temperature helps to control the reaction rate and minimize the formation of side products.
-
Aqueous Workup: The sequential washing with acidic and basic solutions is designed to remove unreacted starting materials, pyridine, and any sulfonic acid byproduct. The final brine wash removes residual water from the organic layer.
-
Chromatographic Purification: Flash column chromatography is a standard and effective method for purifying the final product from any remaining impurities.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformation described in the protocol.
Caption: Synthetic workflow for the preparation of a key sulfonamide intermediate.
Further Synthetic Transformations and Applications
The synthesized Methyl 4-(arylsulfonamido)-2-fluorobenzoate is a versatile intermediate that can be further elaborated to generate a diverse range of kinase inhibitors. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amide bonds.[16][17][18] This amide coupling strategy is a cornerstone of modern drug discovery and allows for the introduction of a wide array of functional groups to probe the binding pocket of the target kinase and optimize the inhibitor's potency and selectivity.
Caption: Elaboration of the intermediate to a final kinase inhibitor scaffold.
Conclusion and Future Outlook
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its strategic placement of functional groups allows for the efficient construction of complex molecular architectures with desirable pharmacological properties. The protocols and insights provided in this application note are intended to empower researchers in drug discovery to leverage the full potential of this important intermediate. As the quest for more selective and potent kinase inhibitors continues, the demand for well-designed, fluorinated building blocks like this compound is expected to grow, further solidifying its role in the development of next-generation therapeutics.
References
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- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Publications.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
- Application Notes and Protocols: The Role of Methyl 4-Amino-2-methoxybenzoate in the Synthesis of Kinase Inhibitors. (n.d.). Benchchem.
- Compounds and compositions as protein kinase inhibitors. (n.d.). Google Patents.
- Forms of methyl {4,6-diamino-2-[1(2-fluorobenzyl)-1H-pyrazolo[3-4-b]pyridino-3-yl]pyrimidino-5-yl}methyl carbamate. (n.d.). Google Patents.
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). National Institutes of Health.
- This compound. (n.d.). PubChem.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI.
- A Comparative Guide to Aromatic Building Blocks in Drug Discovery: Methyl 4-amino-2-isopropoxybenzoate and Its Alternatives. (n.d.). Benchchem.
- United States Patent. (2013). Googleapis.com.
- Belvarafenib. (n.d.). PubChem.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications.
- Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). National Institutes of Health.
- Recent development of peptide coupling reagents in organic synthesis. (n.d.). Royal Society of Chemistry.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
- Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. (n.d.). MDPI.
- Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. (n.d.). National Institutes of Health.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI.
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Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). PubMed. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJFFzXzVg7ZIGwPa7SdCprisLr3qv9VbrguHYAEaDCgndxnskts5ufX9gFnh5_0f-xLqS6VfVDVokUFxAqeJ_uZ9tS3RAsp-40aS-XCHbYRicZp93xkdf9rJfSrtb5CSIxC7e8]([Link]
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Application Notes and Protocols: Synthesis of Novel Anti-Inflammatory Agents from Methyl 4-Amino-2-fluorobenzoate
Introduction: The Strategic Role of Fluorinated Benzamides in Anti-Inflammatory Drug Discovery
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a primary therapeutic option, largely exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] However, the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibition have driven the development of more targeted therapies.[1] The strategic incorporation of fluorine into drug candidates is a widely recognized approach to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties.[2][3]
Methyl 4-amino-2-fluorobenzoate has emerged as a valuable and versatile starting material in the synthesis of a variety of biologically active molecules, including those with anti-inflammatory potential.[4] Its unique substitution pattern, featuring an amino group for further functionalization, a carboxylic acid precursor, and a strategically placed fluorine atom, makes it an ideal scaffold for the design of novel therapeutics. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of N-aryl-4-amino-2-fluorobenzamide derivatives, a class of compounds with demonstrated anti-inflammatory properties. We will explore the synthetic pathway, provide step-by-step protocols, discuss the rationale behind the experimental design, and present methods for the evaluation of their anti-inflammatory activity.
Rationale for N-Aryl-4-amino-2-fluorobenzamides as Anti-Inflammatory Agents
The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry and has been identified in numerous compounds with diverse biological activities, including anti-inflammatory effects. The amide bond provides a rigid and planar unit that can participate in hydrogen bonding interactions with biological targets. The aryl substituent (the "N-aryl" portion) can be readily modified to explore the structure-activity relationship (SAR) and optimize potency and selectivity. The 4-amino group on the benzamide core can also be a key interaction point or can be further modified. The 2-fluoro substituent is expected to influence the electronic properties of the aromatic ring and potentially enhance binding to target enzymes.
The anti-inflammatory mechanism of N-arylbenzamide derivatives can be multifaceted. Some have been shown to inhibit the production of pro-inflammatory mediators like prostaglandin E2 (PGE2).[5][6] Others may exert their effects through the modulation of key signaling pathways, such as the inhibition of the transcription factor NF-κB, which plays a central role in the inflammatory response.[7]
Synthetic Pathway Overview
The synthesis of N-aryl-4-amino-2-fluorobenzamides from this compound is a straightforward two-step process. The first step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. The second step is an amide bond formation between the carboxylic acid and a substituted aniline.
Caption: Synthetic pathway from this compound to N-Aryl-4-amino-2-fluorobenzamide.
Part 1: Detailed Synthetic Protocols
Step 1: Hydrolysis of this compound to 4-Amino-2-fluorobenzoic Acid
Causality behind Experimental Choices:
The hydrolysis of the methyl ester to a carboxylic acid is a fundamental transformation in organic synthesis. A base-catalyzed hydrolysis using a hydroxide source like sodium hydroxide or potassium hydroxide is a common and efficient method. The reaction is typically carried out in a mixture of water and a water-miscible organic solvent, such as methanol or ethanol, to ensure the solubility of the starting material. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the more polar carboxylic acid spot. Acidic workup is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).
-
Addition of Base: To the stirred solution, add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Reaction Monitoring: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add a solution of hydrochloric acid (e.g., 2 M HCl) with stirring until the pH of the solution is acidic (pH ~2-3).
-
Isolation: A precipitate of 4-Amino-2-fluorobenzoic acid will form. Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum to obtain the pure product.
Self-Validation:
-
TLC Analysis: Compare the Rf value of the product with the starting material. The product should have a lower Rf value due to its increased polarity.
-
Melting Point: The melting point of the synthesized 4-Amino-2-fluorobenzoic acid should be sharp and consistent with the literature value.
-
Spectroscopic Analysis: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum should show the disappearance of the methyl ester singlet and the appearance of a broad singlet for the carboxylic acid proton. The IR spectrum should exhibit a characteristic broad O-H stretch for the carboxylic acid and a C=O stretch at a slightly lower wavenumber compared to the ester.
Step 2: Amide Coupling of 4-Amino-2-fluorobenzoic Acid with a Substituted Aniline
Causality behind Experimental Choices:
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of peptide and medicinal chemistry. Direct condensation requires high temperatures and is often inefficient. Therefore, coupling agents are employed to activate the carboxylic acid and facilitate the reaction under mild conditions. A widely used and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[4] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization (if a chiral carboxylic acid is used) and readily reacts with the amine to form the desired amide. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize any acid formed during the reaction and to deprotonate the amine if it is used as a salt.
Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-2-fluorobenzoic acid (1.0 eq) in a dry aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add HOBt (1.1 eq) and the desired substituted aniline (1.1 eq).
-
Addition of Base: Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add EDC hydrochloride (1.2 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-4-amino-2-fluorobenzamide.
Self-Validation:
-
TLC/LC-MS Analysis: Monitor the disappearance of the starting materials and the formation of the product.
-
Spectroscopic Analysis: The structure of the final product must be confirmed by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
-
¹H NMR: Expect to see signals corresponding to both the 4-amino-2-fluorobenzoyl moiety and the substituted aniline moiety, as well as a characteristic singlet for the amide N-H proton.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including the amide carbonyl carbon.
-
IR: A characteristic N-H stretch and a C=O stretch for the amide should be present.
-
HRMS: This will confirm the molecular formula of the synthesized compound.
-
Caption: Experimental workflow for the amide coupling reaction.
Part 2: Data Presentation and Characterization
The following table provides expected characterization data for a representative N-aryl-4-amino-2-fluorobenzamide derivative. Note that specific chemical shifts and coupling constants will vary depending on the substitution pattern of the aniline used.
Table 1: Representative Characterization Data for a N-Aryl-4-amino-2-fluorobenzamide
| Analysis | Expected Observations |
| ¹H NMR | Signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons of both aromatic rings. A broad singlet for the amide proton (N-H) typically downfield. A broad singlet for the amino group protons (NH₂). |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the amide carbonyl carbon (δ ~165-170 ppm). |
| IR (cm⁻¹) | N-H stretching vibrations (amide and amine) around 3200-3400 cm⁻¹. C=O stretching vibration (amide) around 1640-1680 cm⁻¹. |
| HRMS (m/z) | The calculated mass of the [M+H]⁺ or [M+Na]⁺ ion should be within 5 ppm of the experimentally observed mass. |
Part 3: Evaluation of Anti-Inflammatory Activity
Once synthesized and characterized, the novel N-aryl-4-amino-2-fluorobenzamide derivatives should be evaluated for their anti-inflammatory activity. A common in vivo assay is the carrageenan-induced paw edema model in rodents.[8][9]
Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 10-50 mg/kg body weight). A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin or diclofenac.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Data Presentation:
The results of the anti-inflammatory activity can be presented in a table comparing the percentage of edema inhibition for the different synthesized compounds and the standard drug at various time points.
Table 2: Representative Anti-Inflammatory Activity Data
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle | - | 0 |
| Indomethacin | 10 | 50-60% |
| Test Compound 1 | 20 | Reported Value |
| Test Compound 2 | 20 | Reported Value |
| Test Compound 3 | 20 | Reported Value |
Discussion of Potential Mechanism of Action
The synthesized N-aryl-4-amino-2-fluorobenzamide derivatives may exert their anti-inflammatory effects through various mechanisms. To elucidate the mechanism of action, further in vitro assays can be performed.
Caption: Potential mechanisms of anti-inflammatory action of N-arylbenzamide derivatives.
Further Mechanistic Studies:
-
COX-1/COX-2 Inhibition Assay: To determine if the compounds are selective COX-2 inhibitors, in vitro enzyme inhibition assays can be performed using purified COX-1 and COX-2 enzymes.
-
Prostaglandin E2 (PGE2) Assay: The ability of the compounds to inhibit PGE2 production in stimulated cells (e.g., lipopolysaccharide-stimulated macrophages) can be measured using an ELISA kit.[9][10]
-
NF-κB Reporter Assay: To investigate the effect on the NF-κB pathway, a reporter gene assay can be used in cells transfected with an NF-κB-luciferase reporter construct.
Conclusion
This compound serves as an excellent starting material for the synthesis of novel N-aryl-4-amino-2-fluorobenzamide derivatives with potential anti-inflammatory activity. The synthetic route is robust and allows for the generation of a library of compounds for structure-activity relationship studies. The protocols provided in this application note offer a comprehensive guide for the synthesis, characterization, and biological evaluation of these promising compounds. Further investigation into their mechanism of action will be crucial for their development as next-generation anti-inflammatory agents.
References
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- Vertex AI Search. (2026). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC - PubMed Central.
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- Vertex AI Search. (2026). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI.
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- Vertex AI Search. (2026). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - NIH.
- Vertex AI Search. (2026). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) - SciELO México.
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Application Notes and Protocols for Methyl 4-Amino-2-fluorobenzoate in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Intermediates in Modern Agrochemicals
In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms into active molecules has become a cornerstone for enhancing efficacy, metabolic stability, and overall performance.[1][2] Methyl 4-Amino-2-fluorobenzoate, a key fluorinated building block, serves as a versatile intermediate in the synthesis of a variety of agrochemicals, particularly herbicides and fungicides. Its unique electronic properties, stemming from the presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the benzene ring, make it a valuable synthon for constructing complex heterocyclic systems that are often the toxophores of modern pesticides.[1]
This guide provides a comprehensive overview of the applications of this compound in agrochemical synthesis. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the synthetic strategies.
Core Applications in Agrochemical Synthesis
This compound is a pivotal starting material for the synthesis of several classes of agrochemicals. Its primary utility lies in its ability to be transformed into various heterocyclic scaffolds that form the core of many commercial and developmental pesticides.
Synthesis of Picolinic Acid Herbicides
Picolinic acid herbicides are a significant class of synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible weeds. The unique substitution pattern of this compound makes it an ideal precursor for constructing highly substituted picolinic acid derivatives with enhanced herbicidal activity.
A general synthetic strategy involves the transformation of the aminobenzoate into a substituted pyridine ring, which is then further functionalized to yield the final picolinic acid herbicide. While a direct synthesis from this compound is a proprietary process for many commercial products, the following workflow illustrates a plausible and scientifically sound approach based on published research on related structures.
Experimental Workflow: Synthesis of a Picolinic Acid Herbicide Intermediate
Caption: Synthetic pathway for a picolinic acid herbicide intermediate.
Protocol 1: Synthesis of a 4-Amino-6-(aryl)-3-chloro-5-fluoro-2-picolinic acid derivative (A conceptual protocol based on related syntheses[3])
This protocol outlines the key steps for the synthesis of a complex picolinic acid herbicide, illustrating the type of transformations this compound could undergo.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Pyridine
-
Appropriate α-bromo ketone
-
Appropriate α,β-unsaturated carbonyl compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., Dichloromethane, Diethyl ether, Ethanol)
-
Drying agent (e.g., anhydrous Sodium sulfate)
Procedure:
-
Diazotization and Sandmeyer Reaction:
-
Dissolve this compound in a mixture of aqueous HBr and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product, Methyl 4-Bromo-2-fluorobenzoate, with an organic solvent like dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Pyridine Ring Formation (Kröhnke or similar methodology):
-
The bromo-intermediate is then subjected to a pyridine ring-forming reaction. This is a multi-step process that can be achieved through various named reactions. The Kröhnke pyridine synthesis is a classic example where the bromo-compound would be reacted with pyridine to form a pyridinium salt, which is then converted to a pyridinium ylide.
-
The ylide is then reacted with an α,β-unsaturated carbonyl compound in a Michael addition followed by cyclization and elimination to form the substituted pyridine ring. The specific reagents and conditions would be highly dependent on the desired final structure.
-
-
Hydrolysis and Further Functionalization:
-
The methyl ester of the newly formed pyridine intermediate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous or alcoholic solution, followed by acidification with HCl.
-
Further functionalization, such as chlorination of the pyridine ring, can be carried out using appropriate chlorinating agents to yield the final picolinic acid herbicide.
-
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| This compound | C₈H₈FNO₂ | 169.15 | - |
| Methyl 4-Bromo-2-fluorobenzoate | C₈H₆BrFO₂ | 233.04 | 70-80 |
| Picolinic Acid Intermediate | Varies | Varies | 50-60 (over 2 steps) |
Synthesis of Pyrazole Fungicides
Pyrazole-based fungicides are another important class of agrochemicals where fluorinated building blocks are frequently employed. The pyrazole ring system is a key toxophore in many succinate dehydrogenase inhibitor (SDHI) fungicides. This compound can be a precursor to aniline derivatives that are then coupled with a pyrazole moiety.
Experimental Workflow: Synthesis of a Pyrazole Fungicide Intermediate
Caption: General pathway for synthesizing a pyrazole fungicide.
Protocol 2: Synthesis of a Phenyl-pyrazole Amide Fungicide (A conceptual protocol)
This protocol outlines the general steps for synthesizing a pyrazole amide fungicide, a class of compounds with significant commercial importance.
Materials:
-
This compound
-
Appropriate acyl chloride or alkyl halide
-
Base (e.g., Triethylamine, Pyridine)
-
Substituted pyrazole-carboxylic acid
-
Peptide coupling reagents (e.g., EDC, HOBt) or thionyl chloride (SOCl₂)
-
Organic solvents (e.g., Dichloromethane, Tetrahydrofuran)
-
Drying agent (e.g., anhydrous Magnesium sulfate)
Procedure:
-
N-Functionalization of the Aniline:
-
The amino group of this compound can be acylated using an appropriate acyl chloride in the presence of a base like triethylamine or pyridine to form an amide. Alternatively, it can be alkylated using an alkyl halide. This step introduces a key structural element for biological activity.
-
The reaction is typically carried out in an inert solvent like dichloromethane or THF at room temperature.
-
The product is isolated by washing the reaction mixture with water and brine, drying the organic layer, and removing the solvent.
-
-
Amide Coupling with a Pyrazole Moiety:
-
The ester group of the N-functionalized intermediate is first hydrolyzed to the corresponding carboxylic acid as described in Protocol 1.
-
The resulting benzoic acid derivative is then coupled with a substituted aminopyrazole. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the aminopyrazole in the presence of a base.
-
Alternatively, standard peptide coupling conditions using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) can be employed to directly form the amide bond between the carboxylic acid and the aminopyrazole.
-
The final product is purified by chromatography or recrystallization.
-
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| N-Acyl-Methyl 4-Amino-2-fluorobenzoate | Varies | Varies | 85-95 |
| Phenyl-pyrazole Amide Fungicide | Varies | Varies | 60-75 |
Conclusion and Future Perspectives
This compound is a testament to the power of fluorine chemistry in modern agrochemical design. Its strategic use enables the synthesis of highly efficacious herbicides and fungicides with improved properties. The protocols and workflows presented in this guide, while conceptual in some aspects due to the proprietary nature of commercial syntheses, are based on sound chemical principles and published research in related areas. They provide a solid foundation for researchers to develop novel agrochemicals. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of versatile fluorinated intermediates like this compound is set to increase, driving further innovation in the field of agrochemical synthesis.
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Institutes of Health. [Link]
- Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method. (URL not available)
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Institutes of 'Health. [Link]
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Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method. CORE. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]
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Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. [Link]
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Synthesis of 3-amino-4-fluoropyrazoles. PubMed. [Link]
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Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Open Access LMU. [Link]
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Application Note & Protocol: N-acylation of Methyl 4-Amino-2-fluorobenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Acylated Fluoroaromatics
N-acylated aromatic amines are a cornerstone of modern medicinal chemistry, forming the structural backbone of a vast array of pharmaceuticals.[1] The strategic incorporation of a fluorine atom, as seen in Methyl 4-Amino-2-fluorobenzoate, offers medicinal chemists a powerful tool to modulate the physicochemical properties of drug candidates.[2] Fluorine's high electronegativity can influence molecular conformation, pKa, and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles.[2]
This document provides a comprehensive guide to the N-acylation of this compound, a key building block in the synthesis of numerous biologically active compounds.[2][3][4] We will delve into the underlying chemical principles, present detailed and validated protocols, and offer expert insights to ensure successful and reproducible outcomes in your research endeavors.
Chemical Principles: Understanding the N-Acylation Reaction
The N-acylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This initial nucleophilic addition is followed by the elimination of a leaving group, resulting in the formation of a stable amide bond.
Two of the most common and effective methods for N-acylation involve the use of acyl chlorides and the activation of carboxylic acids with coupling reagents.
Mechanism of Acylation with Acyl Chlorides
Acyl chlorides are highly reactive acylating agents. The reaction proceeds through a two-step addition-elimination mechanism.[5][6][7] The amine's nitrogen atom attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5]
Caption: Mechanism of N-acylation using an acyl chloride.
Mechanism of Amide Bond Formation with Coupling Reagents
Carbodiimide-based coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and mild reaction conditions.[8] In the presence of an additive like 1-Hydroxybenzotriazole (HOBt), the carboxylic acid is first activated by EDC to form an unstable O-acylisourea intermediate.[8] This intermediate is then intercepted by HOBt to form a more stable and less racemization-prone HOBt-ester.[8][9] Finally, the amine attacks this activated ester to form the desired amide.[8]
Sources
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Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-Amino-2-fluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction typically involves the coupling of an organoboron species, such as a boronic acid or its ester, with an organohalide.[3]
Methyl 4-amino-2-fluorobenzoate and its derivatives are valuable building blocks in medicinal chemistry. The presence of the fluorine atom and the amino group can significantly influence the electronic and steric properties of the molecule, presenting unique challenges and opportunities in Suzuki coupling reactions. This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of Suzuki coupling reactions involving these specific substrates.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][5] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, a this compound derivative) to a coordinatively unsaturated Pd(0) complex.[6][7] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex.[5] The rate of this step is influenced by the nature of the halide, with the reactivity order being I > Br > Cl.[3] The electronic properties of the aryl halide also play a crucial role; electron-withdrawing groups on the aromatic ring can facilitate this step.[8]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[6][7] The presence of a base is crucial for this step.[4][9] The base activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻).[9][10] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium center couple and are eliminated as the desired biaryl product.[6][7] This process regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle.[5] Bulky ligands on the palladium catalyst can promote this step.[5]
Visualizing the Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Considerations for this compound Derivatives
The unique substitution pattern of this compound presents specific challenges and considerations for successful Suzuki coupling.
Electronic Effects
The presence of an electron-donating amino group and an electron-withdrawing fluorine atom on the aromatic ring creates a complex electronic environment. The amino group can increase the electron density of the ring, potentially slowing down the oxidative addition step. Conversely, the ortho-fluorine atom is electron-withdrawing and can have a competing effect. Understanding the interplay of these electronic factors is key to selecting the appropriate catalyst system. For electron-rich aryl halides, ligands that are more electron-rich and bulky, such as dialkylbiarylphosphines, are often required to facilitate oxidative addition.[11]
Steric Hindrance
The fluorine atom at the ortho position to the coupling site introduces steric hindrance. This can impede the approach of the palladium catalyst and the subsequent steps of the catalytic cycle. To overcome steric challenges, bulky ligands are often employed.[12][13] These ligands can create a larger "bite angle" on the palladium center, which can facilitate both oxidative addition and reductive elimination involving sterically demanding substrates.[14]
Role of the Amino and Ester Groups
The amino and methyl ester functional groups can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.[15] The choice of base is critical to avoid hydrolysis of the methyl ester, especially at elevated temperatures. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH).[16]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki coupling of a this compound derivative with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents
| Reagent | Role | Purity/Notes |
| This compound Derivative | Aryl Halide | >98% |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 equivalents |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst | 1-5 mol% |
| Ligand (if required, e.g., SPhos, XPhos) | Catalyst Ligand | 1.1 - 1.2 equivalents relative to Palladium |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Activator | 2 - 3 equivalents, finely powdered |
| Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) | Reaction Medium | Anhydrous and degassed |
Reaction Setup and Execution Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Detailed Procedure
-
Reaction Setup: To a dry, oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[17]
-
Degassing: Seal the flask with a rubber septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Alternatively, evacuate the flask and backfill with the inert gas three times. This is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.[10]
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 organic solvent to water.
-
Heating and Stirring: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, incorrect base or solvent. | Use a fresh batch of catalyst. Ensure thorough degassing. Screen different bases and solvents. Consider a more active catalyst system (e.g., with bulky phosphine ligands).[10] |
| Dehalogenation | Presence of protic impurities, overly strong base, or high temperatures. | Use anhydrous solvents. Switch to a milder base. Lower the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen, high catalyst loading. | Ensure rigorous degassing.[5] Reduce the catalyst loading. |
| Protodeboronation | Excess water, strong base, or high temperatures leading to cleavage of the C-B bond. | Minimize the amount of water or use a non-aqueous system. Use a milder base. Consider using a more stable boronic ester (e.g., pinacol ester).[10][18] |
| Ester Hydrolysis | Strong basic conditions, prolonged heating in the presence of water. | Use a milder base like KF or K₂CO₃.[16] Minimize reaction time. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds derived from this compound. By understanding the mechanistic nuances and carefully selecting the reaction conditions, researchers can overcome the challenges posed by the electronic and steric properties of these substrates. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, facilitating the efficient construction of complex molecular architectures.
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (n.d.). Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.). Retrieved from [Link]
-
Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review - ResearchGate. (2016, November 1). Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. (2018, March 15). Retrieved from [Link]
-
Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI. (n.d.). Retrieved from [Link]
-
A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics - ACS Publications. (n.d.). Retrieved from [Link]
-
Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction - ResearchGate. (n.d.). Retrieved from [Link]
-
Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review - Asian Journal of Advanced Basic Sciences. (2016, November 15). Retrieved from [Link]
-
Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. (2023, January 5). Retrieved from [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved from [Link]
-
Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions - BEUN Dijital Veri Yönetim Sistemi - ZONGULDAK BÜLENT ECEVİT ÜNİVERSİTESİ. (n.d.). Retrieved from [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (2013, February 11). Retrieved from [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (2018, August 1). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6). Retrieved from [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024, September 4). Retrieved from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (2022, January 4). Retrieved from [Link]
-
Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PubMed Central. (2022, August 5). Retrieved from [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. (2023, September 27). Retrieved from [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - ResearchGate. (2019, September 27). Retrieved from [Link]
-
. (n.d.). Retrieved from [Link]
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Application Notes & Protocols for the Buchwald-Hartwig Amination of Methyl 4-Amino-2-fluorobenzoate Derivatives
Abstract
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1] This guide provides an in-depth analysis and detailed protocols for a particularly challenging, yet synthetically valuable, subclass of this reaction: the N-arylation of Methyl 4-Amino-2-fluorobenzoate and its derivatives. These substrates are prevalent in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This document will dissect the mechanistic nuances imposed by the substrate's electronic and steric properties, provide a rationale for the selection of catalysts, ligands, and bases, and offer robust, step-by-step protocols for researchers in drug discovery and process development.
Mechanistic Deep Dive: Overcoming Substrate-Specific Hurdles
The successful N-arylation of this compound is contingent on navigating a series of inherent challenges rooted in its molecular structure. While the fundamental Buchwald-Hartwig catalytic cycle remains the operative mechanism, the kinetics and thermodynamics of each step are significantly influenced by the substrate's unique features.[2]
The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[3]
Figure 1: The general catalytic cycle for the Buchwald-Hartwig amination.
Key Challenges:
-
Reduced Nucleophilicity: The primary amino group at the C4 position is significantly deactivated by the cumulative electron-withdrawing effects of the ester group at C1 and the fluorine atom at C2. This low nucleophilicity makes the amine association and subsequent deprotonation steps of the catalytic cycle particularly challenging, often requiring more forcing conditions or highly active catalyst systems.
-
Steric Hindrance: The ortho-fluoro substituent presents a steric barrier around the nitrogen atom. This hindrance can impede the approach of the amine to the palladium center and slow down the crucial C-N bond-forming reductive elimination step.[4]
-
Ester Group Sensitivity: The methyl ester functionality is susceptible to hydrolysis (saponification) under the strongly basic conditions typically employed in Buchwald-Hartwig aminations (e.g., sodium tert-butoxide).[3] This side reaction reduces product yield and complicates purification.
-
Catalyst Inhibition: The substrate itself is an aniline, which, like the product, can potentially coordinate to the palladium center. In excess, primary amines can sometimes form catalytically inactive bis(amine) palladium complexes, slowing the reaction.[4]
Strategic Optimization of Reaction Parameters
A successful protocol hinges on the rational selection of components to create a highly active catalytic system that operates under conditions mild enough to preserve the ester functionality.
Catalyst and Ligand Selection: The Key to Reactivity
For electron-deficient and sterically hindered anilines, the choice of phosphine ligand is the most critical parameter. First-generation ligands like P(o-tol)₃ or bidentate ligands such as BINAP are generally insufficient for this transformation.[1][4] The key to success lies in using modern, sterically demanding, electron-rich dialkylbiaryl phosphine ligands.
-
Rationale for Ligand Choice:
-
Bulk: Large, bulky ligands (e.g., XPhos, RuPhos, BrettPhos) promote the formation of monoligated, 12-electron L-Pd(0) species. These are highly reactive towards oxidative addition.[5] The steric bulk also accelerates the final reductive elimination step, which is often the turnover-limiting step for electron-deficient amines.[4]
-
Electron-Donating Ability: The electron-rich nature of these phosphines increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide and promotes the C-N bond-forming reductive elimination.
-
Palladium Precatalysts: While catalysts can be generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand, the use of pre-formed palladium precatalysts is highly recommended.[6] Precatalysts, such as the G3 or G4 palladacycles developed by the Buchwald group, provide a more reliable and rapid initiation to the active Pd(0) species, leading to more reproducible results and often allowing for lower catalyst loadings.[7]
Base Selection: A Balancing Act
The base must be strong enough to deprotonate the weakly acidic N-H bond of the fluorinated aniline within the palladium complex, but not so harsh as to cause widespread ester hydrolysis.
-
Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are highly effective for deprotonation and are often the first choice. However, their use necessitates careful control of temperature and reaction time to minimize ester saponification.[3] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong, non-nucleophilic base that can be effective.[3]
-
Weaker Inorganic Bases: For substrates highly sensitive to hydrolysis, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed.[8] Success with these bases is critically dependent on using a highly active catalyst/ligand system (e.g., BrettPhos) that can function effectively with a less basic environment.[4]
Solvent and Temperature Considerations
Aprotic solvents are standard for the Buchwald-Hartwig amination.
-
Recommended Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used.[9] Toluene is often preferred for its higher boiling point, allowing for a wider range of reaction temperatures. Dioxane is also an excellent choice due to its ability to dissolve a wide range of organic and inorganic reagents.
-
Temperature: Reactions are typically heated, often between 80 °C and 110 °C, to overcome the activation energy barriers associated with this challenging substrate. Microwave heating can sometimes be used to shorten reaction times, but care must be taken as catalyst decomposition can occur at very high temperatures.[10]
Experimental Protocols & Workflow
Protocol: N-Arylation of this compound with 4-Bromotoluene
This protocol describes a representative procedure for the coupling of this compound with 4-bromotoluene using a Buchwald G3 precatalyst and a strong alkoxide base.
Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination protocol.
Materials and Reagents:
-
This compound (1.0 equiv)
-
4-Bromotoluene (1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or oven-dried round-bottom flask with septum)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)
Step-by-Step Procedure:
-
Inert Atmosphere Preparation: Set up a Schlenk flask or an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a positive pressure of nitrogen or argon. This is crucial as the Pd(0) catalyst and strong base are sensitive to oxygen and moisture.
-
Reagent Addition (in a Glovebox if possible): To the flask, add this compound, XPhos Pd G3 precatalyst, and sodium tert-butoxide. If a glovebox is not available, add the solids quickly under a strong positive flow of inert gas.
-
Solvent and Reagent Addition (Liquid): Add anhydrous toluene via syringe, followed by 4-bromotoluene. The mixture will typically be a suspension.
-
Reaction Execution: Lower the flask into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The color of the reaction mixture will often darken upon heating.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and more water. Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Representative Data and Condition Screening
The optimal conditions for any given set of coupling partners may vary. A screening table is often the best approach to identify the ideal parameters.
| Entry | Aryl Halide | Ligand (mol%) | Precatalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | 4-Bromotoluene | XPhos (4) | Pd₂(dba)₃ (2) | NaOtBu (1.4) | Toluene | 100 | 85 | Good yield, standard conditions. |
| 2 | 4-Bromotoluene | RuPhos (4) | Pd(OAc)₂ (2) | K₃PO₄ (2.0) | Dioxane | 110 | 72 | Milder base, requires highly active ligand. |
| 3 | 4-Chloroanisole | BrettPhos (3) | BrettPhos Pd G3 (1.5) | LHMDS (1.5) | Toluene | 110 | 78 | Effective for less reactive aryl chlorides. |
| 4 | 4-Bromotoluene | XPhos (4) | Pd₂(dba)₃ (2) | Cs₂CO₃ (2.0) | Dioxane | 110 | 45 | Low yield; base not strong enough for this system. |
| 5 | 4-Bromotoluene | XPhos (4) | Pd₂(dba)₃ (2) | NaOtBu (1.4) | Toluene | 60 | 25 | Incomplete reaction; temperature too low. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently active ligand/base combination.3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere technique; use a precatalyst.2. Switch to a more active ligand (e.g., BrettPhos) or a stronger base (NaOtBu).3. Increase reaction temperature in 10 °C increments. |
| Significant Ester Hydrolysis | 1. Base is too strong or reaction time is too long.2. Presence of water in the reaction. | 1. Switch to a weaker base (K₃PO₄) and a more active catalyst system.2. Use anhydrous solvents and reagents; ensure glassware is thoroughly dried. |
| Formation of Hydrodehalogenated Byproduct | 1. β-hydride elimination is competing with reductive elimination.2. Presence of a hydrogen source (e.g., water). | 1. Use a bulkier ligand to favor reductive elimination.2. Ensure anhydrous conditions. |
| Difficult Purification | 1. Complex mixture of byproducts.2. Product and starting material have similar polarity. | 1. Re-optimize the reaction to improve selectivity.2. Drive the reaction to full conversion to eliminate starting material. Use a different chromatography eluent system. |
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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Viciu, M. S., & de Vries, J. G. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved January 11, 2026, from [Link]
- Various Authors. (2023). Synthetic Methods for Primary Anilines. Books.
-
Patel, P. N., et al. (2021). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. ResearchGate. Retrieved January 11, 2026, from [Link]
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LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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Lin, C. Y., & Weng, C. F. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 15(4), 2535-2545. Retrieved January 11, 2026, from [Link]
-
Various Authors. (2016). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Retrieved January 11, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved January 11, 2026, from [Link]
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Son, N. T., et al. (2020). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate. Retrieved January 11, 2026, from [Link]
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Jia, Y., et al. (2014). Design, synthesis and biological evaluation of pazopanib derivatives as antitumor agents. Chemical Biology & Drug Design, 83(3), 306-316. Retrieved January 11, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 11, 2026, from [Link]
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Qi, H., et al. (2011). Synthesis of Pazopanib Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 28(1), 58-60. Retrieved January 11, 2026, from [Link]
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Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 11, 2026, from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Diagram of synthesis of pazopanib hydrochloride from compound 4 or 5. Retrieved January 11, 2026, from [Link]
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Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 11, 2026, from [Link]
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Stradiotto, M. (2010). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Retrieved January 11, 2026, from [Link]
-
Schneider, N., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organic Letters, 23(22), 8829-8834. Retrieved January 11, 2026, from [Link]
-
Green, R. A., & Hartwig, J. F. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie International Edition, 55(13), 4239-4243. Retrieved January 11, 2026, from [Link]
-
Wang, L., et al. (2014). Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: Facile synthesis of PARP14 inhibitors. Tetrahedron, 70(35), 5666-5673. Retrieved January 11, 2026, from [Link]
-
Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. Retrieved January 11, 2026, from [Link]
-
Liu, W., et al. (2022). Palladium-Catalyzed Methylene β-C−H Fluorination of Native Amides. Journal of the American Chemical Society, 144(1), 133-139. Retrieved January 11, 2026, from [Link]
-
Sun, W., et al. (2003). Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. Tetrahedron Letters, 44(13), 2735-2738. Retrieved January 11, 2026, from [Link]
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Application Note: A Researcher's Guide to the Hydrolysis of Methyl 4-Amino-2-fluorobenzoate
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the hydrolysis of Methyl 4-Amino-2-fluorobenzoate to its corresponding carboxylic acid, 4-Amino-2-fluorobenzoic acid. This transformation is a critical step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document offers a robust, field-proven methodology, explores the underlying chemical principles, provides troubleshooting solutions, and outlines analytical techniques for reaction monitoring and product characterization. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Part 1: Mechanistic Insights and Reaction Principles
The hydrolysis of this compound is a classic example of a base-catalyzed ester hydrolysis, commonly known as saponification.[1][2] The reaction is, for all practical purposes, irreversible because the final step involves an acid-base reaction where the strongly basic alkoxide byproduct deprotonates the newly formed carboxylic acid, driving the equilibrium to completion.[1][3]
The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][4] The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide ion (⁻OCH₃) as the leaving group and forming the carboxylic acid. The methoxide ion then deprotonates the carboxylic acid to form methanol and the carboxylate salt.[2][5] Acidification in the final work-up step protonates the carboxylate to yield the desired 4-Amino-2-fluorobenzoic acid.
Influence of Substituents:
The reactivity of the ester is modulated by the electronic effects of the substituents on the aromatic ring.
-
Fluoro Group (-F): Located at the ortho position, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion and thus accelerating the rate of hydrolysis.
-
Amino Group (-NH₂): Located at the para position, the amino group is a powerful electron-donating group through resonance (+R effect). This effect tends to decrease the electrophilicity of the carbonyl carbon. However, in this specific substrate, the activating inductive effect of the ortho-fluoro group is generally dominant, allowing the hydrolysis to proceed efficiently under standard basic conditions.
Caption: Fig. 1: Mechanism of Base-Catalyzed Hydrolysis
Part 2: Optimized Protocol for Hydrolysis
This protocol is synthesized from established methodologies for the saponification of aromatic esters and is designed for high yield and purity.[4][6]
Materials and Reagents:
-
This compound (Substrate)
-
Sodium Hydroxide (NaOH), pellets
-
Methanol (MeOH), ACS grade
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), concentrated (approx. 37%)
-
Ethyl Acetate (EtOAc), ACS grade
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
pH paper or calibrated pH meter
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (typically a 1:1 to 2:1 v/v ratio). A common concentration is 0.5 to 1.0 M.
-
Addition of Base: Add sodium hydroxide pellets (2.0 - 3.0 eq) to the stirred solution. An exothermic dissolution will be observed.
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous residue with deionized water. Place the flask in an ice bath and slowly add concentrated HCl dropwise with vigorous stirring. The product, 4-Amino-2-fluorobenzoic acid, will precipitate as a solid. Continue adding acid until the pH of the solution is acidic (pH ~2-3), which ensures complete protonation of both the carboxylate and the amino group.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the solid product under vacuum at 50-60 °C to a constant weight. The melting point of pure 4-Amino-2-fluorobenzoic acid is reported to be 215-216 °C.[7]
Caption: Fig. 2: Step-by-Step Experimental Workflow
Part 3: Data & Analytical Characterization
The following table summarizes typical reaction parameters and expected outcomes for this protocol.
| Parameter | Value / Condition | Rationale / Notes |
| Substrate Conc. | 0.5 - 1.0 M | Balances reaction rate and solubility. |
| Base (NaOH) | 2.0 - 3.0 equivalents | Ensures complete hydrolysis and overcomes potential neutralization by acidic impurities. |
| Solvent System | Methanol / Water | Co-solvent system ensures solubility of both the organic ester and the inorganic base. |
| Temperature | Reflux (~70-80 °C) | Provides sufficient activation energy for the reaction to proceed at a practical rate.[8] |
| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion; should be confirmed by reaction monitoring. |
| Work-up pH | 2 - 3 | Ensures complete protonation of the product, maximizing precipitation and yield. |
| Expected Yield | > 90% | The reaction is generally high-yielding. |
| Purity (crude) | > 98% (by HPLC) | The product typically precipitates with high purity.[7] |
Analytical Characterization of 4-Amino-2-fluorobenzoic Acid:
-
HPLC: Used for assessing purity and monitoring reaction completion. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a TFA or formic acid modifier is a good starting point.[9]
-
NMR Spectroscopy: Confirms the chemical structure.[10][11]
-
¹H NMR (DMSO-d₆): Expect characteristic aromatic proton signals, a broad singlet for the amine (-NH₂) protons, and a broad singlet for the carboxylic acid (-COOH) proton.[10]
-
¹³C NMR (DMSO-d₆): Expect signals for the seven distinct carbon atoms, including the carbonyl carbon (~168 ppm) and carbons bonded to fluorine showing C-F coupling.[12]
-
-
IR Spectroscopy: Identifies functional groups. Look for characteristic stretches for N-H (amine), C=O (carboxylic acid), broad O-H (carboxylic acid), and C-F bonds.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight. For 4-Amino-2-fluorobenzoic acid, the expected molecular ion [M+H]⁺ is m/z 156.[10]
Part 4: Troubleshooting & Field-Proven Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient base. 2. Insufficient reaction time or temperature. 3. Poor solubility of starting material. | 1. Increase the equivalents of NaOH to 3.0. 2. Extend the reflux time and ensure the internal temperature reaches the target. 3. Increase the proportion of methanol in the solvent mixture. |
| Low Yield | 1. Incomplete precipitation during acidification. 2. Product loss during filtration (too soluble in acidic water). 3. Emulsion formation during optional extraction. | 1. Ensure pH is sufficiently low (~2). Cool the mixture thoroughly in an ice bath for >30 minutes before filtering. 2. Minimize the amount of water used during work-up. Wash the filter cake with a minimal amount of ice-cold water. 3. If extracting, add brine to break the emulsion. |
| Product Discoloration | Oxidation of the aromatic amino group. | This is a common issue with aromatic amines.[9] Perform the reaction under an inert atmosphere (N₂ or Ar). Store the final product protected from light and air.[9] If purity is critical, the product can be recrystallized from an appropriate solvent like ethanol/water. |
| Oily Product Instead of Precipitate | The product may be "oiling out" before it can crystallize. | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. Ensure the solution is thoroughly cooled. |
Part 5: References
-
CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents. (URL: )
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (URL: [Link])
-
Mechanisms of Ester hydrolysis - Ravi Divakaran. (URL: [Link])
-
What is the mechanism for the basic hydrolysis of methyl benzoate? - Homework.Study.com. (URL: [Link])
-
2-Amino-4-fluorobenzoic acid - [13C NMR] - Spectrum - SpectraBase. (URL: [Link])
-
Saponification of Esters - Organic Chemistry Tutor. (URL: [Link])
Sources
- 1. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
Application Note: Methyl 4-Amino-2-fluorobenzoate as a Strategic Intermediate in Modern Drug Discovery
Abstract
In medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a proven method for enhancing critical pharmacokinetic and pharmacodynamic properties.[1][2] Methyl 4-amino-2-fluorobenzoate has emerged as a particularly valuable building block in this endeavor. Its trifunctional nature—an amine, an ester, and a strategically placed fluorine atom—provides a versatile scaffold for synthesizing complex molecules, particularly in the development of targeted therapies like kinase inhibitors.[3][4] This guide details the significance of this intermediate, provides validated protocols for its use in key synthetic transformations, and explains the mechanistic rationale behind its application in drug discovery programs.
Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry
The substitution of hydrogen with fluorine can profoundly alter a molecule's properties.[1] Fluorine's high electronegativity and small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow it to serve as a bioisostere for a hydrogen atom while exerting powerful electronic effects.[1] These effects are leveraged in drug design to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][2]
-
Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby amino groups, which can be crucial for optimizing a drug's solubility, cell permeability, and target binding.[5]
-
Improve Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, leading to enhanced potency.[1][5]
This compound is a prime example of a building block designed to harness these benefits. The ortho-fluoro substituent uniquely modulates the reactivity and properties of both the adjacent ester and the para-amino group, making it a powerful tool for medicinal chemists.[6][7]
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to successful process development.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | PubChem[8] |
| Molecular Weight | 169.15 g/mol | PubChem[8] |
| CAS Number | 73792-08-2 | PubChem[8] |
| Appearance | White to off-white crystalline solid | [9] |
| Melting Point | 215-216 °C (for the corresponding acid) | [10] |
| Solubility | Soluble in various organic solvents like DMF, DMSO, and methanol. | [9] |
Synthetic Applications & Core Protocols
This compound is a versatile intermediate for constructing a variety of scaffolds, most notably through amide bond formation and subsequent heterocycle synthesis.
Workflow Overview: From Intermediate to Bioactive Scaffold
The typical synthetic progression involves leveraging the nucleophilic amine for initial coupling, followed by reactions involving the ester or the aromatic ring to build molecular complexity.
Caption: General synthetic workflow utilizing this compound.
Protocol 3.1: Amide Bond Formation via HATU Coupling
Amide coupling is the most common initial transformation for this intermediate. The use of modern coupling reagents like HATU ensures high efficiency and minimal side reactions.[11][12]
Objective: To synthesize an N-acylated derivative of this compound.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5 minutes at room temperature.
-
Causality Note: Pre-activating the carboxylic acid with HATU forms a highly reactive O-acylisourea intermediate, which is primed for nucleophilic attack. This step is crucial for efficient coupling, especially with less reactive amines.[11]
-
-
Addition of Amine: To the activated acid solution, add a solution of this compound (1.05 eq) in a minimal amount of DMF.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture. The solution may change color.
-
Causality Note: DIPEA is a non-nucleophilic base essential for scavenging the proton released during amide bond formation, driving the reaction to completion. It also neutralizes the acidic hexafluorophosphate counter-ion.[13]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Causality Note: This aqueous work-up sequence is a self-validating system. The acid wash removes basic impurities, the base wash removes acidic impurities, and the brine wash removes residual water, ensuring the purity of the crude product.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or recrystallization.
Protocol 3.2: Synthesis of a Quinazolinone Core
This protocol illustrates how the N-acylated intermediate from Protocol 3.1 can be used to construct a heterocyclic scaffold common in kinase inhibitors.
Objective: To synthesize a 2,3-dihydroquinazolin-4(1H)-one derivative.
Materials:
-
N-acylated intermediate from Protocol 3.1
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH), Water, Tetrahydrofuran (THF)
-
Formic acid or other cyclization agent
-
1M HCl
Step-by-Step Methodology:
-
Ester Hydrolysis: Dissolve the N-acylated intermediate (1.0 eq) in a mixture of THF/MeOH/Water (e.g., 3:1:1 ratio). Add LiOH (2.0 eq) and stir at room temperature until TLC indicates complete consumption of the starting material (typically 2-6 hours).
-
Causality Note: Saponification of the methyl ester is a prerequisite for subsequent cyclization. The resulting carboxylate is essential for forming the heterocyclic ring.
-
-
Acidification: Carefully acidify the mixture to pH ~3 with 1M HCl. The carboxylic acid product will often precipitate and can be collected by filtration or extracted with an organic solvent like ethyl acetate.
-
Cyclization: Heat the resulting carboxylic acid in formic acid at reflux for 4-8 hours.
-
Causality Note: Formic acid serves as both the solvent and the source of the final carbon atom in the quinazolinone ring. The ortho-fluoro substituent can influence the electronics of the ring, potentially affecting the cyclization rate.
-
-
Work-up and Purification: Cool the reaction mixture and remove the formic acid under reduced pressure. The crude product can be purified by trituration with ether or recrystallization from a suitable solvent system (e.g., ethanol/water).
Authoritative Grounding: The Role of the 2-Fluoro Substituent
The placement of the fluorine atom at the C2 position (ortho to the ester) is a deliberate design choice with significant consequences:
-
Electronic Modulation: The electron-withdrawing fluorine atom decreases the electron density of the aromatic ring. This deactivation makes the para-amino group less nucleophilic than in its non-fluorinated analog, methyl 4-aminobenzoate. While this may slightly slow the rate of amide coupling, it also reduces susceptibility to undesired side reactions.
-
Conformational Control: The ortho-fluoro group can influence the preferred conformation of the final molecule by engaging in intramolecular interactions or by sterically guiding the orientation of adjacent substituents. This conformational restriction can pre-organize the drug molecule into a bioactive conformation, enhancing binding affinity.[5]
-
Lipophilicity and CNS Penetration: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability and penetration into the central nervous system (CNS).[2][5] This is a critical parameter to modulate for drugs targeting the brain.
Logical Relationship Diagram
Caption: Causality map of the 2-fluoro substituent's impact on drug properties.
Conclusion
This compound is more than a simple intermediate; it is a strategic tool that provides medicinal chemists with a reliable and versatile platform for synthesizing novel therapeutics. The fluorine atom is not merely a placeholder but an active contributor to the final compound's pharmacological profile. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this powerful building block in their drug discovery campaigns, particularly in the rational design of kinase inhibitors and other targeted agents.
References
-
Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Nargund, S. L., Kumar, N. M., & Priya, A. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]
-
Taylor, J. J., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
Albericio, F., & El-Faham, A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. Available at: [Link]
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Synthetic Routes to Derivatives of Methyl 4-Amino-2-fluorobenzoate: An Application Note and Protocol Guide
Introduction
Methyl 4-Amino-2-fluorobenzoate is a key structural motif in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing fluorine atom, imparts distinct physicochemical properties to its derivatives, making them valuable scaffolds for the development of novel therapeutic agents and functional materials. The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the amino group serves as a versatile handle for a wide array of chemical transformations.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of synthetic strategies to prepare derivatives of this compound. We will delve into the mechanistic rationale behind various synthetic choices, present detailed, field-proven protocols, and offer insights to navigate potential challenges.
Core Synthetic Strategies
The derivatization of this compound primarily revolves around the reactivity of the aromatic amino group. The main synthetic avenues include:
-
Amide Bond Formation: Acylation of the 4-amino group to form a diverse range of amide derivatives.
-
N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents at the 4-amino position.
-
Palladium-Catalyzed Cross-Coupling Reactions: Forging new carbon-carbon and carbon-nitrogen bonds.
-
Heterocycle Formation: Utilizing the amino group as a key component in the construction of various heterocyclic ring systems.
The following sections will explore these strategies with detailed protocols and experimental considerations.
I. Amide Bond Formation: A Cornerstone of Derivatization
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[1][2] The resulting amides are often crucial for biological activity, participating in key hydrogen bonding interactions with protein targets.
Mechanistic Considerations
Amide bond formation typically proceeds via the activation of a carboxylic acid, which is then susceptible to nucleophilic attack by the amino group of this compound.[1] Common activating agents include carbodiimides (like EDC), phosphonium salts (like PyBOP), and the conversion of the carboxylic acid to a more reactive species such as an acid chloride or acid fluoride.[3][4] The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions, especially with electronically-deficient anilines like our substrate.[5]
Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Protocol 1: Standard EDC/HOBt Mediated Amide Coupling
This protocol describes a general and widely applicable method for the synthesis of amide derivatives.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM or DMF, add EDC·HCl (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide derivative.
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-95% |
| Notes | For less reactive amines or sterically hindered substrates, heating may be required. DMF is a suitable solvent for less soluble starting materials. |
II. N-Alkylation and N-Arylation Strategies
Direct functionalization of the amino group through N-alkylation and N-arylation provides access to a broad range of secondary and tertiary amine derivatives, which are prevalent in many bioactive molecules.
N-Alkylation via Reductive Amination
Reductive amination is a robust method for N-alkylation, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.[6][7]
Protocol 2: Reductive Amination for N-Alkylation
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCM or DCE.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent, STAB (1.5 equivalents), portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-alkylated derivative.
N-Arylation using Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives.[8][9] This method is particularly useful for coupling anilines with aryl halides or triflates.
Logical Flow for Buchwald-Hartwig Amination
Caption: Stepwise process for Buchwald-Hartwig N-arylation.
III. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for constructing C-C and C-heteroatom bonds.[10][11] While the amino group can be functionalized as described above, the aromatic ring of this compound can also be derivatized, for instance, by first converting the amino group to a halide or triflate, thus opening up possibilities for Suzuki, Sonogashira, or Heck couplings.
A more direct approach involves the C-H functionalization of the aromatic ring, although this can be challenging in terms of regioselectivity.
IV. Synthesis of Heterocyclic Derivatives
The 4-amino group of this compound can serve as a nucleophile in condensation reactions with various electrophiles to construct a wide range of heterocyclic systems, which are of great interest in drug discovery.[12][13] For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of quinoline derivatives, while reaction with α-haloketones can yield substituted indoles.
Protocol 3: Synthesis of a Benzimidazole Derivative
This protocol outlines a general procedure for the synthesis of a benzimidazole derivative through the condensation of this compound with an ortho-phenylenediamine equivalent, followed by cyclization. Note: This is a conceptual protocol as it would require prior modification of the starting material to introduce a second amino group ortho to the first. A more direct application is the reaction with aldehydes to form Schiff bases, which can be precursors to other heterocycles.[14]
Conclusion
The synthetic derivatization of this compound offers a rich landscape for the exploration of chemical space in drug discovery and materials science. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and execute the synthesis of a diverse array of novel compounds. The key to success lies in the careful selection of reagents and reaction conditions tailored to the specific substrate and desired transformation.
References
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchGate. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
-
Approaches to amide bond formation. (A) Conventional methods for... - ResearchGate. Available at: [Link]
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This compound | C8H8FNO2 | CID 21957875 - PubChem. Available at: [Link]
-
Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC - NIH. Available at: [Link]
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Available at: [Link]
-
Automated Parallel Synthesis of N-Alkylated-?-Amino Methyl Esters in Gram Quantities. Available at: [Link]
-
List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. Available at: [Link]
-
Transition Metal-Free N-Arylation of Amino Acid Esters with Diaryliodonium Salts - NIH. Available at: [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - DSpace@MIT. Available at: [Link]
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. Available at: [Link]
-
(PDF) Amide bond formation using amino acid fluorides - ResearchGate. Available at: [Link]
-
Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities - ResearchGate. Available at: [Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PubMed. Available at: [Link]
-
Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. Available at: [Link]
-
Synthesis of phthalazinones via palladium(ii)-catalysed intramolecular oxidative C–H/C–H cross-coupling of N′-methylenebenzohydrazides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. Available at: [Link]
-
Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Pd-Catalyzed [4 + 1] Annulation Strategy to Functionalized 4-Methyleneproline Derivatives - PMC - NIH. Available at: [Link]
-
Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC - NIH. Available at: [Link]
-
Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC. Available at: [Link]
-
Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Available at: [Link]
-
Selective Stepwise Arylation of Unprotected Peptides by PtIV Complexes - PMC - NIH. Available at: [Link]
-
Scope of N-arylation with 6-methyl 2-aminobenzothiazole - ResearchGate. Available at: [Link]
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC - NIH. Available at: [Link]
-
Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234 - PubChem. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of Methyl 4-Amino-2-fluorobenzoate in Solid-Phase Organic Synthesis
Abstract
In the landscape of modern drug discovery and materials science, the demand for rapid, efficient, and clean synthetic methodologies is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology, enabling the construction of vast chemical libraries with high purity and automation potential. Within this framework, the selection of versatile and strategically functionalized building blocks is critical. This document provides an in-depth technical guide on the application of Methyl 4-Amino-2-fluorobenzoate, a uniquely valuable scaffold, in solid-phase synthesis. We will explore its chemical attributes that lend themselves to SPOS, detail protocols for its immobilization and subsequent elaboration into medicinally relevant heterocyclic cores, and discuss the underlying chemical principles that ensure success.
Introduction: The Significance of Fluorinated Anthranilates in SPOS
This compound is more than a simple aromatic amine; it is a trifecta of functionalities poised for complex molecular architecture. The presence of an amino group, a methyl ester, and a fluorine atom on a single aromatic ring provides a powerful toolkit for the medicinal chemist. The fluorine atom, in particular, is a celebrated feature in drug design. Its incorporation can dramatically alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.
The true power of this compound is realized when coupled with the efficiency of solid-phase synthesis. By anchoring this building block to a solid support, we can leverage its multiple reactive handles to construct complex molecules through sequential, purification-free reaction steps. This guide will focus on the practical application of this reagent in the solid-phase synthesis of two important classes of heterocyclic compounds: benzodiazepines and quinolones, both of which are privileged scaffolds in medicinal chemistry.
Chemical Properties and Strategic Advantages for Solid-Phase Synthesis
The utility of this compound in SPOS is rooted in its distinct chemical properties:
-
Orthogonal Reactivity: The amino group and the methyl ester provide two points of chemical diversity that can be addressed with orthogonal protection and reaction strategies. The amino group can be acylated, alkylated, or used as a nucleophile in cyclization reactions, while the ester can be hydrolyzed and coupled to other moieties.
-
The Fluorine Advantage: The electron-withdrawing nature of the fluorine atom at the 2-position modulates the reactivity of the adjacent amino group and the aromatic ring. This can influence reaction kinetics and regioselectivity in subsequent synthetic transformations.
-
Amenability to Immobilization: The aromatic amine functionality provides a convenient handle for attachment to a solid support via various linker strategies, which will be discussed in detail.
| Property | Value | Reference |
| CAS Number | 73792-08-2 | [1] |
| Molecular Formula | C₈H₈FNO₂ | [1] |
| Molecular Weight | 169.15 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, NMP, and DCM |
Immobilization of this compound on Solid Support
The first critical step in any solid-phase synthesis is the efficient and stable anchoring of the initial building block to the resin. For an aromatic amine like this compound, a "traceless" or "safety-catch" linker strategy is often preferred. These linkers allow for the final product to be cleaved from the resin without leaving any residual linker atoms, or they require a specific activation step before cleavage, respectively.
This protocol will utilize a sulfonamide-based safety-catch linker, which is stable to a wide range of reaction conditions and can be activated for cleavage at the end of the synthesis.
Protocol 1: Immobilization using a Sulfonyl Chloride Resin
This protocol describes the attachment of this compound to a sulfonyl chloride functionalized polystyrene resin.
Materials and Reagents:
-
This compound
-
Polystyrene sulfonyl chloride resin (100-200 mesh, 1% DVB)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Fritted syringe reaction vessel
Procedure:
-
Resin Swelling:
-
Place the desired amount of sulfonyl chloride resin (e.g., 500 mg, 1.0 mmol/g loading) in a fritted syringe reaction vessel.
-
Add DMF (approximately 10 mL/g of resin) and allow the resin to swell for at least 1 hour with occasional agitation.
-
Drain the DMF.
-
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents relative to the resin loading capacity) and DIEA (5 equivalents) in DMF.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 12-18 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Capping of Unreacted Sites (Optional but Recommended):
-
To block any unreacted sulfonyl chloride groups, treat the resin with a solution of 10% piperidine in DMF for 1 hour.
-
Wash the resin as described in step 3.
-
Dry the resin under vacuum.
-
Diagram of Immobilization Workflow:
Caption: Workflow for the immobilization of this compound.
Application in the Solid-Phase Synthesis of 1,4-Benzodiazepines
The 1,4-benzodiazepine scaffold is a cornerstone of medicinal chemistry, found in numerous drugs with a wide range of biological activities. The following protocol outlines the synthesis of a 1,4-benzodiazepine derivative on the solid support prepared in Protocol 1.
Protocol 2: Solid-Phase Synthesis of a 1,4-Benzodiazepine Derivative
This protocol utilizes the immobilized this compound and proceeds through N-alkylation, ester hydrolysis, amide bond formation, and cyclization.
Materials and Reagents:
-
Immobilized this compound resin from Protocol 1
-
Fmoc-protected α-amino acid (e.g., Fmoc-Gly-OH)
-
Bromoacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Lithium hydroxide (LiOH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
N-Alkylation of the Aromatic Amine:
-
Swell the resin in DMF.
-
Add a solution of bromoacetonitrile (5 equivalents) and K₂CO₃ (5 equivalents) in DMF.
-
Agitate the mixture at 50 °C for 12 hours.
-
Wash the resin with DMF, water, DMF, and DCM.
-
-
Hydrolysis of the Methyl Ester:
-
Swell the resin in a 3:1 mixture of THF and water.
-
Add a solution of LiOH (10 equivalents) in water.
-
Agitate the mixture at room temperature for 24 hours.
-
Wash the resin with water, THF, and DCM.
-
-
Fmoc Deprotection of the Amino Acid:
-
In a separate vessel, dissolve Fmoc-Gly-OH in DMF.
-
Add 20% piperidine in DMF and stir for 30 minutes to remove the Fmoc group.
-
Precipitate the deprotected glycine by adding cold diethyl ether.
-
-
Amide Bond Formation:
-
Swell the resin in DMF.
-
In a separate vial, dissolve the deprotected glycine (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Wash the resin with DMF and DCM.
-
-
Cyclization and Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 4 hours. This will simultaneously effect the cyclization to the benzodiazepine and cleavage from the solid support.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, wash with cold ether, and dry under vacuum.
-
Purify by reverse-phase HPLC.
-
Diagram of Benzodiazepine Synthesis Workflow:
Caption: Solid-phase synthesis of a 1,4-benzodiazepine derivative.
Application in the Solid-Phase Synthesis of 4-Quinolones
4-quinolones are another class of heterocyclic compounds with significant biological activity, particularly as antibacterial agents.[2] The following protocol outlines a plausible route to a 4-quinolone derivative using the immobilized this compound.
Protocol 3: Solid-Phase Synthesis of a 4-Quinolone Derivative
This protocol involves acylation of the immobilized amine, followed by a cyclization and cleavage step.
Materials and Reagents:
-
Immobilized this compound resin from Protocol 1
-
Ethyl benzoylacetate
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Dioxane
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Acylation with Ethyl Benzoylacetate:
-
Swell the resin in DMF.
-
Add a solution of ethyl benzoylacetate (5 equivalents) and NaOEt (5 equivalents) in a mixture of ethanol and dioxane.
-
Heat the mixture at 80 °C for 12 hours.
-
Wash the resin with ethanol, water, DMF, and DCM.
-
-
Cyclization and Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 4 hours. This will facilitate the cyclization to the 4-quinolone and cleavage from the solid support.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, wash with cold ether, and dry under vacuum.
-
Purify by reverse-phase HPLC.
-
Diagram of Quinolone Synthesis Workflow:
Caption: Solid-phase synthesis of a 4-quinolone derivative.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Solution |
| Low Loading on Resin | Incomplete reaction during immobilization. | Increase reaction time, temperature, or equivalents of reagents. Ensure resin is properly swelled. |
| Incomplete Reactions on Solid Support | Steric hindrance; poor resin swelling. | Use a more appropriate solvent for swelling (e.g., NMP). Increase reaction times and temperatures. Consider microwave-assisted synthesis. |
| Side Product Formation | Incomplete capping; degradation during cleavage. | Ensure capping step is performed. Use scavengers (e.g., TIS) in the cleavage cocktail. Optimize cleavage time. |
| Difficulty in Product Purification | Cleavage byproducts; incomplete reactions. | Optimize the precipitation step with cold ether. Employ a gradient elution during HPLC purification. |
Conclusion
This compound is a highly effective and versatile building block for solid-phase organic synthesis. Its unique combination of reactive functional groups, coupled with the beneficial properties imparted by the fluorine substituent, makes it an ideal candidate for the construction of diverse and medicinally relevant compound libraries. The protocols detailed herein provide a robust framework for the successful immobilization and subsequent elaboration of this scaffold into valuable heterocyclic cores. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can fully exploit the potential of this compound to accelerate drug discovery and materials science research.
References
-
Mun, H.-S., & Jeong, J.-H. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 27(4), 371–375. [Link]
-
Albericio, F., & Kruger, H. G. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Pharmaceuticals, 14(7), 643. [Link]
-
Albericio, F., & Kruger, H. G. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. *PMC. [Link]
-
Plunkett, M. J., & Ellman, J. A. (1997). A Silicon-Based Linker for Traceless Solid-Phase Synthesis. The Journal of Organic Chemistry, 62(18), 6102–6103. [Link]
- Wendeborn, S., et al. (2000). Traceless Linkers-Only Disappearing Links in Solid-Phase Organic Synthesis? ElectronicsAndBooks.
-
Li, Y., et al. (2020). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. PMC. [Link]
- Zamani, F., et al. (2022). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. OUCI.
- Boojamra, C. G., et al. (1996). Solid phase synthesis of tetrahydro-1,4-benzodiazepin-2-ones.
- Li, J., et al. (2025).
- Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Kumar, A., et al. (2022). Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. MDPI. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-F)-OH.
-
Wang, Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
- Reddy, T. J., et al. (2007). Novel Synthesis of 1,2-Substituted 4-Quinolones. Semantic Scholar.
-
Góngora-Benítez, M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC. [Link]
-
PubChem. This compound. [Link]
-
Kumar, A., & Kumar, R. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. NIH. [Link]
- Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 63, 25-33.
-
Contesini, F. J., et al. (2023). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. MDPI. [Link]
- Yu, J., et al. (2018). Oriented immobilization of proteins on solid supports for use in biosensors and biochips: a review.
- BLD Pharm. (n.d.).
-
Zdarta, J., et al. (2018). A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility. MDPI. [Link]
- Aldred, K. J., et al. (2014). The quinolone antibiotics: a comprehensive overview. MedChemComm, 5(9), 1158-1191.
- Chu, D. T., et al. (1991). Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids. Semantic Scholar.
Sources
Application Note: Continuous Flow Synthesis of Methyl 4-Amino-2-fluorobenzoate via Catalytic Hydrogenation
An in-depth guide to the continuous synthesis of Methyl 4-Amino-2-fluorobenzoate, a key building block in pharmaceuticals and advanced materials.
Abstract
This application note details a robust and scalable continuous flow process for the synthesis of this compound. The protocol leverages the inherent advantages of flow chemistry to achieve high efficiency, yield, and superior safety compared to traditional batch methods. The synthesis proceeds via the catalytic hydrogenation of Methyl 2-fluoro-4-nitrobenzoate using a packed-bed reactor containing a heterogeneous palladium on carbon (Pd/C) catalyst. This guide provides a comprehensive overview of the methodology, detailed experimental protocols, and insights into process optimization for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction: The Case for Flow Chemistry
This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and specialty chemicals. The presence of the fluorine atom and the amino group makes it a valuable synthon for introducing specific electronic and pharmacokinetic properties into target molecules.[1] Traditional batch synthesis of aromatic amines often involves the reduction of nitro compounds, a class of reactions that can be highly exothermic and pose significant safety risks, especially on a large scale.[2][3]
Flow chemistry, or continuous flow processing, offers a transformative solution to these challenges.[4] By conducting reactions in a continuously flowing stream through a reactor, we can achieve precise control over reaction parameters such as temperature, pressure, and residence time.[5][6] This meticulous control leads to numerous advantages:
-
Enhanced Safety: The small reactor volume at any given moment drastically minimizes the risk associated with highly exothermic reactions or the handling of hazardous intermediates.[3][7] This is particularly relevant for catalytic hydrogenation, where the use of flammable solvents and hydrogen gas can be managed more safely.[8]
-
Improved Efficiency and Yield: Superior heat and mass transfer in flow reactors accelerate reaction rates and often lead to cleaner reaction profiles with fewer by-products, thus increasing overall yield and purity.[6][9]
-
Seamless Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which avoids the complex re-validation often required when scaling up batch reactors.[10][11]
-
Automation and Reproducibility: Automated flow chemistry systems allow for high reproducibility and the rapid screening of reaction conditions to find the optimal parameters.[4][12]
This document outlines a specific application of these principles to the synthesis of this compound, providing a practical and field-proven protocol.
Reaction Scheme and Principles
The core of this process is the chemoselective reduction of the nitro group of Methyl 2-fluoro-4-nitrobenzoate to an amine. This transformation is achieved through catalytic hydrogenation in a packed-bed reactor.
Reaction:
Causality Behind Experimental Choices:
-
Heterogeneous Catalyst (Pd/C): Palladium on carbon (Pd/C) is a widely used, robust, and efficient catalyst for the hydrogenation of nitro groups.[13] Its heterogeneous nature makes it ideal for flow chemistry, as it can be packed into a column (a packed-bed reactor), allowing the reaction mixture to flow through it without catalyst contamination in the product stream. This simplifies purification, eliminating the need for filtration of the catalyst post-reaction, a common step in batch processes.[8]
-
Packed-Bed Reactor: This reactor design ensures excellent contact between the three phases of the reaction: the liquid reactant stream, the gaseous hydrogen, and the solid catalyst. The high surface-area-to-volume ratio within the reactor promotes efficient mass transfer, which is crucial for this type of reaction.[14]
-
Hydrogen Source: While pressurized hydrogen gas is a common choice, transfer hydrogenation offers a safer alternative.[14] Reagents like ammonium formate or sodium borohydride can be used as in-situ sources of hydrogen, avoiding the need for high-pressure hydrogen gas cylinders, which is particularly advantageous in a laboratory setting.[14] For this protocol, we will focus on the use of molecular hydrogen, which is more atom-economical and common in industrial scale-up.
Detailed Experimental Protocol
This protocol is designed for a generic laboratory-scale flow chemistry system.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Methyl 2-fluoro-4-nitrobenzoate (98%) | HPLC Pumps (2x) |
| Palladium on Carbon (10 wt. % Pd, dry basis) | Packed-Bed Reactor Column (e.g., Omnifit) |
| Methanol (HPLC Grade) | Column Heater/Thermostat |
| Ethyl Acetate (HPLC Grade) | Back-Pressure Regulator (BPR) |
| Hydrogen Gas Cylinder (High Purity) | Mass Flow Controller (for H₂) |
| Nitrogen Gas Cylinder (for purging) | T-Mixer |
| Product Collection Vessel | |
| In-line analytical tool (optional, e.g., FTIR)[15] | |
| HPLC or GC-MS for offline analysis |
Preparation of Solutions
-
Reactant Stream (Solution A): Prepare a 0.2 M solution of Methyl 2-fluoro-4-nitrobenzoate in Methanol. Degas the solution by sparging with nitrogen for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
Flow Reactor Setup and Workflow
The following diagram illustrates the general workflow for the synthesis.
Caption: General workflow for the continuous hydrogenation.
Step-by-Step Methodology
-
Catalyst Packing: Carefully pack the reactor column with 10% Pd/C catalyst. Ensure the bed is packed uniformly to avoid channeling.
-
System Assembly: Assemble the flow chemistry system as shown in the workflow diagram. Ensure all connections are secure, especially for the hydrogen gas line.
-
System Purge: Purge the entire system with nitrogen gas for 20-30 minutes to remove all air and moisture.
-
Solvent Priming: Prime Pump A with methanol and flow it through the system at 1.0 mL/min until the system pressure stabilizes at the BPR setting (e.g., 10 bar).
-
Catalyst Activation & System Pressurization:
-
Set the reactor temperature to 40 °C.
-
Introduce hydrogen gas using the mass flow controller at a low flow rate.
-
Slowly increase the system pressure using the BPR to the desired setpoint (e.g., 20 bar). This is a critical safety step; never pressurize a system with a flammable gas without first ensuring it is leak-proof.
-
-
Reaction Initiation:
-
Once the system is stable with flowing methanol and hydrogen, switch the pump inlet from pure methanol to Solution A (the reactant stream).
-
Set the desired flow rate for Solution A (e.g., 0.5 mL/min).
-
-
Steady State and Collection:
-
Allow the system to reach a steady state (typically 3-5 reactor volumes). Discard the initial output which contains only solvent and transitioning reactant concentrations.
-
Once at steady state, begin collecting the product stream in a flask containing a small amount of solvent.
-
Monitor the reaction progress by taking periodic samples for offline analysis (HPLC or GC-MS) to confirm full conversion of the starting material.[16]
-
-
System Shutdown:
-
Switch the pump inlet back to pure methanol to flush the reactant from the system.
-
Turn off the hydrogen gas flow.
-
Purge the system with nitrogen gas to remove all hydrogen.
-
Turn off the heater and allow the system to cool.
-
Slowly and carefully depressurize the system.
-
-
Work-up and Purification:
-
Combine the collected product fractions.
-
Remove the solvent (methanol) under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified further by recrystallization or column chromatography if necessary, although flow chemistry often yields products of high purity.
-
Optimization and Data
To achieve optimal results, key reaction parameters should be screened. A Design of Experiments (DoE) approach can systematically identify the best conditions.[7]
Key Parameters for Optimization
-
Residence Time: This is controlled by the reactor volume and the total flow rate. Longer residence times generally lead to higher conversion but lower throughput.
-
Temperature: Increasing the temperature typically increases the reaction rate. However, excessively high temperatures can lead to side reactions or catalyst degradation.
-
Pressure: Higher hydrogen pressure increases the concentration of dissolved hydrogen, which can accelerate the reaction rate. Flow systems allow for the safe use of higher pressures than are typically accessible in standard laboratory glassware.[8][17]
-
Stoichiometry (H₂ to Substrate Ratio): The ratio of hydrogen to the nitro compound should be optimized to ensure complete reduction without excessive hydrogen use. This is controlled via the liquid flow rate and the gas mass flow rate.
Example Optimization Data
The following table represents hypothetical data from an optimization study.
| Run | Residence Time (min) | Temp (°C) | Pressure (bar) | Conversion (%) | Yield (%) |
| 1 | 5 | 40 | 20 | 85 | 82 |
| 2 | 10 | 40 | 20 | >99 | 97 |
| 3 | 2 | 60 | 20 | 92 | 89 |
| 4 | 5 | 60 | 20 | >99 | 96 |
| 5 | 5 | 40 | 30 | 95 | 93 |
Interpretation: From this data, a residence time of 5-10 minutes at 40-60 °C and 20 bar pressure appears to provide excellent conversion and yield. Run 2 and Run 4 represent highly effective conditions. The choice between them may depend on a trade-off between throughput (shorter residence time) and energy consumption (lower temperature).
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by incorporating analytical checkpoints.
-
In-line Monitoring: For advanced process control, an in-line Process Analytical Technology (PAT) tool like FTIR or Raman spectroscopy can be integrated after the BPR.[15][18] This provides real-time data on the concentration of the starting material and product, confirming that the reaction has reached a steady state and that conversion is complete.[19]
-
Automated Sampling: Many modern flow chemistry systems can be equipped with automated samplers that interface directly with an HPLC system for at-line analysis.[20] This allows for unattended optimization runs and detailed kinetic profiling.
-
Steady-State Confirmation: The protocol's validity hinges on operating at a steady state. This is confirmed when consecutive analytical measurements of the output stream show consistent product concentration.
The logical flow of the experimental setup is depicted below.
Caption: Logical diagram of the self-validating workflow.
Conclusion
This application note demonstrates that continuous flow chemistry is a superior method for the synthesis of this compound. The described protocol offers a safe, efficient, and scalable route that produces the target compound in high yield and purity. By leveraging the precise control afforded by flow reactors, this process overcomes the primary safety and scalability hurdles associated with the batch hydrogenation of nitroaromatic compounds, making it an ideal methodology for both academic research and industrial production environments.
References
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Intensified Hydrogenation in Flow Using a Poly(β-cyclodextrin) Network-Supported Catalyst. (2022). ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Flow Chemistry in the Pharmaceutical Industry. Syrris. Available at: [Link]
-
Batch Versus Flow in Pharma: The upsides of continuous chemistry. (2024). H.E.L Group. Available at: [Link]
-
Flow Chemistry. NJ Bio, Inc. Available at: [Link]
-
Role in API Manufacturing - Flow Chemistry. (2023). Asynt. Available at: [Link]
-
Synthetic reaction optimization using flow chemistry and an active learning algorithm. Nature Communications. Available at: [Link]
-
Hydrogenation | Catalytic Reactions | Flow Chemistry Applications. Vapourtec. Available at: [Link]
-
Revisiting the Paradigm of Reaction Optimization in Flow with a Priori Computational Reaction Intelligence. (2024). Angewandte Chemie International Edition. Available at: [Link]
-
Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. (2012). American Pharmaceutical Review. Available at: [Link]
-
Emerging Trends in Flow Chemistry: Efficiency, Optimization, and Innovation. (2025). H.E.L Group. Available at: [Link]
-
Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Automated Optimization under Dynamic Flow Conditions. ChemRxiv. Available at: [Link]
-
Heterogeneous catalytic hydrogenation reactions in continuous-flow reactors. (2011). ChemSusChem. Available at: [Link]
-
Efficiency and Safety: Transforming Chemical Processes with Flow Chemistry. (2025). AM Technology. Available at: [Link]
-
Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. ACS Publications. Available at: [Link]
-
Analytical Tools Integrated in Continuous-Flow Reactors: Which One for What?. (2022). Organic Process Research & Development. Available at: [Link]
-
Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production. (2025). Amar Equipment. Available at: [Link]
-
Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. (2015). Journal of Visualized Experiments. Available at: [Link]
-
Hazardous Chemistry: Choosing Batch or Flow. (2017). Pharmaceutical Technology. Available at: [Link]
-
Reaction Optimization under Flow Conditions. (2016). YouTube. Available at: [Link]
-
7 Things to Keep in Mind When Adopting Flow Chemistry. Lab Unlimited. Available at: [Link]
-
Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. ResearchGate. Available at: [Link]
-
Online Analysis of Flowing Streams Using Microflow HPLC. ResearchGate. Available at: [Link]
-
Process analytical tools for flow analysis: A perspective. (2017). Journal of Flow Chemistry. Available at: [Link]
-
Catalytic Continuous Reductive Amination with Hydrogen in Flow Reactors. ResearchGate. Available at: [Link]
-
Chemical processes with flow chemistry techniques. AMF - Advanced Microfluidics. Available at: [Link]
-
Continuous Flow Reactor Systems: A Guide. AM Technology. Available at: [Link]
-
The Use of a Continuous Flow-Reactor Employing a Mixed Hydrogen—Liquid Flow Stream for the Efficient Reduction of Imines to Amines. (2005). ResearchGate. Available at: [Link]
- Flow Chemistry Reactor Design. Area.
-
Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. National Institutes of Health (NIH). Available at: [Link]
-
Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles. MDPI. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. (2015). ChemistryViews. Available at: [Link]
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Application Notes & Protocols: The Strategic Application of Methyl 4-Amino-2-fluorobenzoate in the Synthesis of Advanced API Intermediates
Abstract
Methyl 4-Amino-2-fluorobenzoate (CAS No: 73792-08-2) has emerged as a cornerstone building block in modern pharmaceutical synthesis. Its unique trifunctional architecture—comprising a nucleophilic amine, a versatile ester, and a strategically positioned fluorine atom—offers medicinal chemists a powerful tool for constructing complex molecular scaffolds. The fluorine substituent, in particular, provides critical modulation of physicochemical properties such as lipophilicity and metabolic stability in the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth exploration of the utility of this compound, focusing on its application in the synthesis of quinazolinone cores, which are prevalent in oncology and other therapeutic areas. We present detailed, field-proven protocols, explain the chemical rationale behind methodological choices, and offer a framework for its integration into drug development pipelines.
Introduction: The Strategic Value of a Fluorinated Anthranilate Ester
The pursuit of novel therapeutics is fundamentally linked to the availability of specialized chemical building blocks.[1] this compound is a derivative of anthranilic acid, a privileged starting material in medicinal chemistry. Its value is derived from three key structural features:
-
The Aniline Moiety: The primary amino group serves as a potent nucleophile and a key handle for constructing nitrogen-containing heterocycles.
-
The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into an amide, providing a secondary point for molecular elaboration.
-
The Ortho-Fluorine Atom: The presence of fluorine ortho to the amino group is of paramount importance. It sterically and electronically modulates the reactivity of the amine, influences the conformation of derivatives, and can significantly enhance the metabolic stability and binding affinity of the final API by blocking potential sites of metabolism.[1]
These attributes make this compound an indispensable intermediate for synthesizing a wide array of therapeutic agents, particularly those targeting kinases and other enzymes.[1][2]
Table 1: Physicochemical Properties and Safety Information
| Property | Value | Source |
| CAS Number | 73792-08-2 | [3] |
| Molecular Formula | C₈H₈FNO₂ | [4] |
| Molecular Weight | 169.15 g/mol | [4] |
| Appearance | Solid | [4] |
| Primary Hazards | Acute Toxicity (Oral) | [4] |
| GHS Signal Word | Warning | [4] |
| Handling Precautions | Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid breathing dust. Wash hands thoroughly after handling. | [5][6] |
Core Application: Synthesis of 4-Quinazolinone Intermediates
The quinazoline ring system is a foundational scaffold in numerous approved drugs, especially in oncology.[7][8] Many Epidermal Growth Factor Receptor (EGFR) inhibitors, for example, feature a 4-aminoquinazoline core. The synthesis of the precursor, the quinazolinone ring, is a hallmark application for anthranilate derivatives like this compound.
Causality of the Experimental Design
The protocol below describes a robust, two-step synthesis of a fluorinated quinazolinone intermediate. The first step involves the formation of an amidine, which then undergoes an intramolecular cyclization. This classic approach is widely adopted for its reliability and high yields.
Caption: General workflow for the synthesis of a quinazolinone intermediate.
Experimental Protocol: Synthesis of 7-Fluoro-3H-quinazolin-4-one
This protocol details the cyclization reaction to form the core heterocyclic intermediate.
Materials:
-
This compound
-
Formamide (reagent grade)
-
Ethanol
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (16.9 g, 0.1 mol) and formamide (40 mL).
-
Heating: Heat the reaction mixture to 160-170°C using a heating mantle. Maintain this temperature and stir for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate will form.
-
Work-up and Purification: Pour the cooled reaction mixture into 100 mL of cold deionized water. Stir for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (2 x 50 mL) to remove any residual formamide.
-
Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to yield pure 7-Fluoro-3H-quinazolin-4-one as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
Self-Validation and Expected Outcome: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A successful reaction typically yields over 80% of the desired quinazolinone intermediate. The presence of the fluorine atom can be confirmed by the characteristic splitting patterns in the NMR spectra.
Further Synthetic Transformations: Building API Scaffolds
The synthesized 7-Fluoro-3H-quinazolin-4-one is not an endpoint but a versatile platform for further elaboration into complex APIs. A critical next step in many syntheses, such as those for EGFR inhibitors, is the chlorination of the 4-position, followed by nucleophilic substitution.[9]
Caption: Multi-step workflow from starting material to an advanced API precursor.
Protocol 3.1: Chlorination of 7-Fluoro-3H-quinazolin-4-one
This protocol activates the quinazolinone for subsequent nucleophilic substitution reactions.
Materials:
-
7-Fluoro-3H-quinazolin-4-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flask containing 7-Fluoro-3H-quinazolin-4-one (1.64 g, 10 mmol) and anhydrous toluene (30 mL), add a catalytic amount of DMF (2-3 drops).
-
Reagent Addition: Slowly add thionyl chloride (1.46 mL, 20 mmol) to the suspension at room temperature under an inert atmosphere.
-
Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude solid, 4-Chloro-7-fluoroquinazoline, is often used directly in the next step without further purification due to its reactivity. If required, it can be purified by careful recrystallization from a non-polar solvent like hexane.
The Scientist's Perspective: Why This Route is Effective
-
Robust Cyclization: The use of high-temperature formamide is a classic, scalable method for producing the quinazolinone core.
-
Efficient Activation: Conversion of the 4-oxo group to a 4-chloro group transforms it into an excellent leaving group. This "activates" the position for the crucial C-N bond-forming reaction.
-
Strategic Fluorine Placement: The fluorine at the 7-position is retained throughout the synthesis. In the final API, this fluorine can enhance binding to the target protein by forming favorable interactions (e.g., hydrogen bonds) and can block a potential site of oxidative metabolism, thereby improving the drug's pharmacokinetic profile.
Conclusion
This compound is a high-value, versatile intermediate that provides a reliable and efficient entry point to complex heterocyclic scaffolds essential for modern drug discovery.[1] The protocols detailed herein for the synthesis of fluorinated quinazolinone intermediates demonstrate its strategic importance. The deliberate incorporation of fluorine via this building block is a testament to the principles of rational drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties. For researchers and drug development professionals, mastering the application of such intermediates is key to accelerating the journey from chemical synthesis to life-changing therapeutics.[]
References
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LIU Kun, YU Jia, YU Gang, ZENG Xiao-ping, XU Guang-can, MENG Xue-ling, XU Bi-xue. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal, 2022, 57(17): 1430-1437.
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Methyl 2-amino-4-fluorobenzoate. Sigma-Aldrich.
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This compound SDS. ECHEMI.
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An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. CHEMISTRY & BIOLOGY INTERFACE, 2020, 10(5), 111-120.
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Process for the preparation of Linagliptin. European Patent Office - EP 2468749 A1.
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Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Molecules, 22(4), 648.
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 2015, 20(11), 20634-20644.
-
Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. Pharmaffiliates.
-
Preparation method of linagliptin for treating type II diabetes. Google Patents - CN112552299A.
-
This compound. BLD Pharm.
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Sun, L., & Wang, D. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6338-6356.
-
Linagliptin Synthetic Routes. MedKoo Biosciences.
-
Krapf, M. K., Gallus, J., Spindler, A., & Wiese, M. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 25(16), 3737.
-
Methyl 4-aminobenzoate - SAFETY DATA SHEET. Thermo Fisher Scientific.
-
Synthesis of 4-aminoquinazoline derivatives. ResearchGate.
-
SAFETY DATA SHEET - 2-Amino-4-fluorobenzoic acid. Fisher Scientific.
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 2015, 11, 1284-1297.
-
API Synthesis Intermediates & Raw Materials. BOC Sciences.
-
Pharma API Intermediates. Pharma Noble Chem Ltd.
-
Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
-
Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents - CN108640161A.
-
API Intermediates. MEDIFF - Pharmaceutical Excellence.
-
Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. Benchchem.
-
An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid. Benchchem.
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 2021, 26(16), 4999.
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experimental procedure for the reduction of a nitro group to synthesize aminobenzoate
An Application Note for Drug Development Professionals
Guide to the Reduction of Aromatic Nitro Groups for the Synthesis of Aminobenzoates
Abstract
The transformation of an aromatic nitro group into a primary amine is a fundamental and enabling reaction in the synthesis of pharmaceuticals, agrochemicals, and dyes. Aminobenzoates, key intermediates and active pharmaceutical ingredients (APIs), are frequently synthesized via this pathway.[1][2] The choice of reductive methodology is critical, directly influencing reaction efficiency, chemoselectivity, scalability, and overall process safety. This guide provides a comparative analysis of leading experimental procedures for the reduction of nitrobenzoates, detailing the mechanistic underpinnings, field-proven protocols, and critical safety considerations for each method.
Introduction: The Strategic Importance of Nitro Group Reduction
The conversion of a nitro group, a powerful electron-withdrawing and meta-directing substituent, into an amino group—a strongly activating, ortho-, para-directing substituent—represents a significant strategic reversal of electronic properties on an aromatic ring.[3] This transformation is a cornerstone of aromatic synthesis, allowing for the introduction of the versatile amino handle, which serves as a precursor for a vast array of subsequent chemical modifications. Aminobenzoic acids and their esters are precursors to critical molecules like folic acid and are used in a variety of therapeutic applications.[2] The parent nitroaromatics are typically accessed readily through electrophilic aromatic nitration, making this two-step sequence a highly practical route to functionalized anilines.[4]
General Mechanistic Principles
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While various reagents accomplish this transformation, the underlying pathway generally involves the stepwise reduction of the nitrogen atom. The most commonly accepted "direct hydrogenation" pathway is prevalent in both catalytic hydrogenation and many metal-mediated reductions.[1][4]
The process can be visualized as follows:
-
Nitro (Ar-NO₂) to Nitroso (Ar-NO): A two-electron reduction.
-
Nitroso (Ar-NO) to Hydroxylamine (Ar-NHOH): A second two-electron reduction.
-
Hydroxylamine (Ar-NHOH) to Amine (Ar-NH₂): A final two-electron reduction involving the cleavage of the N-O bond.[4][5]
Under certain conditions, particularly basic media, condensation reactions between these intermediates can lead to side products like azoxy, azo, and hydrazo compounds.[6][7]
Caption: General mechanistic pathway for nitro group reduction.
Comparative Analysis of Reduction Methodologies
The selection of a reduction method depends on substrate compatibility, required scale, available equipment, and cost. Below is a summary of the most robust and widely adopted methods.
| Method | Reagents/Catalyst | Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, Raney Ni | Room Temp - 60 °C, 1-4 atm H₂ | >95% | High yield, clean reaction, catalyst is removed by filtration.[8] | Requires specialized equipment; H₂ is explosive; catalysts can be pyrophoric; may reduce other functional groups (alkenes, alkynes, halides).[9][10] |
| Transfer Hydrogenation | Ammonium Formate (HCOONH₄), Pd/C | Room Temp - Reflux | 90-99% | Avoids use of H₂ gas; highly selective; mild conditions.[11][12][13] | Ammonium formate can be in large excess; catalyst cost. |
| Metal/Acid Reduction (Fe) | Fe powder, HCl or Acetic Acid | Reflux | 85-95% | Inexpensive, reliable, highly chemoselective for the nitro group.[9][14] | Requires stoichiometric metal; workup can be cumbersome due to iron sludge; strongly acidic.[1][15] |
| Metal/Acid Reduction (SnCl₂) | SnCl₂·2H₂O, HCl or Ethanol | Room Temp - Reflux | 80-95% | Mild conditions, good selectivity.[9][14] | Stoichiometric amounts of tin salts are toxic and create hazardous waste, making it less green.[16] |
| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | Room Temp - Mild Heat | 80-90% | Metal-free; mild conditions; tolerates many functional groups.[17][18] | Often requires aqueous/biphasic systems; potential for sulfur-containing byproducts. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is often the method of choice for its high efficiency and clean reaction profile, provided the substrate lacks functional groups susceptible to hydrogenolysis (e.g., some C-halogen bonds, benzyl ethers).[9]
Substrate Example: Ethyl 4-nitrobenzoate to Ethyl 4-aminobenzoate.
Safety First: Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst (Pd/C). This procedure must be performed in a well-ventilated fume hood, away from ignition sources. The catalyst, especially after the reaction, can ignite upon exposure to air.[10][19] Ensure proper nitrogen purging techniques are used.
Materials:
-
Ethyl 4-nitrobenzoate (1.0 eq)
-
10% Palladium on Carbon (1-5 mol% Pd)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen (H₂) gas balloon or cylinder
-
Nitrogen (N₂) gas for purging
-
Celite® for filtration
Procedure:
-
Vessel Preparation: To a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst.
-
Inerting: Securely seal the flask and purge the system by evacuating and back-filling with nitrogen gas three times.[10]
-
Reagent Addition: Under a positive pressure of nitrogen, add the solvent (e.g., ethanol) followed by the ethyl 4-nitrobenzoate.
-
Hydrogenation: Evacuate and back-fill the flask with hydrogen gas three times. Leave the final cycle under a positive pressure of hydrogen (a balloon is sufficient for small scale).
-
Reaction: Stir the mixture vigorously at room temperature. Efficient stirring is crucial for gas-liquid-solid phase mixing.
-
Monitoring: Monitor the reaction progress by TLC (staining with KMnO₄ or observing the disappearance of the UV-active starting material) or by monitoring hydrogen uptake.
-
Completion & Purging: Once the reaction is complete, purge the system again with nitrogen (3x cycles) to remove all hydrogen.[20]
-
Filtration (Caution): Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucially, never allow the filter cake to dry completely in the air. [19] Immediately after filtration, wet the cake with water to prevent ignition and transfer it to a designated, wet waste container.[10]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude ethyl 4-aminobenzoate, which can be purified by recrystallization.
Caption: Experimental workflow for catalytic hydrogenation.
Protocol 2: Metal-Mediated Reduction using Iron in Acidic Media
This classical method is robust, inexpensive, and highly selective, making it ideal for substrates with other reducible groups that are sensitive to catalytic hydrogenation.[9][14]
Substrate Example: 4-Nitrobenzoic acid to 4-Aminobenzoic acid.
Materials:
-
4-Nitrobenzoic acid (1.0 eq)
-
Iron powder (3-5 eq)
-
Ammonium chloride (NH₄Cl, ~4 eq) or Glacial Acetic Acid
-
Ethanol/Water solvent mixture
-
Celite® for filtration
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for neutralization
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 4-nitrobenzoic acid, ethanol, and water.
-
Reagent Addition: Add the ammonium chloride (or acetic acid) followed by the iron powder. The reaction can be vigorous initially.[1]
-
Reaction: Heat the mixture to reflux and stir vigorously. The gray iron powder will slowly be consumed and replaced by dark iron oxides.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Upon completion, cool the mixture to room temperature and filter it while still warm through a pad of Celite® to remove the iron salts and unreacted iron.[1] Wash the filter cake thoroughly with hot ethanol.
-
Workup:
-
Combine the filtrates and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous residue with water.
-
Carefully basify the solution with aqueous sodium carbonate until the pH is > 7 to precipitate the iron hydroxides and deprotonate the product's ammonium salt.[15] For aminobenzoic acid, adjust the pH carefully to its isoelectric point to precipitate the product.
-
If the product is not a zwitterion, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
-
Isolation: The precipitated 4-aminobenzoic acid can be collected by filtration, washed with cold water, and dried. If extracted, the combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the product.[1]
Protocol 3: Catalytic Transfer Hydrogenation using Ammonium Formate
This method offers the benefits of catalytic reduction without the hazards of hydrogen gas, making it highly attractive for both lab-scale and process development.[13][21]
Substrate Example: Methyl 4-nitrobenzoate to Methyl 4-aminobenzoate.
Materials:
-
Methyl 4-nitrobenzoate (1.0 eq)
-
Ammonium formate (HCOONH₄, 3-5 eq)
-
10% Palladium on Carbon (1-5 mol% Pd)
-
Methanol or Ethanol (solvent)
-
Celite® for filtration
Procedure:
-
Setup: In a round-bottom flask, dissolve the methyl 4-nitrobenzoate in methanol.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Hydrogen Donor: Add the ammonium formate in one portion. The decomposition of ammonium formate to H₂, CO₂, and NH₃ is catalyzed by the Pd/C.[13]
-
Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C to accelerate the reaction. Effervescence (CO₂) is often observed.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.[12]
-
Workup: Upon completion, dilute the mixture with the reaction solvent and filter through a pad of Celite® to remove the catalyst. (The same safety precautions for handling the used catalyst as in Protocol 1 apply).
-
Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate salts. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to afford the pure methyl 4-aminobenzoate.
Purification by Recrystallization
The crude aminobenzoate product from any of these methods can be effectively purified by recrystallization. The choice of solvent is critical. Aminobenzoic acids have amphoteric properties and their solubility is pH-dependent. For esters like ethyl 4-aminobenzoate, a mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective. The principle relies on dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes, leaving impurities behind in the solution.[22]
References
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]
-
Selective Catalytic Hydrogenation of Nitroarenes to Anilines. ResearchGate. [Link]
-
Hydrogenation SOP. University of Pennsylvania Department of Chemistry. [Link]
-
Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]
-
Polymorphism and Crystallization of p-Aminobenzoic Acid. ResearchGate. [Link]
-
Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. [Link]
-
Ethyl 4-aminobenzoate. Organic Syntheses. [Link]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Medium. [Link]
-
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. [Link]
-
Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. [Link]
-
Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Zenodo. [Link]
-
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]
-
Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. [Link]
-
Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. The University of Manchester. [Link]
-
Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry. [Link]
-
SAFETY PRECAUTION Safety Precaution of Hydrogen. Par Drugs & Chemicals Limited. [Link]
-
Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. [Link]
- Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration.
-
Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]
-
Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. National Institutes of Health. [Link]
- Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
-
Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Link]
-
Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Chem LibreTexts. [Link]
- Method of reducing nitro compounds.
-
Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. [Link]
-
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Università di Torino. [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. National Center for Biotechnology Information. [Link]
-
How to carry out the work Up of Iron-H2SO4 assisted reduction? ResearchGate. [Link]
-
FEDIOL Guide to good practice on safe operation of Hydrogenation units. FEDIOL. [Link]
-
Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. PubMed. [Link]
-
Recrystallization of Benzoic Acid. University of Nebraska–Lincoln. [Link]
-
Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-Amino-2-fluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-Amino-2-fluorobenzoate. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve yield and purity for this critical intermediate. The content is structured in a practical, question-and-answer format, combining troubleshooting advice with fundamental chemical principles.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably as an intermediate for Enzalutamide, a drug used in the treatment of prostate cancer.[1][2] Achieving high yield and purity in its synthesis is crucial for the efficiency and cost-effectiveness of the overall drug manufacturing process. This guide focuses on the most prevalent synthetic route: the esterification of 4-Amino-2-fluorobenzoic acid, which is commonly prepared via the reduction of 2-fluoro-4-nitrobenzoic acid.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during the synthesis.
Part 1: Esterification of 4-Amino-2-fluorobenzoic Acid
The conversion of the carboxylic acid to its methyl ester is typically achieved via a Fischer-Speier esterification, an acid-catalyzed reaction with methanol.[3] While straightforward in principle, the unique electronic nature of the substrate can lead to challenges.
Question 1: My esterification reaction shows low conversion and poor yield, with significant starting material remaining. What is the cause and how can I fix it?
Answer: This is the most common issue and typically stems from the equilibrium nature of the Fischer esterification and the electronic properties of the starting material.
-
Causality:
-
Reaction Equilibrium: Fischer esterification is a reversible reaction. To drive it towards the product, you must either use a large excess of one reactant (typically the alcohol) or actively remove the water byproduct.[3]
-
Amino Group Protonation: The reaction is acid-catalyzed. However, the amino group on the aromatic ring is basic and will be protonated by the strong acid catalyst (e.g., H₂SO₄) to form an ammonium salt (-NH₃⁺).[4] This protonated group is strongly electron-withdrawing and deactivating, which can reduce the nucleophilicity of the carbonyl oxygen, slowing the reaction. It also significantly alters the solubility of the starting material.
-
-
Solutions & Optimization:
| Solution | Rationale |
| Use a Large Excess of Methanol | Methanol should serve as both the reactant and the solvent. Using a 10-20 fold excess (or more) shifts the reaction equilibrium significantly toward the formation of the methyl ester, according to Le Châtelier's principle.[3] |
| Increase Catalyst Loading | While the amino group consumes some acid, sufficient catalytic amounts must be available to protonate the carboxylic acid's carbonyl oxygen, making it more electrophilic. A typical loading is 0.1-0.2 equivalents of concentrated H₂SO₄, but this may need to be increased empirically.[3] |
| Increase Reaction Temperature & Time | Gently refluxing the reaction mixture (in methanol, approx. 65°C) provides the necessary activation energy. Monitor the reaction by TLC or HPLC; these reactions may require 12-24 hours to reach completion.[5] |
| Consider Alternative Catalysts | Thionyl chloride (SOCl₂) in methanol can be an effective alternative. It reacts with methanol to form HCl in situ as the catalyst and also generates methyl sulfite, which can help remove water. This method avoids the use of highly concentrated sulfuric acid. |
| Use a Dehydrating Agent | Although less common when using the alcohol as a solvent, a Dean-Stark apparatus could be used with a higher-boiling, non-polar co-solvent to azeotropically remove water, though this complicates the setup. |
Question 2: The reaction mixture turns dark brown or black upon heating. Is this normal, and what does it indicate?
Answer: Significant darkening often indicates product or starting material degradation.
-
Causality: Aromatic amines are susceptible to oxidation, especially at elevated temperatures in the presence of acid and trace impurities. This can lead to the formation of colored polymeric byproducts, reducing both yield and purity.
-
Solutions:
-
Moderate Temperature: Avoid excessive heating. Refluxing gently is sufficient.
-
Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions.
-
Monitor Reaction Time: Do not heat the reaction for an unnecessarily long time. Stop the reaction once TLC/HPLC analysis shows the consumption of the starting material.
-
Question 3: I have difficulty isolating the product during the workup. After neutralizing the acid, the yield is low or the product is oily.
Answer: This issue arises from improper pH adjustment during the workup.
-
Causality: The product, this compound, is an amine and is soluble in acidic aqueous solutions as its ammonium salt. To precipitate the free ester, the solution must be neutralized to a basic pH. However, using a strong base (like NaOH) can cause hydrolysis of the ester back to the carboxylate salt, especially if the pH becomes too high or if the temperature increases during neutralization.
-
Solutions:
-
Controlled Neutralization: After cooling the reaction mixture, pour it into ice water. Slowly add a saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃), with vigorous stirring.[6] Add the bicarbonate portion-wise until CO₂ evolution ceases and the pH is between 7.5 and 8.5.
-
Maintain Low Temperature: Perform the neutralization in an ice bath to dissipate the heat generated and minimize any potential ester hydrolysis.
-
Extraction: If the product does not precipitate cleanly, extract the neutralized aqueous solution with a suitable organic solvent like ethyl acetate. The organic layers can then be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3]
-
Part 2: Reduction of 2-Fluoro-4-nitrobenzoic Acid
This step is critical for preparing the precursor acid. The most common method is catalytic hydrogenation.
Question 4: The catalytic hydrogenation to form 4-Amino-2-fluorobenzoic acid is slow or stalls completely.
Answer: This is a frequent problem in catalytic hydrogenation and usually points to an issue with the catalyst or reaction conditions.
-
Causality:
-
Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities (e.g., sulfur or halide compounds) in the starting material or solvent. The catalyst may also be old or of low quality.[7]
-
Insufficient Hydrogen: The system may have a leak, or the hydrogen pressure may be too low for the reaction scale. Poor agitation can also lead to inefficient gas-liquid mass transfer.[8]
-
-
Solutions:
-
Use Fresh, High-Quality Catalyst: Always use fresh Pd/C from a reputable supplier. For a lab scale, 5-10 mol% catalyst loading is typical.[7]
-
Ensure System Integrity: Check that the hydrogenation vessel is properly sealed and can maintain pressure.
-
Optimize Conditions: Increase hydrogen pressure (typically 50-100 psi is effective). Ensure vigorous stirring to keep the catalyst suspended and facilitate contact between the substrate, catalyst, and hydrogen gas.[7][9]
-
Solvent Choice: Use a protic solvent like ethanol or methanol, which helps with solubility and the reaction mechanism.[10]
-
Question 5: My final 4-Amino-2-fluorobenzoic acid product is discolored (pink, orange, or brown). What causes this?
Answer: The color is due to trace impurities formed from side reactions during the nitro group reduction.
-
Causality: The reduction of a nitro group proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species. If the reaction does not go to completion or if conditions are not optimal, these highly reactive intermediates can condense to form colored dimeric impurities like azo (-N=N-) and azoxy (-N=N⁺-O⁻) compounds.[7]
-
Solutions:
-
Efficient Stirring: This is critical to ensure the intermediates are quickly reduced to the desired amine before they can react with each other.[7]
-
Drive Reaction to Completion: Monitor by TLC/HPLC and ensure all starting material and visible intermediates are consumed.
-
Purification: The colored impurities can often be removed by recrystallization of the crude product from a suitable solvent system (e.g., ethanol/water). An activated carbon (charcoal) treatment during recrystallization can also be effective at adsorbing these colored byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the key electronic effects I should consider in the esterification of 4-Amino-2-fluorobenzoic acid? The reactivity is governed by a balance of competing electronic effects. The fluorine atom at the ortho-position to the carboxylic acid is strongly electron-withdrawing due to its high electronegativity (an inductive effect, -I).[4] This effect increases the electrophilicity of the carbonyl carbon, which should, in principle, accelerate the rate of nucleophilic attack by methanol. However, the amino group at the para-position is electron-donating via resonance (+M effect). In the strongly acidic medium required for catalysis, this amino group is protonated to -NH₃⁺, which becomes a powerful electron-withdrawing and deactivating group, counteracting the activating effect of the fluorine. Understanding this balance is key to optimization.[4]
Q2: Are there alternative, non-hydrogenation methods to reduce the nitro group? Yes. While catalytic hydrogenation is often preferred for its cleanliness ("green chemistry"), classical chemical reductions can be used. A common alternative is using a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid. These methods can sometimes offer different selectivity but produce large amounts of metal waste, which complicates workup and disposal.[7]
Q3: What are the most critical safety precautions for this synthesis? Catalytic Hydrogenation: This is the highest-risk step. Hydrogen gas is extremely flammable and can form explosive mixtures with air. Palladium on carbon can be pyrophoric (ignite spontaneously in air), especially when dry and saturated with hydrogen. Always handle the catalyst wet or under an inert atmosphere (N₂ or Ar). Ensure the reaction vessel is rated for the pressure being used and is properly purged before and after the reaction.[8] Acid Handling: Concentrated sulfuric acid is extremely corrosive. Always add acid slowly to the alcohol with cooling to manage the exothermic reaction. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-fluorobenzoic Acid via Catalytic Hydrogenation
This protocol is based on the reduction of 2-fluoro-4-nitrobenzoic acid.[7]
-
Setup: In a suitable hydrogenation vessel, dissolve 2-fluoro-4-nitrobenzoic acid (1.0 eq) in methanol or ethanol (approx. 10-15 mL per gram of starting material).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol % Pd, typically 50% wet with water) to the solution.
-
Hydrogenation: Seal the vessel. Purge the headspace thoroughly with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction progress can be confirmed by TLC or HPLC until the starting material is completely consumed (typically 4-12 hours).
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: Do not allow the celite pad with the catalyst to dry out, as it may become pyrophoric. Quench it with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-fluorobenzoic acid as a solid, which can be used directly in the next step or purified by recrystallization.
Protocol 2: Synthesis of this compound (Fischer Esterification)
This protocol describes the esterification of the product from Protocol 1.[3]
-
Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, suspend 4-Amino-2-fluorobenzoic acid (1.0 eq) in anhydrous methanol (20 eq, acting as reactant and solvent).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.2 eq) dropwise with stirring. A slight exotherm and potential precipitation of the ammonium salt may be observed.
-
Reaction: Remove the ice bath and heat the mixture to a gentle reflux (approx. 65°C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting acid spot has disappeared (typically 12-24 hours).
-
Work-up & Isolation: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice (approx. 10 times the volume of the methanol used). While stirring vigorously in an ice bath, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is ~8.
-
Purification: Collect the precipitated white solid by vacuum filtration, washing thoroughly with cold deionized water. Dry the solid under vacuum to obtain the final product, this compound. Purity can be checked by HPLC, and if necessary, the product can be recrystallized from an ethanol/water mixture.
Visualizations
Overall Synthetic Workflow
Caption: A common two-step synthesis of this compound.
Troubleshooting Logic for Low Esterification Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H8FNO2 | CID 21957875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 4-Amino-2-fluorobenzoate by Recrystallization
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with Methyl 4-Amino-2-fluorobenzoate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during its purification by recrystallization. Our guidance is grounded in established chemical principles and informed by practices with structurally similar molecules.
Core Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[1] Upon slow cooling, the compound's solubility decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm unsure which solvent to use for the recrystallization of this compound. Where do I start?
A1: Selecting the right solvent is the most critical step for a successful recrystallization. The ideal solvent should exhibit a steep solubility curve for this compound, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.
Solvent Screening Protocol:
A systematic solvent screening is highly recommended. Given the structure of this compound (an aromatic amine and an ester), solvents of intermediate polarity are a good starting point.
-
Initial Screening: In separate test tubes, add approximately 20-30 mg of your crude material.
-
Solvent Addition: To each tube, add a common laboratory solvent from the table below (e.g., 0.5 mL).
-
Room Temperature Solubility: Observe the solubility at room temperature with agitation. A suitable solvent should not dissolve the compound completely at this stage.
-
Hot Solubility: Gently heat the mixtures that did not fully dissolve at room temperature. The ideal solvent will completely dissolve the compound at or near its boiling point.
-
Cooling and Crystal Formation: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals formed.
Recommended Solvents for Initial Screening:
| Solvent | Polarity | Rationale and Expected Behavior |
| Water | High | Due to the polar amino group, some solubility is expected, especially when hot. However, the aromatic ring and methyl ester group may limit its effectiveness as a single solvent. It is more likely to be useful as an anti-solvent in a mixed solvent system. |
| Ethanol | Medium-High | The hydroxyl group can hydrogen bond with the amine, and the ethyl group provides some non-polar character. It is a good candidate for a primary solvent. A structurally similar compound, 3-Chloro-4-fluoroaniline, is effectively recrystallized from an ethanol/water mixture.[2] |
| Isopropanol | Medium | Similar to ethanol but slightly less polar. It may offer a better solubility profile if ethanol proves too effective at room temperature. |
| Ethyl Acetate | Medium | As an ester, it shares a functional group with the target molecule, which can be a good indicator of suitable solubility. |
| Toluene | Low | The aromatic nature of toluene may effectively dissolve the compound when hot. |
| Heptane/Hexane | Very Low | These are unlikely to be good single solvents due to the polar nature of the amino group. However, they can be excellent anti-solvents when used in combination with a more polar solvent in which the compound is soluble. |
Mixed Solvent Systems:
If no single solvent provides the desired solubility profile, a mixed solvent system is an excellent alternative. A common and effective approach for polar aromatic compounds is an ethanol/water mixture.[2]
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy (this is the point of saturation). Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution before allowing it to cool slowly.[2]
Q2: My this compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This is a common issue with many organic compounds, including aromatic amines, and can be attributed to several factors:
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a molten liquid.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation where the compound comes out of solution faster than it can form an ordered crystal lattice.
-
Inappropriate Solvent Choice: If the boiling point of the solvent is higher than the melting point of your compound (or the eutectic mixture with impurities), it will melt before it crystallizes. The reported melting point of this compound is in the range of 108-112 °C.
-
Solution Too Concentrated: If the solution is too concentrated, the saturation point may be reached at a temperature above the compound's melting point in that solvent system.
Troubleshooting "Oiling Out":
The following workflow can help you address this issue:
Caption: Troubleshooting workflow for "oiling out".
In-depth Explanation of Remedies:
-
Re-heat and Add More Solvent: This is often the simplest solution. By adding more solvent, you decrease the concentration, which in turn lowers the saturation temperature.[4] This can often bring the saturation point below the melting point of your compound.
-
Slow Down the Cooling Process: Rapid cooling encourages oil formation.[5] After dissolving your compound, allow the flask to cool to room temperature on a benchtop, perhaps insulated with a beaker or glass wool, before moving it to an ice bath.
-
Use a Seed Crystal: If you have a small amount of pure solid, adding a tiny crystal to the slightly cooled, saturated solution can provide a template for crystal growth and prevent oiling.
-
Change the Solvent System: If the above methods fail, the solvent system may be inappropriate. Try a solvent with a lower boiling point or a different polarity.
Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A3: This is another common issue, typically caused by one of two scenarios: the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point.
Troubleshooting Low or No Crystal Formation:
Caption: Troubleshooting low or no crystal formation.
Detailed Strategies:
-
Reduce the Solvent Volume: If you've used too much solvent, your compound will remain in solution even at low temperatures.[5] Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool it again.
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seed Crystals: As mentioned before, adding a small crystal of the pure compound can initiate crystallization.[6]
-
Anti-Solvent (for mixed solvent systems): If you are using a primary solvent in which your compound is quite soluble, you can add a miscible "anti-solvent" in which it is insoluble. Add the anti-solvent dropwise to the cooled solution until it becomes cloudy, then add a drop or two of the primary solvent to redissolve the precipitate before allowing it to stand.
-
Q4: My final product has a noticeable color, but I expect a white or off-white solid. How do I remove colored impurities?
A4: Colored impurities are common in organic synthesis, often arising from side reactions or the degradation of starting materials. For instance, in syntheses involving the reduction of nitro groups to form amines, colored byproducts such as azo or azoxy compounds can form.
Decolorization Protocol:
Activated carbon is highly effective at adsorbing many colored impurities.
-
Dissolve the Crude Product: In your chosen recrystallization solvent, dissolve the crude this compound by heating.
-
Cool Slightly: Remove the flask from the heat source and allow it to cool slightly. Never add activated carbon to a boiling solution , as it can cause violent bumping.
-
Add Activated Carbon: Add a small amount of activated carbon (a spatula tip is usually sufficient).
-
Reheat and Swirl: Gently reheat the mixture to boiling for a few minutes while swirling to ensure the carbon is well-dispersed.
-
Hot Filtration: While the solution is still hot, perform a gravity filtration using a fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.[7]
-
Crystallize: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
Experimental Protocol: Recrystallization of this compound from an Ethanol/Water System
This protocol is based on a successful procedure for a structurally similar compound, 3-Chloro-4-fluoroaniline, and represents a robust starting point for the purification of this compound.[2]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water
-
Activated Carbon (optional)
-
Standard recrystallization glassware (Erlenmeyer flasks, heating source, Buchner funnel, etc.)
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reheat to boiling for 2-3 minutes.
-
Hot Filtration (if carbon was used or if insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Induce Crystallization: To the hot, clear filtrate, add hot deionized water dropwise while swirling until a persistent cloudiness is observed. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
References
-
University of California, Irvine. (n.d.). Recrystallization. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). [Link]
-
Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?[Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. [Link]
- Google Patents. (n.d.).
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PubChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]
Sources
Technical Support Center: Methyl 4-Amino-2-fluorobenzoate Synthesis
A Guide to Impurity Identification and Removal for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of Methyl 4-Amino-2-fluorobenzoate. As a critical building block in pharmaceutical research, the purity of this compound is paramount. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and validated protocols to help you overcome common purification challenges encountered in the laboratory. We will explore the causality behind impurity formation and provide logical, step-by-step solutions to ensure you achieve the highest possible purity for your downstream applications.
Overview of Synthetic Pathways
This compound is typically synthesized via one of two primary routes: the Fischer esterification of 4-Amino-2-fluorobenzoic acid or the reduction of a nitro-precursor, Methyl 2-fluoro-4-nitrobenzoate. The choice of route often dictates the impurity profile of the crude product.
Caption: Common synthetic routes to this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your product.
Q1: My final product is discolored (yellow to dark brown). What causes this, and how can I fix it?
A1: Cause and Prevention
Discoloration in aromatic amines is almost always due to the oxidation of the amino group.[1] This process is accelerated by exposure to air (oxygen) and light. While minor discoloration may not significantly impact purity, it is often indicative of nascent degradation.
-
Expertise & Experience: The amino group on an electron-rich aromatic ring is susceptible to oxidation, forming highly colored nitroso, nitro, and polymeric impurities. This is a common issue for many aniline derivatives.
-
Trustworthiness: To prevent this, always handle the purified product under an inert atmosphere (nitrogen or argon) and store it in amber vials or protected from light in a cool, dark place.[1]
Troubleshooting Protocol: Decolorization with Activated Charcoal
If your product is significantly discolored, activated charcoal can be used during recrystallization to adsorb the colored impurities.
-
Dissolve the crude, colored product in a minimum amount of a suitable hot recrystallization solvent (e.g., ethanol).
-
Once fully dissolved, remove the solution from the heat source.
-
Add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Gently swirl the hot mixture for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization.
-
Collect the purified, colorless crystals by filtration.
Q2: My analysis (NMR/LC-MS) shows contamination with the starting material, 4-Amino-2-fluorobenzoic acid. How do I remove it?
A2: Leveraging Acidity Differences
This is a common issue when the esterification reaction (Route A) does not go to completion. The key to this separation is the difference in the acid-base properties of the starting material (an acid) and the product (a base).
-
Expertise & Experience: The starting material has a carboxylic acid group, making it acidic. The product, with its basic amino group and neutral ester, will behave as a base. An acid-base liquid-liquid extraction is a highly effective and scalable method for this specific purification challenge.
-
Trustworthiness: By washing an organic solution of the crude product with an aqueous base, the acidic starting material will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer, while the neutral ester product remains in the organic layer.
Protocol: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution and shake gently.[2] Vent the funnel frequently to release CO₂ gas produced from the acid-base reaction.
-
Allow the layers to separate. Drain and discard the lower aqueous layer (or upper if using dichloromethane).
-
Repeat the wash with fresh sodium bicarbonate solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified ester.[3]
Q3: I used a nitro-reduction route and my product is contaminated with unreacted Methyl 2-fluoro-4-nitrobenzoate. What is the best purification method?
A3: Exploiting Polarity Differences with Column Chromatography
When purifying the product from the nitro-reduction pathway (Route B), the primary impurity is often the unreacted nitro-containing starting material.
-
Expertise & Experience: The amino group of your product is significantly more polar than the nitro group of the starting material.[4] This difference in polarity makes flash column chromatography an ideal purification technique. The less polar nitro compound will elute from the column first, followed by the more polar amino product.[4]
-
Trustworthiness: Standard silica gel chromatography is effective. However, the basicity of the amino group can cause it to interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and potential product loss.[5][6]
Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (100-200 mesh is suitable).[4]
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel to create a dry powder for loading onto the column.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point (e.g., 10% to 50% ethyl acetate).
-
Troubleshooting Tailing: If significant peak tailing is observed, add a small amount of a competing base to the mobile phase. A common choice is 0.5-1% triethylamine (TEA).[5] This neutralizes the acidic sites on the silica, improving the peak shape.
-
Alternative Stationary Phases: For particularly difficult separations, consider using an amine-functionalized silica column, which is specifically designed to minimize unwanted interactions with basic compounds.[6]
Caption: Decision tree for optimizing amine purification by column chromatography.
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: Addressing "Oiling Out"
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is a common problem in recrystallization.
-
Expertise & Experience: This phenomenon typically happens for one of three reasons:
-
High Impurity Concentration: Impurities can act as a eutectic mixture, depressing the melting point of your compound below the temperature of the solution.[7]
-
Rapid Cooling: If the solution is cooled too quickly, the compound may not have time to form an ordered crystal lattice and will crash out as a supersaturated oil.
-
Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your solute.[7]
-
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to slightly dilute the solution.[7]
-
Slow Down Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside surface of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure product.[7]
-
Change Solvents: If the problem persists, a different solvent or a mixed-solvent system may be required.
Summary of Impurities and Purification Strategies
The following table provides a quick reference for identifying and addressing common impurities.
| Impurity | Likely Source (Route) | Identification Method | Recommended Purification Method |
| 4-Amino-2-fluorobenzoic acid | Esterification (A) | NMR, LC-MS | Acid-Base Extraction |
| Methyl 2-fluoro-4-nitrobenzoate | Nitro Reduction (B) | TLC, NMR, LC-MS | Flash Column Chromatography |
| Oxidized Byproducts (Colored) | Both A & B | Visual (Discoloration) | Recrystallization with Activated Charcoal |
| Residual Metal Catalyst/Salts | Nitro Reduction (B) | --- | Filtration through Celite®, Aqueous Workup |
| Hydrolysis Product | Storage/Workup | NMR, LC-MS | Acid-Base Extraction or Recrystallization |
General Purification Protocol: Recrystallization
For removing minor impurities and achieving high analytical purity, recrystallization is the most effective and widely used method.[8]
Caption: A standard workflow for the recrystallization of solid organic compounds.[8]
References
- US8455691B2 - Process for the purification of aromatic amines - Google P
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. [Link]
-
Is there an easy way to purify organic amines? - Biotage. [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P
-
How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH. [Link]
-
methyl 4-aminobenzoate synthesis report - Sciencemadness.org. [Link]
- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google P
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. [Link]
-
This compound | C8H8FNO2 | CID 21957875 - PubChem. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) - Master Organic Chemistry. [Link]
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p - Global Scientific Journal. [Link]
-
Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem. [Link]
-
Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. [Link]
-
Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry. [Link]
-
Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing. [Link]
-
Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem. [Link]
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- 2. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
Technical Support Center: Synthesis of Methyl 4-Amino-2-fluorobenzoate
Welcome to the technical support guide for the synthesis of Methyl 4-Amino-2-fluorobenzoate. This resource is intended for researchers, chemists, and drug development professionals. Here, we will address common challenges and frequently asked questions encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-driven advice to help you troubleshoot and optimize your reactions.
I. Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound typically proceeds through one of two primary routes:
-
Route A: Fischer esterification of 4-Amino-2-fluorobenzoic acid.
-
Route B: Reduction of a nitro precursor, such as Methyl 2-fluoro-4-nitrobenzoate.[1]
Each route presents a unique set of challenges. This guide is structured to address specific problems you might encounter in each of these synthetic pathways.
Route A: Fischer Esterification of 4-Amino-2-fluorobenzoic acid
This acid-catalyzed reaction between 4-Amino-2-fluorobenzoic acid and methanol is a common method for synthesizing the target compound.[2][3]
Diagram: Fischer Esterification Workflow
Caption: Key stages of the Fischer-Speier esterification protocol.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Reversible Reaction Equilibrium: Fischer esterification is a reversible process.[3] 2. Insufficient Catalyst: The basic amino group of the starting material neutralizes some of the acid catalyst.[2][3] 3. Incomplete Reaction: Reaction time may be too short or the temperature too low. | 1. Shift the Equilibrium: Use a large excess of methanol (5-10 fold or more) to drive the reaction forward according to Le Chatelier's principle.[3] If possible, remove the water byproduct using a Dean-Stark trap. 2. Increase Catalyst Loading: Ensure enough acid catalyst is used to both protonate the amino group and catalyze the esterification.[3] 3. Optimize Conditions: Extend the reflux time and monitor the reaction by TLC or HPLC until the starting material is consumed.[4] |
| Reaction Mixture Darkens Significantly | Decomposition or Side Reactions: Prolonged heating at high temperatures in the presence of a strong acid can lead to the decomposition or polymerization of the starting material or product.[3] | Avoid excessively high temperatures. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a milder catalyst if decomposition persists.[3] |
| Product Fails to Precipitate During Work-up | Incomplete Neutralization: The product may remain in solution as its protonated salt if the acidic reaction mixture is not fully neutralized. | Carefully add a base (e.g., saturated sodium bicarbonate solution) until the solution is neutral or slightly basic (pH 7-8).[5] Cool the mixture in an ice bath to maximize precipitation.[3] |
| Presence of Unreacted Starting Material in Product | Inadequate Purification: The starting material and product can have similar polarities, making separation difficult. | If recrystallization is ineffective, consider column chromatography for purification. |
Route B: Reduction of Methyl 2-fluoro-4-nitrobenzoate
This route involves the reduction of the nitro group to an amine, often using methods like catalytic hydrogenation.
Diagram: Nitro Group Reduction and Potential Side Reactions
Caption: Pathway for nitro reduction and formation of azo/azoxy impurities.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Explanations |
| Incomplete Reaction (Starting Material Remains) | 1. Inactive or Insufficient Catalyst: The catalyst (e.g., Pd/C) may be old or used in insufficient quantity. 2. Insufficient Hydrogen Pressure: The system may not be properly sealed, or the pressure is too low for the reaction to proceed efficiently.[6] 3. Short Reaction Time: The reaction may not have been allowed to run to completion. | 1. Catalyst Management: Use fresh, high-quality catalyst.[6] Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). 2. System Check: Ensure the reaction vessel is properly sealed and increase the hydrogen pressure (typically 50-100 psi).[6] 3. Monitoring: Extend the reaction time and monitor progress by TLC or HPLC.[6] |
| Formation of Colored Impurities (e.g., orange, red) | Formation of Azo or Azoxy Byproducts: These colored impurities can form from the condensation of nitroso and hydroxylamine intermediates, which are generated during the reduction process.[6] | 1. Improve Mass Transfer: Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen.[6] 2. Optimize Temperature: Lowering the reaction temperature may help reduce the rate of side reactions.[6] 3. Alternative Reducing Agents: Consider using a different reducing agent, such as tin(II) chloride in an acidic medium, which can sometimes offer better selectivity.[6] |
| Low Yield Despite Full Conversion | Product Adsorption: The amine product can sometimes adsorb onto the catalyst surface, leading to losses during filtration. | After filtering the catalyst, wash it thoroughly with a polar solvent (e.g., methanol, ethyl acetate) to recover any adsorbed product. |
II. Frequently Asked Questions (FAQs)
Q1: For the Fischer esterification, what is the role of the acid catalyst?
A1: The acid catalyst is essential because it protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[3]
Q2: I am observing discoloration (e.g., turning yellow or brown) of my solid this compound upon storage. What is the cause?
A2: This discoloration is often due to the oxidation of the aromatic amino group.[7] Exposure to air and light can accelerate this process. To ensure stability, store the compound in a tightly closed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., argon or nitrogen).[7] Recommended storage temperatures are typically between 0-8°C.[7]
Q3: Can I use a different alcohol for the esterification?
A3: Yes, the Fischer esterification can be performed with other alcohols (e.g., ethanol, propanol) to produce the corresponding esters. However, reaction conditions such as temperature and time may need to be re-optimized. The general principles of using excess alcohol and an acid catalyst still apply.[4][8]
Q4: During the work-up of the esterification, why is it important to neutralize the reaction mixture slowly?
A4: The reaction mixture contains a significant amount of strong acid. Adding a carbonate base like sodium bicarbonate will cause vigorous evolution of CO₂ gas. Slow, portion-wise addition is crucial to control the effervescence and prevent the reaction mixture from overflowing.[5]
Q5: What are the typical analytical techniques to monitor the reaction and check the purity of the final product?
A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot. For final purity analysis and characterization, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are standard techniques.[4][9]
III. References
-
Google Patents. (2014). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
-
Google Patents. (Year not available). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
PubChem. (Date not available). This compound. [Link]
-
Organic Syntheses. (Date not available). p-FLUOROBENZOIC ACID. [Link]
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 73792-08-2|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Derivatization of Methyl 4-Amino-2-fluorobenzoate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-Amino-2-fluorobenzoate. This versatile building block is crucial in medicinal chemistry, but its derivatization requires careful optimization to achieve high yields and purity. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its chemical modification, particularly focusing on N-acylation (amide bond formation).
Section 1: Troubleshooting Guide for N-Acylation Reactions
N-acylation, the formation of an amide bond between the 4-amino group of this compound and a carboxylic acid, is the most common derivatization strategy. However, success is highly dependent on the choice of coupling reagents, base, and reaction conditions.
Q1: I am observing very low to no formation of my desired amide product. What are the likely causes and how can I fix this?
A1: Low or no product yield is a frequent issue stemming from several potential factors, primarily related to substrate activation and reaction conditions.
Potential Causes & Recommended Solutions:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species for the amine to attack. If this activation is poor, the reaction will not proceed.
-
Solution 1: Re-evaluate Your Coupling Reagent. Standard carbodiimides like DCC or EDC can be effective, but often require additives.[1][2] For challenging couplings, consider more robust phosphonium salts (e.g., PyBOP®, PyAOP) or aminium/uronium salts (e.g., HATU, HBTU).[2][3] These reagents form highly reactive esters with the carboxylic acid.
-
Solution 2: Use an Additive. Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® are crucial when using carbodiimides.[2][3] They act as activating agents and suppress side reactions, such as the formation of stable N-acylurea byproducts.[2]
-
Solution 3: Convert to an Acyl Chloride. For a more forceful approach, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with the amine, often in the presence of a non-nucleophilic base.[1][4]
-
-
Inappropriate Base Selection: The base plays a dual role: it neutralizes acidic byproducts and can influence the nucleophilicity of the amine.
-
Solution 1: Use a Non-Nucleophilic Base. Sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are standard choices for peptide couplings.[2] They will not compete with your primary amine as a nucleophile.
-
Solution 2: Match Base Strength to the System. While strong inorganic bases like K₂CO₃ can be used, they increase the risk of hydrolyzing the methyl ester on your substrate, especially at elevated temperatures.[5] Mild organic bases are generally preferred.
-
-
Poor Solubility: If any of the reactants or the activated intermediate precipitates from the solution, the reaction will stall.
-
Solution: Screen Solvents. Aprotic solvents like DMF, NMP, DCM, or THF are commonly used. If solubility remains an issue, consider a solvent mixture or gentle heating. Always confirm the thermal stability of your reactants before increasing the temperature.
-
Workflow for a Typical Amide Coupling Reaction
Caption: General workflow for N-acylation.
Q2: My reaction is messy, and I'm isolating significant side products. What is going wrong?
A2: Side product formation is often a sign of incorrect reagent stoichiometry, inappropriate reaction conditions, or inherent reactivity issues with your substrates.
Common Side Products & Mitigation Strategies:
-
N-Acylurea Formation:
-
Cause: This occurs when using carbodiimide coupling reagents (e.g., DCC, EDC). The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea.[2]
-
Solution: Add 1 equivalent of HOBt or OxymaPure®. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[3]
-
-
Guanidinium Byproduct:
-
Cause: This side reaction can happen when using aminium/uronium-based coupling reagents like HATU or HBTU in excess. The reagent can react directly with the primary amine of your substrate, capping it and preventing the desired reaction.[2]
-
Solution: Adjust your stoichiometry. Use a slight excess of the carboxylic acid relative to the coupling reagent and add this pre-activated mixture to your amine. A 1:1:1.2 ratio of amine:acid:coupling reagent is a good starting point.
-
-
Ester Hydrolysis:
-
Cause: The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under overly basic or acidic conditions, particularly with prolonged reaction times or heat.[6]
-
Solution: Use mild bases like DIPEA instead of strong inorganic bases (e.g., NaOH, K₂CO₃).[2] Perform the reaction at room temperature if possible. If heating is required, minimize the reaction time. The workup should also be done with care, using mild aqueous solutions like saturated sodium bicarbonate.[7]
-
-
Racemization (for chiral carboxylic acids):
-
Cause: The activation process can lead to the formation of an oxazolone intermediate, which can cause the loss of stereochemical integrity at the alpha-carbon of the carboxylic acid.
-
Solution: This is a complex issue, but certain reagent combinations are known to minimize racemization. Using additives like HOBt or HOAt is highly recommended.[2] Phosphonium reagents (PyBOP) are also known for low racemization levels.[3] Running the reaction at lower temperatures (e.g., 0 °C) can also help.
-
Troubleshooting Logic for Low Amide Yield
Caption: Decision tree for troubleshooting low yield.
Section 2: Frequently Asked Questions (FAQs)
Q: My solid this compound has turned a yellow or brown color. Is it still usable? A: Discoloration is a common issue and is often due to the oxidation of the aromatic amino group.[6] For many applications, slight discoloration may not affect the outcome, but it indicates the presence of impurities. If high purity is critical, consider purifying the material by recrystallization or a quick filtration through a plug of silica gel. To prevent this, always store the compound under an inert atmosphere (like argon or nitrogen) and protect it from light using an amber vial.[6]
Q: I am having trouble purifying my final product. The byproducts from the coupling reagent are co-eluting with my product. A: This is a well-known challenge, especially with certain coupling reagents.
-
If you used DCC , the dicyclohexylurea (DCU) byproduct is notoriously difficult to remove as it has limited solubility. Filtering the reaction mixture before workup can remove some of it, but traces often remain. Switching to EDC is a common solution, as its corresponding urea byproduct is water-soluble and easily removed during an aqueous workup.[2]
-
If you used a phosphonium or aminium reagent (PyBOP, HATU ), the byproducts are generally water-soluble and should be removed with a standard aqueous wash. If they persist, it may indicate an incomplete reaction or that the byproducts are being carried through with your product in the organic phase. A thorough wash with dilute acid (e.g., 1M HCl) followed by a base (e.g., sat. NaHCO₃) and brine can help.
Q: Can I perform other derivatizations on this compound, such as a Suzuki coupling? A: Yes, but it presents unique challenges. While the fluorine atom isn't a typical leaving group for Suzuki couplings, if the molecule were modified to have a halide (Br, I) at another position, the trifunctional nature (amine, ester, halide) would require careful planning. The amino group can coordinate to the palladium catalyst and inhibit its activity.[5] To overcome this, you would likely need to use specialized palladium pre-catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are more resistant to deactivation.[5] Alternatively, the amino group could be protected prior to the coupling reaction.
Section 3: Experimental Protocols
Protocol 1: N-Acylation using HATU
This protocol describes a general and robust method for coupling a carboxylic acid to this compound.
Table 1: Reagents and Stoichiometry
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 169.15 | 1.0 | 169 mg |
| Carboxylic Acid | - | 1.05 | 1.05 mmol |
| HATU | 380.23 | 1.1 | 418 mg |
| DIPEA | 129.24 | 2.5 | 430 µL |
| Anhydrous DMF | - | - | 5 mL |
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: In a separate flask, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 1-2 minutes.
-
Base Addition: Add DIPEA (2.5 eq) to the activated carboxylic acid mixture.
-
Coupling: Add the amine solution from step 1 to the activated acid mixture dropwise.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and saturated aqueous NaCl (brine) (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- Technical Support Center: Suzuki Coupling Reactions with Halogen
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
- Stability and degradation of 4-Amino-2-fluorobenzoic acid. Benchchem.
- Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzo
- Failed suzuki coupling, any suggenstions? Reddit.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- methyl 4-aminobenzoate synthesis report. Sciencemadness.org.
- amide coupling help. Reddit.
- Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid C
- Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Coupling Reagents. Aapptec Peptides.
- Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase
Sources
- 1. reddit.com [reddit.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Navigating the Scale-Up of Methyl 4-Amino-2-fluorobenzoate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 4-Amino-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the challenges encountered during the transition from laboratory to industrial-scale production of this key pharmaceutical intermediate.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its production, while seemingly straightforward, presents a unique set of challenges during scale-up. This guide will delve into the common hurdles, from reaction control and impurity profiling to purification and safety, providing practical, experience-based solutions to ensure a robust and scalable process.
Part 1: Troubleshooting Guide for Scale-Up Production
The scale-up of chemical syntheses often reveals issues that are not apparent at the bench scale. The following table outlines common problems encountered during the production of this compound, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low Overall Yield | Incomplete Reduction of Nitro Precursor: The initial step often involves the reduction of a nitro-substituted fluorobenzoic acid. Incomplete reduction can be due to catalyst deactivation, insufficient hydrogen pressure, or non-optimal temperature.[3][4] | Catalyst Management: Ensure the use of a fresh, high-quality catalyst (e.g., Pd/C). At scale, catalyst poisoning is a greater risk. Consider increasing catalyst loading after careful small-scale trials. Process Parameter Optimization: Monitor hydrogen uptake continuously. Ensure the reactor is properly sealed to maintain pressure. Extend reaction time and verify completion with in-process controls like HPLC.[3][4] |
| Reversible Esterification: The Fischer esterification of 4-Amino-2-fluorobenzoic acid with methanol is an equilibrium-limited reaction.[5][6] | Driving the Equilibrium: On an industrial scale, using a large excess of methanol is a common and cost-effective strategy to shift the equilibrium towards the product.[7] Alternatively, the removal of water using a Dean-Stark trap can be employed, though this may add complexity to the reactor setup.[8] | |
| Product Loss During Workup: The product can be lost during aqueous washes or transfers, especially if its solubility in the workup solvents is not well-characterized at a larger scale. | Optimize pH and Solvent Volumes: The pH of the aqueous phase during extraction is critical for minimizing the solubility of the amino ester.[9] Conduct solubility studies to optimize the volumes of extraction solvents and wash solutions. | |
| High Impurity Profile | Formation of Azo and Azoxy Byproducts: During the nitro group reduction, condensation of nitroso and hydroxylamine intermediates can form colored dimeric impurities.[3] | Enhanced Mass Transfer: In large reactors, inefficient stirring can lead to localized high concentrations of intermediates. Ensure vigorous agitation to maintain good contact between the substrate, catalyst, and hydrogen.[3] Temperature Control: Lowering the reaction temperature can often reduce the rate of these side reactions.[3] |
| Unreacted 4-Amino-2-fluorobenzoic Acid: Incomplete esterification will leave the starting carboxylic acid in the final product. | Reaction Monitoring and Optimization: Implement stringent in-process monitoring (e.g., HPLC) to ensure the reaction goes to completion.[10][11] Adjust reflux time and catalyst concentration as needed. | |
| Formation of Isomeric Impurities: Impurities in the starting materials, such as other isomers of the fluoronitrotoluene, can be carried through the synthesis.[9] | Raw Material Specification: Implement rigorous quality control of all starting materials to ensure isomeric purity. | |
| Product Discoloration (Pink, Brown, or Yellow Hue) | Oxidation of the Aromatic Amine: The amino group is susceptible to air oxidation, which can form colored impurities, especially at elevated temperatures or in the presence of trace metals. | Inert Atmosphere: During the reaction, workup, and particularly during drying, maintain an inert atmosphere (e.g., nitrogen blanket).[4] Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant during workup or crystallization can mitigate discoloration. |
| Difficulties in Product Isolation and Purification | "Oiling Out" During Crystallization: The product may separate as an oil instead of a solid if the solution is too concentrated or if the cooling rate is too rapid.[8] | Solvent System and Cooling Profile: Select an appropriate recrystallization solvent system (e.g., ethanol-water). Ensure the solution is not overly saturated and cool it slowly with controlled agitation to promote the formation of crystals.[8] Seeding with a small amount of pure product can also be beneficial. |
| Slow Filtration: Fine particles or amorphous material can clog the filter, significantly slowing down filtration on a large scale. | Crystal Habit Modification: Optimize crystallization conditions to obtain larger, more uniform crystals. Filter Aids: Use a filter aid like Celite® to improve filtration rates, especially when dealing with fine solids.[9] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A common industrial approach involves a multi-step synthesis, often starting from m-fluoroaniline or 4-fluorotoluene.[4][10] A representative pathway starting from 4-fluorotoluene includes:
-
Nitration: Introduction of a nitro group. This step is highly exothermic and requires careful temperature control.[4]
-
Oxidation: Conversion of the methyl group to a carboxylic acid.
-
Reduction: Catalytic hydrogenation of the nitro group to an amine, yielding 4-Amino-2-fluorobenzoic acid.[4]
-
Esterification: Reaction of the carboxylic acid with methanol in the presence of an acid catalyst to form the final methyl ester.[7]
Q2: What are the primary safety concerns during the scale-up of this synthesis?
The primary safety concerns are associated with the nitration and catalytic hydrogenation steps.
-
Nitration: This reaction is highly exothermic and can lead to thermal runaway if not properly controlled. The use of mixed acids (sulfuric and nitric acid) is also highly corrosive.[4]
-
Catalytic Hydrogenation: This step involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst (e.g., Palladium on carbon). An inert atmosphere must be maintained during catalyst handling, and the reactor must be appropriately rated for pressure with necessary safety reliefs.[4]
Q3: How can I effectively monitor the progress of the esterification reaction at a pilot scale?
On a larger scale, real-time monitoring is crucial. High-Performance Liquid Chromatography (HPLC) is the most reliable method for tracking the disappearance of the starting carboxylic acid and the appearance of the methyl ester product.[10][11] Thin Layer Chromatography (TLC) can be used for quick qualitative checks, but HPLC provides quantitative data necessary for determining reaction completion.[9]
Q4: What is the expected yield and purity for an optimized industrial process?
A well-controlled industrial process for the synthesis of this compound should aim for an overall yield of 60-70% from the starting material. The final product purity should be high, typically >98% as determined by HPLC, to be suitable for use as a pharmaceutical intermediate.[4][11]
Part 3: Experimental Protocol for a Critical Step: Scale-Up Esterification
The following is a representative protocol for the Fischer esterification of 4-Amino-2-fluorobenzoic acid with methanol at a pilot scale.
Objective: To synthesize this compound from 4-Amino-2-fluorobenzoic acid.
Materials and Reagents:
-
4-Amino-2-fluorobenzoic acid (1.0 eq)
-
Methanol (anhydrous, 10-20 eq)
-
Sulfuric Acid (concentrated, 98%, 0.1-0.2 eq)
-
Sodium Bicarbonate solution (5-10%)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
Jacketed glass-lined reactor with overhead stirrer, reflux condenser, and temperature control
-
Addition funnel
-
Filtration unit
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge the reactor with 4-Amino-2-fluorobenzoic acid (1.0 eq) and methanol (10-20 eq). Methanol acts as both the reactant and the solvent.[7]
-
Catalyst Addition: With vigorous stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) through an addition funnel. The addition is exothermic, so control the addition rate to maintain the temperature below 40°C.
-
Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-8 hours.
-
In-Process Control: Monitor the reaction progress by HPLC until the starting material is consumed (<2% remaining).[11]
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separate vessel containing a chilled sodium bicarbonate solution to neutralize the sulfuric acid. Perform this step slowly and with good agitation to control gas evolution.
-
Extraction: Extract the aqueous slurry with ethyl acetate. Separate the organic layer.
-
Washing: Wash the organic layer with water and then with brine to remove residual salts and methanol.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.[4]
Part 4: Visualization of Workflows
Troubleshooting Workflow for Out-of-Specification Batch
The following diagram illustrates a logical decision-making process when a batch of this compound fails to meet the required purity specifications.
Caption: Troubleshooting workflow for an out-of-specification batch.
References
- Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid. BenchChem.
- Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production. BenchChem.
- Preparation method of 4-amino-2-fluorobenzoic acid. Google Patents.
- Esterification Lab Answers.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
- Method for producing 2-amino-4-fluorobenzoic acid. Google Patents.
- A kind of preparation method of 4-amino-2-fluorobenzoic acid. Google Patents.
- A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions. BenchChem.
- Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI.
- Method for purifying aromatic amino acids. Google Patents.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
- 4-Amino-2-fluorobenzoic Acid: A Technical Overview of Its Biological Significance. BenchChem.
- 4-Amino-2-fluorobenzoic acid. Chem-Impex.
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- mechanism for the esterification reaction. Chemguide.
- Process for purifying aromatic amino acids. Google Patents.
- Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid. BenchChem.
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.
- p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
- 446-31-1|4-Amino-2-fluorobenzoic acid|BLD Pharm.
- 4-Amino-2-fluorobenzoic acid 97 446-31-1. Sigma-Aldrich.
- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. ACS Publications.
- Technical Support Center: Scaling Up the Synthesis of 4-Amino-2-chlorobenzoic Acid. BenchChem.
- Separation and Refining of Amino acids.
- Challenges in scaling up industrial enzyme production. Adebiotech.
- Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. PubMed.
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troubleshooting poor regioselectivity in reactions with Methyl 4-Amino-2-fluorobenzoate
Welcome to the technical support center for Methyl 4-Amino-2-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of achieving high regioselectivity in reactions involving this versatile but challenging building block. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to troubleshoot common issues and optimize your synthetic outcomes.
The Challenge: Understanding Poor Regioselectivity
This compound is a trifunctional aromatic system where the directing effects of three distinct substituents—an amino group (-NH₂), a fluorine atom (-F), and a methyl ester (-COOCH₃)—are in constant competition. Poor regioselectivity is not an anomaly; it is an inherent chemical challenge rooted in the electronic and steric properties of these groups.
-
Amino Group (-NH₂): A powerful activating, ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.[1][2]
-
Fluoro Group (-F): An electronegative atom that deactivates the ring through a strong inductive effect, yet acts as an ortho, para-director because of resonance donation from its lone pairs.[2][3]
-
Methyl Ester Group (-COOCH₃): A moderately deactivating, meta-director that withdraws electron density from the ring through both inductive and resonance effects.[4]
The interplay of these conflicting influences dictates the position of incoming electrophiles, often leading to mixtures of isomers that are difficult to separate and reduce the yield of the desired product.
Diagram 1: Competing Directing Effects
Caption: Interplay of activating and deactivating groups.
Troubleshooting Guide: Reaction-Specific Issues & Solutions
This section addresses common problems in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Issue 1: Electrophilic Aromatic Substitution (EAS) Reactions (e.g., Nitration, Halogenation)
Question: "My nitration of this compound is giving me a mixture of the 3-nitro and 5-nitro isomers, with low yield of the desired product. Why is this happening and how can I improve selectivity for the 5-position?"
Root Cause Analysis: This is a classic case of competing directing effects under harsh reaction conditions.
-
Conflicting Directors: The powerful -NH₂ group directs ortho and para to itself (positions C3 and C5).[5] The -F group also directs ortho (C3). The deactivating -COOCH₃ group directs meta to itself (also positions C3 and C5). While C5 is electronically favored by the strongest activating group (-NH₂), the C3 position is also activated.
-
Protonation of the Amine: Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are strongly acidic. The basic amino group becomes protonated to form an ammonium salt (-NH₃⁺). This protonated group is no longer an activator; it becomes a powerful deactivating, meta-director.[4] This dramatically reduces the reactivity of the ring and can lead to complex product mixtures or reaction failure.
-
Steric Hindrance: The C3 position is sterically hindered by the adjacent -F and -COOCH₃ groups, which can disfavor substitution at that site, but this effect is often not sufficient to ensure clean C5 substitution.[2]
Solution: Amine Protection Strategy The most robust solution is to temporarily "tame" the amino group by converting it into a less-activating, non-basic amide. N-acetylation is a common and effective strategy.[6] The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating than -NH₂, preventing over-reactivity and protecting the group from protonation.
Diagram 2: Troubleshooting Workflow for EAS
Caption: Decision-making for EAS troubleshooting.
Protocol 1: Regioselective Nitration at C5 via N-Acetylation
Step A: N-Acetylation (Protection) [7][8]
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethyl acetate or acetic acid.
-
Add acetic anhydride (1.1 - 1.5 eq).
-
Optionally, add a mild base like sodium acetate (1.2 eq) if using a non-acidic solvent.[7]
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product, Methyl 4-acetamido-2-fluorobenzoate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be performed for higher purity.[7]
Step B: Nitration of the N-Acetylated Substrate
-
Cool a flask containing concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add the dried Methyl 4-acetamido-2-fluorobenzoate in portions, ensuring the temperature remains below 10 °C.
-
Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a separate portion of cooled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature at 0-5 °C.
-
Stir at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice. The 5-nitro product should precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
Step C: Hydrolysis (Deprotection) [9][10]
-
Suspend the crude nitro product in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis shows complete conversion of the acetylated intermediate back to the free amine.
-
Cool the reaction mixture and neutralize carefully with a base (e.g., aqueous sodium hydroxide or sodium carbonate) to precipitate the final product, Methyl 4-amino-2-fluoro-5-nitrobenzoate.
-
Filter, wash with water, and dry. Purify further by recrystallization or column chromatography as needed.
Issue 2: Diazotization and Sandmeyer Reactions
Question: "I'm trying to convert the amino group into a chloro group using a Sandmeyer reaction, but I'm getting low yields and significant amounts of a byproduct that appears to be Methyl 2-fluorobenzoate (hydro-de-diazotization). What's going wrong?"
Root Cause Analysis: The success of a Sandmeyer reaction hinges on the clean formation and controlled decomposition of the aryl diazonium salt.[11][12] The electron-withdrawing nature of the -F and -COOCH₃ groups on your substrate makes the diazonium salt particularly unstable and susceptible to side reactions.
-
Incomplete Diazotization: The electron-deficient nature of the aniline makes the amino group less nucleophilic, potentially leading to incomplete reaction with the nitrosating agent (HNO₂).[13]
-
Diazonium Salt Instability: The electron-withdrawing groups destabilize the diazonium intermediate, making it prone to premature decomposition or reaction with water to form a phenol byproduct.[14]
-
Radical Side Reactions: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[12] The intermediate aryl radical can abstract a hydrogen atom from the solvent or other sources, leading to the observed hydro-de-diazotization byproduct.
Solution: Optimize Diazotization and Copper Catalyst Conditions For electron-deficient anilines, meticulous control over the reaction conditions is critical.
Diagram 3: Sandmeyer Reaction Mechanism
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Technical Support Center: Analytical Methods for Determining the Purity of Methyl 4-Amino-2-fluorobenzoate
Welcome to the technical support center for the analytical characterization of Methyl 4-Amino-2-fluorobenzoate (CAS No: 73792-08-2).[1] This guide is designed for researchers, scientists, and drug development professionals who rely on accurate purity assessments of this critical chemical intermediate. Here, we provide in-depth, field-proven insights into the most effective analytical techniques, complete with troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
This compound is a key building block in pharmaceutical synthesis.[2] Its purity is paramount, as impurities can lead to unwanted side reactions, compromise the integrity of subsequent synthetic steps, and impact the safety and efficacy of the final active pharmaceutical ingredient (API). This resource is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of each method.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound. A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the main compound from process-related impurities and degradation products.[2][3]
Core Protocol: RP-HPLC for Purity Determination
This protocol outlines a general method that can be adapted and optimized for your specific instrumentation and sample matrix.[2]
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic Acid or Trifluoroacetic Acid (for mobile phase modification)[2]
-
Reference standard of this compound (>98% purity)
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 20% B2-15 min: 20% to 80% B15-18 min: 80% B18-20 min: 80% to 20% B20-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.[2]
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to achieve a final concentration of approximately 1 mg/mL.[2]
-
Filtration: If necessary, filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[4]
Data Analysis: Purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[3]
HPLC Troubleshooting Guide
Expand for common HPLC issues and solutions
Q1: I'm seeing significant peak tailing for the main analyte peak. What's the cause and how can I fix it?
A1: Peak tailing is often caused by secondary interactions between the basic amino group of your analyte and residual acidic silanol groups on the silica-based C18 column.[5] Here's how to address it:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 with formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with the analyte.
-
Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a consistent pH and minimize these secondary interactions.[5]
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for analyzing basic compounds.
Q2: My baseline is noisy and drifting, making it difficult to integrate small impurity peaks. What are the likely culprits?
A2: A noisy or drifting baseline can stem from several sources.[4][6] A systematic check is the best approach:
-
Mobile Phase: Ensure your solvents are HPLC grade and have been properly degassed to prevent air bubbles from entering the detector.[6][7] Contamination in the mobile phase, especially in gradient elution, can also cause baseline drift.[6] Prepare fresh mobile phase daily.
-
System Leaks: Check all fittings and connections for any signs of leaks, which can cause pressure fluctuations and a noisy baseline.[4][5]
-
Detector Issues: A dirty flow cell or a failing lamp can contribute to baseline noise.[7] Flush the flow cell with a strong solvent like isopropanol. If the problem persists, the lamp may need replacement.
Q3: I'm observing unexpected peaks in my chromatogram, even with a new batch of material. What could they be?
A3: Unexpected peaks can be either impurities from the synthesis or degradation products.[8]
-
Identify the Source: Inject a blank (diluent only) to rule out solvent contamination.[2] Then, inject a freshly prepared solution of your reference standard. If the peaks are present in the sample but not the standard or blank, they are likely synthesis-related impurities.
-
Forced Degradation Study: To determine if the compound is degrading under your analytical conditions, you can perform a forced degradation study.[8][9] Expose a sample to stress conditions (e.g., acid, base, heat, light, oxidation) and analyze the resulting mixture.[8][9] This will help you identify potential degradation products and confirm if your HPLC method is "stability-indicating."[10][11]
Caption: Workflow for troubleshooting common HPLC issues.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While HPLC is excellent for non-volatile compounds, GC-MS is the preferred method for identifying and quantifying volatile or semi-volatile impurities that may be present, such as residual solvents from the synthesis process.[12][13]
Core Protocol: GC-MS Analysis
Due to the polar nature and low volatility of this compound, direct GC analysis is challenging.[14][15] Therefore, GC-MS is primarily used to analyze for volatile impurities. For analysis of the main compound, derivatization would be necessary to increase its volatility.[14]
Instrumentation & Materials:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
DB-5ms (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Dichloromethane or other suitable volatile solvent (GC grade)
GC-MS Conditions (for residual solvents):
| Parameter | Recommended Conditions |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 40 °C (hold 5 min)Ramp: 10 °C/min to 240 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Sample Preparation:
-
Prepare a solution of the synthesized compound in a suitable volatile solvent (e.g., Dichloromethane) at a concentration of approximately 1 mg/mL.[12]
-
If necessary, filter the solution through a 0.45 µm syringe filter.
GC-MS Troubleshooting and FAQs
Expand for common GC-MS issues and solutions
Q1: I'm not seeing any peak for my main compound, only the solvent peak. Why?
A1: this compound is not sufficiently volatile to pass through a standard GC column without decomposition.[15] The GC-MS method described is for identifying volatile impurities like residual solvents (e.g., methanol, ethyl acetate) used in the synthesis or purification.[3] To analyze the main compound by GC, a derivatization step to mask the polar amino and ester groups is required.[14]
Q2: How do I identify the small peaks I see in my GC-MS chromatogram?
A2: The mass spectrometer provides a mass spectrum for each peak. You can identify these unknown peaks by comparing their mass spectra to a reference library, such as the NIST Mass Spectral Library.[12] This will help you identify common laboratory solvents or potential volatile byproducts from the synthesis.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for confirming the structure of this compound and can also be used as a quantitative method (qNMR) for purity assessment.[2][16]
Core Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[2]
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).[2]
-
For quantitative ¹H NMR (qNMR), ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) is used between scans to allow for full relaxation of all protons, which is crucial for accurate integration.[17]
Expected ¹H NMR Signals (in CDCl₃):
-
A singlet for the methyl ester protons (~3.8 ppm).
-
A broad singlet for the amine protons (~4.2 ppm).[18]
-
Three aromatic protons in the range of 6.4-7.8 ppm, with splitting patterns characteristic of the substitution on the benzene ring.[2]
NMR FAQs
Expand for common NMR questions
Q1: Can I use NMR to determine the purity of my sample?
A1: Yes, quantitative ¹H NMR (qNMR) is a powerful primary method for purity assessment.[16] By integrating the signals of your compound against those of a certified internal standard of known purity and concentration, you can determine the absolute purity of your sample.[17] This method is highly accurate as the signal intensity is directly proportional to the number of protons.
Q2: My amine (N-H) proton signal is very broad or not visible. Is this normal?
A2: Yes, this is common. The N-H protons can undergo chemical exchange with trace amounts of water in the NMR solvent, which leads to peak broadening.[18] The chemical shift of the amine protons is also highly dependent on concentration and solvent.[18] Adding a drop of D₂O to the NMR tube will cause the N-H signal to disappear due to deuterium exchange, which can be a useful way to confirm its identity.[18]
Caption: Overview of analytical techniques for purity assessment.
Section 4: Comprehensive Purity Strategy
For a comprehensive and robust assessment of the purity of this compound, a multi-technique approach is recommended. No single method can provide all the necessary information.
-
Primary Purity Assay: Use a validated RP-HPLC method as the primary tool for routine purity testing and quantification.
-
Volatile Impurities: Employ GC-MS to test for residual solvents and other volatile organic impurities.
-
Structural Confirmation and Orthogonal Purity: Use NMR for unambiguous structural identification and as an orthogonal method for purity confirmation, especially when using the quantitative (qNMR) approach.
-
Forced Degradation: Conduct forced degradation studies early in development to understand the molecule's stability and to ensure the primary analytical methods are stability-indicating.[11][19]
By integrating these techniques, you can build a comprehensive quality profile for this compound, ensuring its suitability for your research and development needs.
References
- BenchChem. (2025). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 4-Amino-2-fluorobenzoic Acid.
- BenchChem. (2025). Stability and degradation of 4-Amino-2-fluorobenzoic acid.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles.
- PubChem. (n.d.). This compound.
- PubMed. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- MDPI. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
- ResearchGate. (n.d.). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
- Chemistry LibreTexts. (2024). Spectroscopy of Amines.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- NIST. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- MedCrave online. (2016). Forced degradation studies.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (2025). Purity Assessment of Synthesized "Methyl 5-amino-2-chloro-4-fluorobenzoate": A Comparative Guide.
- BenchChem. (2025). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- PMC - NIH. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
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- 19. pharmtech.com [pharmtech.com]
Technical Support Center: Esterification of 4-Amino-2-fluorobenzoic Acid
Welcome to the technical support center for the synthesis and handling of 4-amino-2-fluorobenzoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the esterification of this important synthetic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.
The esterification of 4-amino-2-fluorobenzoic acid is not always straightforward. The molecule contains three key features that dictate its reactivity: an activating amino group, a deactivating carboxylic acid, and an electron-withdrawing fluorine atom. The interplay between these groups, particularly the basicity of the amino group in an acid-catalyzed reaction, presents several common pitfalls. This guide provides direct, question-and-answer-based solutions to these specific issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the esterification of 4-amino-2-fluorobenzoic acid.
Question: My reaction shows very low or no conversion to the desired ester. What is the primary cause?
Answer: The most common reason for low or no yield in a classic Fischer esterification is the protonation of the 4-amino group by the acid catalyst (e.g., H₂SO₄, p-TsOH).[1][2]
-
Causality: The amino group is basic and readily accepts a proton from the strong acid catalyst. This forms an ammonium salt (-NH₃⁺).[1] This protonated group is strongly electron-withdrawing, which deactivates the entire aromatic ring and reduces the electrophilicity of the carboxylic acid's carbonyl carbon, making it less susceptible to attack by the alcohol.[1][2] Furthermore, this process consumes the catalyst; if you are using catalytic amounts of acid, it may be entirely neutralized by the amino group, halting the reaction.[3]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: If you are not using a protecting group, you may need to use a stoichiometric amount of acid to ensure enough is available to catalyze the esterification after protonating the amine.[3]
-
Use a Milder Catalyst: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can be effective and may not interact as strongly with the amine.[4][5]
-
Protect the Amino Group: This is the most robust solution. By temporarily converting the amino group to a non-basic functional group (like an amide), you prevent protonation and allow the Fischer esterification to proceed efficiently.[6][7] (See Protocol 2).
-
Question: My reaction starts but seems to stall, with both starting material and product present on the TLC plate even after prolonged reflux. Why?
Answer: This issue points to the reversible nature of the Fischer esterification. The reaction has likely reached equilibrium.[8]
-
Causality: Fischer esterification is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[8] If the water produced is not removed, the reverse reaction (ester hydrolysis) will occur at a comparable rate, preventing the reaction from proceeding to completion.[2][8]
-
Troubleshooting Steps:
-
Use a Large Excess of Alcohol: The most common strategy is to use the alcohol reactant as the solvent.[3][9] According to Le Châtelier's principle, a large excess of a reactant will drive the equilibrium toward the products.[3]
-
Remove Water: If using a solvent other than the alcohol reactant (e.g., toluene), use a Dean-Stark apparatus to physically remove water as it forms.[5][8]
-
Increase Reaction Time: Some sterically hindered or electronically deactivated substrates require longer reaction times to reach equilibrium.[2] Continue to monitor the reaction by TLC until the ratio of product to starting material is no longer changing.[10]
-
Question: My final product is impure, and I see multiple spots on my TLC. What are the likely side products?
Answer: The presence of both an amine and a carboxylic acid in the same molecule can lead to side reactions, especially at high temperatures.
-
Causality & Common Byproducts:
-
Amide Formation (Dimerization/Polymerization): The amino group of one molecule can act as a nucleophile and attack the carboxylic acid of another molecule, forming an amide bond. This leads to dimers or even polymeric material. While aminolysis is generally less favorable than esterification, it can occur under harsh conditions.[11]
-
Sulfonation: If using concentrated sulfuric acid as the catalyst at high temperatures, sulfonation of the aromatic ring can occur.[2]
-
Unreacted Starting Material: Due to an incomplete reaction as described above.
-
-
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessively high temperatures that might favor amide formation.
-
Use an Alternative Catalyst: Consider solid acid catalysts or Lewis acids, which can be milder and reduce side reactions.[12]
-
Protect the Amino Group: This is the most effective way to prevent amide formation, as a protected amine (e.g., an acetamide) is not nucleophilic.[7][13]
-
Question: I'm having difficulty isolating my product during the aqueous workup. It seems to be water-soluble.
Answer: The product, ethyl 4-amino-2-fluorobenzoate, is an amine and will become water-soluble if it is protonated in an acidic solution.
-
Causality: After the reaction, the mixture is highly acidic. If you attempt to extract the product directly, both the unreacted starting material and the ester product will exist as their protonated ammonium salts, which are soluble in the aqueous layer.[14]
-
Troubleshooting Steps:
-
Neutralize Carefully: After cooling the reaction mixture, pour it into water and slowly add a base, such as 10% aqueous sodium carbonate or sodium bicarbonate solution, until the pH is basic (pH > 8).[3][10]
-
Monitor for Precipitation: As the mixture is neutralized, the free amine form of the ester becomes insoluble and should precipitate out of the solution.[10]
-
Proper Extraction: If the product does not precipitate, ensure the aqueous layer is basic before extracting with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol-hexane.[4]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Protonation of the amino group by the acid catalyst.[1][2] | Protect the amino group (e.g., as an acetamide).[4] Alternatively, use a stoichiometric amount of acid or a milder Lewis acid catalyst. |
| Incomplete Reaction | The reaction has reached equilibrium.[8] | Use a large excess of the alcohol as the solvent and/or actively remove water as it forms.[3][8] |
| Byproduct Formation | Intermolecular reaction between the amino and carboxylic acid groups (amide formation).[11] | Protect the amino group before esterification. Use milder reaction conditions. |
| Product Lost in Workup | The product is protonated and soluble in the acidic aqueous layer.[14] | Carefully neutralize the reaction mixture with a base (e.g., Na₂CO₃) to a pH > 8 to precipitate or extract the free amine product.[3][10] |
Frequently Asked Questions (FAQs)
Q1: Why is the amino group specifically a problem in Fischer esterification? A1: The Fischer esterification mechanism requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[3][8] The amino group is a base that competes for this proton. By getting protonated itself, it not only consumes the catalyst but also transforms into a strongly electron-withdrawing group (-NH₃⁺), which deactivates the carboxylic acid toward nucleophilic attack.[1][2]
Q2: Is it absolutely necessary to protect the amino group? A2: Not absolutely, but it is highly recommended for achieving high yields and purity. You can often force the reaction to proceed without protection by using a large excess of alcohol and a super-stoichiometric amount of a strong acid, but this can lead to more side products and difficult purifications.[3] Protecting the amine simplifies the reaction, improves yields, and makes the outcome more predictable.[6][7]
Q3: How does the ortho-fluorine substituent affect the esterification reaction? A3: The fluorine atom has two opposing effects. Its strong electron-withdrawing inductive effect (-I) increases the electrophilicity of the carbonyl carbon, which should, in principle, accelerate the reaction.[1] However, its position ortho to the carboxylic acid may also introduce minor steric hindrance.[1] In this specific molecule, the electronic deactivation caused by the protonated para-amino group is a much more dominant factor than the effect of the fluorine atom.[1]
Q4: What are the best analytical methods for monitoring this reaction and characterizing the product? A4:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the simplest and most direct method to monitor the disappearance of the starting material and the appearance of the product.[2][10]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and standard method for determining the purity of the final product and quantifying any impurities.[15][16][17]
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized ester.[16][18] Fourier-Transform Infrared (FTIR) spectroscopy is also useful for identifying the functional groups, such as the disappearance of the broad carboxylic acid O-H stretch and the appearance of the ester C=O stretch.[16][19]
Experimental Protocols & Workflows
Visualization of Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in esterification reactions.
Protocol 1: Standard Fischer Esterification (Unprotected)
This protocol relies on a large excess of alcohol to drive the reaction. Yields may be moderate.
-
Reaction Setup: To a round-bottom flask, add 4-amino-2-fluorobenzoic acid (1.0 eq).
-
Add absolute ethanol (20-30 eq), which serves as both the reactant and solvent.
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (1.5-2.0 eq) with stirring. A precipitate may form.[3]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C for ethanol) for 4-8 hours. The solid should dissolve as the reaction progresses.[3]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing ice water (approx. 10 volumes).[3]
-
Slowly add 10% aqueous sodium carbonate solution with stirring until gas evolution ceases and the solution is basic (pH > 8), which will precipitate the product.[3][10]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[10]
-
Purification: Recrystallize the crude product from an ethanol/hexane mixture.[4]
Protocol 2: Esterification with Amino Group Protection (Acetylation)
This protocol involves protecting the amine as an acetamide, which significantly improves reliability and yield.
Caption: Experimental workflow for esterification with a protecting group strategy.
Part A: Protection of the Amino Group
-
Suspend 4-amino-2-fluorobenzoic acid in water.
-
Add acetic anhydride (1.1 eq) and a base like sodium acetate.
-
Stir vigorously until the reaction is complete (monitor by TLC).
-
Acidify the solution to precipitate the N-acetylated product.
-
Filter, wash with water, and dry the resulting 4-acetamido-2-fluorobenzoic acid.
Part B: Esterification of the Protected Acid [4]
-
Reaction Setup: In a round-bottom flask, dissolve the 4-acetamido-2-fluorobenzoic acid (1.0 eq) in absolute ethanol (10 volumes).
-
Add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) as the catalyst.[4]
-
Reflux: Heat the solution under reflux for 18-24 hours.[4]
-
Workup: Cool the reaction and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.[4] The basic wash may cleave the acetyl protecting group.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude solid.[4]
-
Purification: Recrystallize the solid from an ethanol-hexane mixture to obtain pure ethyl 4-amino-2-fluorobenzoate.[4]
References
-
PrepChem. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from [Link]
-
Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Retrieved from [Link]
-
American Chemical Society Publications. (2019, November 19). Amino Acid-Protecting Groups. Retrieved from [Link]
-
American Chemical Society Publications. (2009, April 13). Amino Acid-Protecting Groups. Retrieved from [Link]
- Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
-
DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (2020, February). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (2017, December 29). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
-
Chegg.com. (2020, March 31). Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
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- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Exotherms in Aminobenzoate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The nitration of aminobenzoates is a critical transformation in the synthesis of many pharmaceutical intermediates. However, the reaction is notoriously exothermic and presents significant thermal hazards if not properly controlled.[1] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you safely and effectively manage the thermal challenges of this reaction.
I. Understanding the Hazard: Why is Aminobenzoate Nitration so Exothermic?
The powerful exothermic nature of aminobenzoate nitration stems from a combination of factors:
-
Activation by the Amino Group: The amino group (-NH₂) is a potent activating group, significantly increasing the electron density of the aromatic ring. This makes the ring highly susceptible to electrophilic attack by the nitronium ion (NO₂⁺), leading to a very fast and highly exothermic reaction.
-
Oxidation Potential: The amino group is also sensitive to oxidation by nitric acid, an additional and often violent exothermic process that can lead to the formation of dark-colored byproducts and vigorous gas evolution.[2]
-
Heat of Reaction: Most nitration reactions are inherently highly exothermic, with reaction heats often in the range of -145 ± 70 kJ/mol.[3] This substantial release of energy can rapidly increase the temperature of the reaction mixture if not effectively dissipated.
A failure to control the reaction temperature can lead to a thermal runaway , a dangerous situation where the rate of heat generation exceeds the rate of heat removal.[4] This can result in a rapid increase in temperature and pressure, potentially leading to boiling over, decomposition of the reaction mixture, and even an explosion.[5][6]
Diagram: The Vicious Cycle of Thermal Runaway
Caption: The cycle of thermal runaway in exothermic reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the nitration of aminobenzoates.
Issue 1: Rapid, Uncontrolled Temperature Spike During Nitrating Agent Addition
Symptoms:
-
The internal temperature of the reaction rises quickly and exceeds the target range (e.g., -10°C to 0°C).[2]
-
The cooling bath is unable to lower the temperature.
-
You observe brown fumes (NO₂) evolving from the reaction mixture.[7]
Immediate Actions:
-
STOP ADDITION: Immediately stop the addition of the nitrating agent.[7] This is the most critical first step to prevent further heat generation.
-
MAXIMIZE COOLING: Ensure your cooling bath is at its lowest possible temperature and has sufficient capacity. If necessary, add more ice, salt, or dry ice to the bath.[5]
-
MAINTAIN AGITATION: Vigorous stirring is essential to ensure even heat distribution and prevent the formation of localized "hot spots."[8] Crucially, if the stirrer has failed, DO NOT restart it , as this could suddenly mix accumulated reagents and trigger a violent reaction.[7]
-
EMERGENCY QUENCH (LAST RESORT): If the temperature continues to rise uncontrollably, prepare to quench the reaction. The standard procedure is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[9]
-
CAUTION: This quenching process is itself highly exothermic due to the dilution of concentrated sulfuric acid. This should only be performed as a last resort in a fume hood with appropriate personal protective equipment (PPE).[9]
-
Potential Causes & Preventative Measures:
| Cause | Preventative Measure |
| Rapid Addition of Nitrating Agent | Add the pre-cooled nitrating mixture dropwise over a prolonged period.[2][5] This allows the cooling system to keep pace with the heat generation. |
| Inadequate Cooling | Use a cooling bath with a large thermal mass (e.g., a large ice-salt bath). Ensure the reaction flask is appropriately sized to maximize the surface area for heat exchange.[9] Pre-cool all reagents and glassware before starting.[5] |
| Poor Agitation | Use an overhead stirrer for larger scale reactions or a properly sized magnetic stir bar for smaller scales to ensure efficient mixing.[8] |
| Incorrect Reagent Concentration | Use fresh, concentrated acids and carefully verify their concentrations. Using overly concentrated acids or fuming nitric/sulfuric acid can significantly increase the reaction's exothermicity.[9] |
Issue 2: Reaction Mixture Turns Dark Brown or Black with Vigorous Gas Evolution
Symptoms:
-
The reaction mixture rapidly darkens, indicating decomposition or oxidation.
-
You observe a significant evolution of gas, which may be brown (NO₂).
What's Happening: This is a strong indication of a runaway reaction where oxidation of the aminobenzoate is occurring alongside nitration.[2] The high temperature is accelerating decomposition.
Immediate Actions & Prevention: Follow the same immediate actions as for an uncontrolled temperature spike. The preventative measures are also the same, with a strong emphasis on maintaining a very low reaction temperature (e.g., -10°C to 0°C) throughout the addition of the nitrating agent.[2]
Issue 3: Low Yield of the Desired Nitroaminobenzoate
Symptoms:
-
After workup and purification, the isolated yield of your product is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Troubleshooting & Optimization |
| Side Reactions (Oxidation) | The primary cause of low yield is often oxidation of the starting material. Maintain a consistently low reaction temperature to minimize this side reaction.[2] |
| Incomplete Reaction | The reaction time may have been too short, or the temperature too low. After the addition of the nitrating agent is complete, allow the reaction to stir at the low temperature for a specified period to ensure completion.[2] |
| Formation of Multiple Isomers | The directing effects of the amino and carboxylate groups can lead to a mixture of products. Protecting the amino group as an acetamide before nitration can improve regioselectivity.[10] |
| Losses During Workup | When quenching the reaction with ice water, ensure the product fully precipitates. Wash the precipitate with cold water to minimize solubility losses.[2] |
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the nitration of aminobenzoates? A1: A temperature range of -10°C to 0°C is often a good starting point.[2] Maintaining a low and stable temperature is critical to control the exotherm and minimize side reactions like oxidation.[2]
Q2: How should I prepare the mixed acid nitrating agent? A2: Always add the concentrated sulfuric acid slowly to the concentrated nitric acid while cooling the mixture in an ice bath.[8] This pre-mixing and cooling step is crucial for safety.
Q3: Can I use a solvent for the reaction? A3: While many nitrations are performed "neat" in the mixed acids, a co-solvent like dichloromethane or 1,2-dichloroethane can sometimes be used.[11][12] Solvents can help to keep the reaction mixture mobile at low temperatures and can also help to moderate the reaction by diluting the reactants.
Q4: What are the key safety precautions I should take? A4:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[13][14]
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[13]
-
Emergency Preparedness: Have an emergency plan in place and ensure easy access to an emergency shower and eyewash station.[13][15]
-
Material Compatibility: Use glassware and equipment that are resistant to strong acids.[13]
Q5: What are the advantages of using flow chemistry for nitration reactions? A5: Flow chemistry offers significant safety advantages for highly exothermic reactions like nitration. The small reaction volume and high surface-area-to-volume ratio in microreactors allow for much more efficient heat removal, greatly reducing the risk of thermal runaway.[12][16][17]
Diagram: Batch vs. Flow Chemistry for Exothermic Reactions
Caption: Comparison of batch versus flow chemistry for safety.
IV. Experimental Protocol: Example Nitration of Methyl Anthranilate
This protocol is provided as an illustrative example. Always consult relevant literature and perform a thorough risk assessment before conducting any experiment.
Step 1: Protection of the Amino Group (Acetylation) To improve selectivity and reduce the risk of oxidation, the amino group is first protected.
-
Dissolve methyl anthranilate in glacial acetic acid.
-
Slowly add acetic anhydride to the solution.
-
Heat the mixture to reflux for approximately one hour.[10]
-
Cool the reaction and pour it into ice-water to precipitate the protected product, methyl 2-acetamidobenzoate.
-
Filter and dry the product.
Step 2: Nitration of Methyl 2-Acetamidobenzoate
-
Prepare the Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice-salt bath to below 0°C.
-
Set up the Reaction: Dissolve the methyl 2-acetamidobenzoate in concentrated sulfuric acid in a flask equipped with a stirrer and a thermometer. Cool this mixture to -10°C in an ice-salt bath.
-
Slow Addition: Add the pre-cooled nitrating mixture dropwise to the stirred solution of the protected aminobenzoate. Crucially, maintain the internal temperature below 0°C throughout the addition. [2]
-
Reaction Monitoring: After the addition is complete, continue stirring at low temperature for the specified time, monitoring the reaction by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Filter the product, wash thoroughly with cold water to remove residual acid, and dry.
-
Deprotection (if necessary): The acetyl group can be removed by hydrolysis under acidic or basic conditions to yield the final nitroaminobenzoate product.
V. References
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
-
Benchchem. Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid.
-
IChemE. Runaway reaction hazards in processing organic nitrocompounds.
-
Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
-
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03).
-
ACS Publications. (2013, November 22). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
-
RSC Publishing. (2025, February 4). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield.
-
Beilstein Journals. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
-
MDPI. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
-
YouTube. (2024, June 6). Nitration reaction safety.
-
MDPI. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process.
-
STM Journals. Risk Assessment of Nitration Process Using HAZOP and Fault Tree.
-
PMC - NIH. (2021, July 27). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.
-
Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025, December 9).
-
PMC - NIH. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
-
NOAA. NITRATING ACID, MIXTURE, (WITH > 50% NITRIC ACID) | CAMEO Chemicals.
-
AWS. Mixed Nitrating Acid, Greater Than 50% (HNO3).
-
Practical approach to prediction and prevention of runaway reactions.
-
zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
-
Innocentive. Controlling Runaway Heat in Exothermic Chemical Reactions.
-
Visual Encyclopedia of Chemical Engineering Equipment. (2022, May 5). Reaction Control.
-
Benchchem. Technical Support Center: Managing Exothermic Reactions During Nitration.
-
MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
-
Benchchem. Technical Support Center: Managing Exothermic Nitration Reactions on a Larger Scale.
-
Dyno Nobel. MIXED ACID.
-
Benchchem. Technical Support Center: Managing Exothermic Reactions in Benzoate Nitration.
-
ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
-
YouTube. (2023, November 22). Exothermic Welding Troubleshooting:The Most Frequent Errors Occurs During Performing((free samples).
-
ARIA. Runaway reactions, case studies, lessons learned.
-
IRJET. Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
-
University of Rochester. How to Troubleshoot a Reaction.
-
ResearchGate. Aromatic nitration under various conditions.
-
Quora. (2022, November 27). How to tell if a reaction is exothermic or endothermic from looking at data tables, and what is the difference between the two.
-
University of Rochester. How To: Troubleshoot a Reaction.
-
Harger Lightning Protection. Installers and Inspectors Guide for making Exothermic Connections.
-
PMC - NIH. (2019, July 30). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.
-
ResearchGate. Heat flow profiles obtained from reaction calorimetry experiments: (a) nitration step.
-
Google Patents. US2140345A - Controlling temperature of nitration reactions.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
-
Nitration and aromatic reactivity.
-
Benchchem. Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid.
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
-
YouTube. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction.
-
Standard Sample 39g.
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work-up procedures for reactions containing Methyl 4-Amino-2-fluorobenzoate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-Amino-2-fluorobenzoate. This document provides practical, in-depth guidance on work-up procedures, troubleshooting, and purification strategies. The advice herein is structured to address specific issues you may encounter, explaining the chemical principles behind each recommendation to ensure robust and reproducible outcomes.
Section 1: Compound Profile & Safety
Before beginning any experiment, a thorough understanding of your starting material's properties and safety requirements is critical.
1.1 Key Physical and Chemical Properties
This compound is a bifunctional molecule containing a nucleophilic aniline moiety and an ester. Its reactivity is influenced by the electron-withdrawing fluorine atom and the interplay between the amino and ester groups.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈FNO₂ | [1][2] |
| Molecular Weight | 169.15 g/mol | [1][2] |
| Appearance | White to pale brown/cream solid/powder | [2][3] |
| Melting Point | 108-112 °C | [2] |
| CAS Number | 73792-08-2 | [1][2] |
1.2 Safety & Handling
Question: What are the primary hazards associated with this compound and what precautions should I take?
Answer: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][4] It may also cause respiratory irritation.[4]
Core Safety Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[4][5] Ensure that safety showers and eyewash stations are readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4][5]
-
Skin Protection: Wear impervious gloves and a lab coat. Avoid contact with skin.[4][6]
-
Respiratory Protection: If dust formation is significant or ventilation is inadequate, use a full-face respirator with an appropriate particulate filter.[4]
-
-
Handling: Avoid creating dust. Use non-sparking tools and prevent electrostatic discharge.[4] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place, away from strong oxidizing agents, strong acids, and strong bases.[6]
Section 2: General Work-up Principles
The key to a successful work-up is exploiting the chemical handles of your molecule of interest—in this case, the basic amino group and the neutral ester.
Question: How does the pH of the aqueous wash affect the separation of my product?
Answer: The pH of the aqueous solution is the most powerful tool for separating your product from various types of impurities. By adjusting the pH, you can selectively move acidic or basic compounds between the organic and aqueous layers.
-
Acidic Wash (e.g., 1M HCl, 5% citric acid): This will protonate the amino group of your starting material or product, forming a water-soluble ammonium salt. This is highly effective for removing unreacted starting material or other basic impurities from your organic layer. Your product, if it has reacted at the amine, may remain in the organic layer.
-
Neutral Wash (e.g., Water, Brine): This is used to remove water-soluble salts and polar solvents (like DMF) from the organic layer. Brine (saturated NaCl solution) is particularly useful for breaking up emulsions and reducing the solubility of organic compounds in the aqueous layer.
-
Basic Wash (e.g., Saturated NaHCO₃, 1M Na₂CO₃): This will deprotonate any acidic impurities (like unreacted carboxylic acids from an amide coupling) and move them into the aqueous layer. It also neutralizes any residual acid from a previous wash. Using a mild base like sodium bicarbonate is crucial to prevent the hydrolysis of your methyl ester group, which can occur with stronger bases like NaOH or KOH.[7]
Sources
- 1. This compound | C8H8FNO2 | CID 21957875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Methyl 2-amino-4-fluorobenzoate, 97%, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Solvent Effects on the Reactivity of Methyl 4-Amino-2-fluorobenzoate
Document ID: TS-M4AFB-SE-20260111
Version: 1.0
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-Amino-2-fluorobenzoate. The reactivity of this compound, particularly at its three functional groups—the amino group, the fluorine atom, and the methyl ester—is profoundly influenced by the choice of solvent. Understanding and controlling these solvent effects are critical for achieving desired reaction outcomes, optimizing yields, and minimizing side products. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common challenges encountered in the laboratory.
Core Chemical Principles: The Role of the Solvent
The solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states. For this compound, the key considerations are solvent polarity, proticity (ability to donate a hydrogen bond), and coordinating ability. These factors dictate the course of several common transformations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during reactions involving this compound, with a focus on solvent-related causes.
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
-
Symptom: Incomplete consumption of starting material or low yield of the desired substituted product when reacting with a nucleophile (e.g., an amine or alkoxide).
-
Potential Cause 1: Inappropriate Solvent Polarity. The SNAr reaction proceeds through a negatively charged intermediate (the Meisenheimer complex). Polar aprotic solvents are crucial for stabilizing this charged intermediate without solvating the nucleophile excessively.[1][2]
-
Troubleshooting Steps:
-
Solvent Selection: Switch to a high-polarity aprotic solvent. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are excellent choices. They possess high dielectric constants and are poor hydrogen bond donors, leaving the nucleophile highly reactive.
-
Avoid Protic Solvents: Protic solvents like methanol or water can form strong hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[3][4]
-
Ensure Anhydrous Conditions: Water can act as a competing nucleophile and can also deactivate anionic nucleophiles. Ensure solvents are thoroughly dried before use.
-
Issue 2: Unwanted Side Reactions at the Amino Group (e.g., Acylation, Alkylation)
-
Symptom: Formation of N-acylated or N-alkylated byproducts, reducing the yield of the desired reaction at another site.
-
Potential Cause: Solvent Fails to Moderate Reagent Reactivity. In non-polar, non-coordinating solvents, highly reactive electrophiles (like acyl chlorides) may react indiscriminately.
-
Troubleshooting Steps:
-
Protecting Group Strategy: The most robust solution is to protect the amino group (e.g., as an acetamide) before performing the desired reaction.[5]
-
Solvent as a Moderator: For milder electrophiles, a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can be used. These solvents do not significantly enhance the reactivity of the electrophile.
-
Use of a Non-nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to prevent it from competing with the intended nucleophile.
-
Issue 3: Ester Hydrolysis During Reaction
-
Symptom: Presence of 4-Amino-2-fluorobenzoic acid in the product mixture.
-
Potential Cause: Presence of Water and Basic/Acidic Conditions. The methyl ester is susceptible to hydrolysis, especially under basic or acidic conditions, which can be exacerbated by certain solvents.[6]
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
pH Control: If the reaction requires a base, opt for a non-aqueous, non-hydroxide base (e.g., potassium carbonate, triethylamine). If acidic conditions are necessary, use a Lewis acid or an acid scavenger to minimize the presence of free protons.
-
Solvent Choice: In reactions sensitive to hydrolysis, avoid aqueous workups until the reaction is complete and quenched.
-
Issue 4: Poor Solubility of Starting Material
-
Symptom: The reaction is sluggish or fails to proceed due to the insolubility of this compound.
-
Potential Cause: Mismatched Solvent Polarity. While soluble in alcohols and ether, its solubility in non-polar solvents can be limited.[7]
-
Troubleshooting Steps:
-
Consult a Solubility Chart: Refer to the table below for guidance on appropriate solvents.
-
Use a Co-solvent System: A mixture of solvents can often provide the desired solubility. For example, a small amount of DMF or DMSO can be added to a less polar solvent like THF to increase the solubility of the starting material.
-
Gentle Heating: Increasing the reaction temperature can improve solubility, but this must be balanced with the thermal stability of the reactants and products.[8]
-
Solubility Profile of this compound
| Solvent | Type | Polarity | Solubility | Notes |
| Water | Protic, Polar | High | Slightly Soluble | Risk of hydrolysis under non-neutral pH.[7] |
| Methanol/Ethanol | Protic, Polar | High | Soluble | Good general-purpose solvents, but can interfere with some reactions.[7][8] |
| Dichloromethane (DCM) | Aprotic, Non-polar | Low | Moderately Soluble | Useful for reactions with sensitive functional groups. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Medium | Soluble | Good for a wide range of reactions. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | High | Very Soluble | Excellent for SNAr, but can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | Very Soluble | High boiling point, excellent for SNAr reactions. |
| Toluene | Aprotic, Non-polar | Low | Sparingly Soluble | Useful for reactions requiring azeotropic removal of water. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for the acylation of the amino group on this compound?
A: For direct acylation, a moderately polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often a good choice. These solvents provide sufficient solubility without being overly reactive. The reaction is typically run in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.
Q2: I am trying to perform a reaction with a strong base like sodium hydride (NaH). Which solvent should I use?
A: For reactions involving strong, non-nucleophilic bases like NaH, a dry, aprotic, and non-acidic solvent is essential. Tetrahydrofuran (THF) or diethyl ether are common choices. It is critical to use anhydrous solvents, as NaH reacts violently with water.
Q3: Can I use a protic solvent for a Nucleophilic Aromatic Substitution (SNAr) on the fluorine atom?
A: It is strongly discouraged. Protic solvents (e.g., alcohols, water) will solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that significantly reduces its reactivity and slows down or even prevents the SNAr reaction.[3][9] Polar aprotic solvents like DMSO or DMF are the standard for this transformation.
Q4: My reaction in DMF is complete, but I'm having trouble removing the solvent. What should I do?
A: DMF has a high boiling point (153 °C), making it difficult to remove by standard rotary evaporation. An effective method is to perform an aqueous workup. Dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent like ethyl acetate or diethyl ether. The DMF will preferentially partition into the aqueous layer.
Q5: How does the solvent affect Friedel-Crafts reactions with this substrate?
A: For Friedel-Crafts acylation, the choice of solvent can influence the reaction rate and, in some cases, regioselectivity.[10] Non-polar solvents like dichloromethane or carbon disulfide are common. However, the amino group is a strong activating group and can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[11] It is often necessary to first protect the amino group before performing a Friedel-Crafts reaction.
Experimental Protocols
Protocol 1: N-Acetylation of this compound (Protection of Amino Group)
This protocol is foundational for preventing unwanted side reactions at the amino group.
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, then saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product, which can be further purified by recrystallization if necessary.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine
This protocol demonstrates the displacement of the fluorine atom, a key reaction modulated by solvent choice.
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO, 15 mL per gram of substrate).
-
Reagent Addition: Add the primary amine (e.g., benzylamine, 1.5 eq) and potassium carbonate (2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by LC-MS or TLC.
-
Workup: After completion, cool the reaction to room temperature and pour it into a beaker of ice water. This will often precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizing Solvent Effects
Diagram 1: SNAr Reaction Pathway
Caption: SNAr mechanism showing the critical role of solvent type.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing yield issues.
References
- Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. (n.d.).
- Specific and non-specific solvent effects on aromatic nucleophilic substitution. (2025). ResearchGate.
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
- Stability and degradation of 4-Amino-2-fluorobenzoic acid. (n.d.). Benchchem.
- Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate. (n.d.). Benchchem.
- Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube.
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - NIH.
- Methyl 4-aminobenzoate, 98% 25 g. (n.d.). Thermo Scientific Chemicals.
- An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methyl 4-amino-2-methoxybenzoate. (n.d.). Benchchem.
- Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
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strategies to avoid hydrolysis of Methyl 4-Amino-2-fluorobenzoate
Introduction
Welcome to the technical support guide for Methyl 4-Amino-2-fluorobenzoate (CAS 73792-08-2). This molecule is a valuable building block in medicinal chemistry and materials science. However, its utility is often challenged by its susceptibility to hydrolysis, leading to the formation of the corresponding carboxylic acid (4-Amino-2-fluorobenzoic acid). This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you mitigate this undesired side reaction, ensuring the integrity of your experiments and the purity of your products.
The inherent reactivity of this molecule stems from its structure: an ester functional group, which is intrinsically susceptible to hydrolysis, and two key substituents on the benzene ring. The fluorine atom at the ortho position is strongly electron-withdrawing, which increases the electrophilicity of the ester's carbonyl carbon, making it a more attractive target for nucleophilic attack by water.[1][2] Conversely, the amino group at the para position is electron-donating, which can partially mitigate this effect. However, under acidic conditions, this amino group becomes protonated, transforming into a potent electron-withdrawing ammonium group and further accelerating hydrolysis.[3][4] Understanding this electronic interplay is the first step to mastering its use.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound, presented in a question-and-answer format.
Section 1: Understanding & Identifying Hydrolysis
Q1: I'm seeing a new, more polar spot on my TLC plate and an unexpected mass in my LC-MS analysis. Is this hydrolysis?
A: Yes, this is the classic signature of hydrolysis. The product of hydrolysis, 4-Amino-2-fluorobenzoic acid, is significantly more polar than the starting ester due to the presence of the free carboxylic acid group. You will observe a lower Rf value on your TLC plate. In an LC-MS analysis, you will see a peak corresponding to the mass of the hydrolyzed acid (C₇H₆FNO₂, MW: 155.13) instead of or in addition to the mass of the parent ester (C₈H₈FNO₂, MW: 169.15).[5]
Q2: Why is my sample of this compound turning from a white/beige powder to a darker color upon storage?
A: While hydrolysis is a primary concern, discoloration (e.g., turning yellow or brown) is often due to oxidation of the aromatic amino group.[6] This process can be accelerated by exposure to air and light. While distinct from hydrolysis, the conditions that promote oxidation (improper storage, exposure to air) can also introduce moisture, leading to concurrent hydrolysis. For optimal stability, store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry, and dark place.[6][7][8]
Section 2: Proactive Strategies to Prevent Hydrolysis During Reactions
Q3: I need to perform an amide coupling with my this compound. How can I do this without hydrolyzing the ester?
A: This is a common challenge. The key is to avoid conditions that promote hydrolysis: strong acids, strong bases, and water. Standard saponification conditions (e.g., NaOH, KOH) are completely incompatible as they are designed to hydrolyze esters.[9][10]
Your strategy should focus on activating the other reaction partner (the carboxylic acid) under anhydrous conditions, allowing it to react with the amino group of your ester.
Recommended Strategy: Acyl Fluoride or Coupling Agent-Mediated Amide Bond Formation
This approach avoids the generation of water and operates under neutral or mildly basic conditions using non-nucleophilic bases.
Caption: Recommended workflow for hydrolysis-sensitive amide coupling.
See the detailed protocol in the "Experimental Protocols" section below. Using coupling reagents like HATU or forming acyl fluorides in situ allows for efficient amide bond formation at room temperature, minimizing the risk of ester hydrolysis.[11][12]
Q4: Can I use a base in my reaction? Which one is safe?
A: Yes, but you must choose carefully.
-
Avoid: Strong, nucleophilic bases like NaOH, KOH, LiOH, and even carbonates (Na₂CO₃, K₂CO₃) in aqueous solutions, as they will actively promote hydrolysis.[13]
-
Recommended: Use non-nucleophilic, sterically hindered organic bases. Diisopropylethylamine (DIPEA) or N-methylmorpholine are excellent choices.[14] They are basic enough to scavenge protons generated during the reaction but are too bulky to act as nucleophiles and attack the ester carbonyl.
Q5: What are the best solvents and temperatures to use?
A: The guiding principle is to eliminate water and keep energy low.
-
Solvents: Always use anhydrous (dry) solvents. Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are common choices. Ensure they are freshly distilled or from a solvent purification system. If using bottled anhydrous solvents, use a fresh bottle and handle it under an inert atmosphere.
-
Temperature: Run reactions at the lowest temperature that allows for a reasonable reaction rate. Often, this is between 0 °C and room temperature. Avoid heating unless absolutely necessary, as higher temperatures significantly accelerate the rate of hydrolysis.
Section 3: Troubleshooting Failed Reactions
Q6: My reaction failed, and I recovered mostly the hydrolyzed acid. What went wrong?
A: This outcome points to one or more critical failures in controlling reaction conditions. Use this decision tree to diagnose the problem.
Caption: Decision tree for troubleshooting excessive hydrolysis.
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
To ensure the long-term stability of your reagent, adhere to these storage conditions.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the amino group.[6] |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of potential degradation pathways. |
| Light | Amber vial or store in the dark | Prevents photolytic degradation.[6] |
| Moisture | Tightly sealed container in a desiccator | Minimizes exposure to atmospheric moisture, preventing slow hydrolysis.[7][15] |
Protocol 2: Hydrolysis-Resistant Amide Coupling
This protocol details a reliable method for coupling a carboxylic acid to this compound using HATU, a modern coupling reagent that is highly efficient under mild conditions.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: To the flask, add the carboxylic acid (1.0 eq) and anhydrous DMF (to make a ~0.2 M solution).
-
Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Pre-activation Stir: Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step forms the activated ester of the carboxylic acid, which is highly reactive towards the amine.
-
Amine Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and finally, brine.
-
Causality Note: The NaHCO₃ wash removes any unreacted carboxylic acid and the acidic byproducts of the coupling reaction. It is a mild base and, for a short exposure during workup, poses a minimal risk of ester hydrolysis compared to stronger bases.[12]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via silica gel column chromatography to obtain the desired amide.
Mechanistic Insights
Understanding the "why" is crucial for effective troubleshooting. The hydrolysis of esters can proceed through two primary pathways, both of which are relevant to this molecule.
Caption: Key steps in base- and acid-catalyzed ester hydrolysis.
-
Base-Catalyzed Hydrolysis: This is an irreversible process where a hydroxide ion directly attacks the carbonyl carbon. The reaction is fast and drives to completion, forming a carboxylate salt. This is why strong bases must be strictly avoided.[10]
-
Acid-Catalyzed Hydrolysis: This is an equilibrium process. The acid protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic and susceptible to attack by a weak nucleophile like water.[9] While reversible, the use of excess water (e.g., in aqueous acidic workups) can drive the equilibrium toward the hydrolyzed product.
References
-
Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. (2025). ResearchGate. [Link]
-
The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. (n.d.). Canadian Science Publishing. [Link]
-
Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. (2007). PubMed. [Link]
-
Esterification of benzoic acid to methyl benzoate. (n.d.). UCLA Chemistry. [Link]
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
-
Methyl 4-aminobenzoate Safety Data Sheet. (2009). Alfa Aesar. [Link]
-
Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. (2025). ResearchGate. [Link]
-
Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. (2025). ResearchGate. [Link]
-
The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. (n.d.). Journal of the American Chemical Society. [Link]
-
Protecting Groups. (n.d.). University of Illinois. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Methyl 3-amino-2-fluorobenzoate MSDS. (2012). Capot Chemical. [Link]
-
Protecting group. (n.d.). Wikipedia. [Link]
-
Esterification. (2021). Chemistry LibreTexts. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Universidade de Lisboa. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). National Institutes of Health. [Link]
-
Amide bond formation by using amino acid fluorides. (n.d.). Semantic Scholar. [Link]
-
Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. (n.d.). RSC Publishing. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
-
What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid? (2016). Quora. [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Royal Society of Chemistry. [Link]
-
Aminobenzoic acid and its esters. The quest for more effective sunscreens. (1970). PubMed. [Link]
-
Fluorine impairs carboxylesterase 1-mediated hydrolysis of T-2 toxin and increases its chondrocyte toxicity. (n.d.). PubMed Central. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate. [Link]
- Process for preparing aminobenzoate esters. (n.d.).
-
Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern. [Link]
-
methyl 4-aminobenzoate synthesis report. (2017). Sciencemadness.org. [Link]
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). University of Oregon. [Link]
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Amide bond formation using amino acid fluorides. (2025). ResearchGate. [Link]
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This compound. (n.d.). PubChem. [Link]
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2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Methyl 4-Amino-2-fluorobenzoate: A Comparative Analysis for Drug Discovery Professionals
Introduction: Beyond the Standard Building Block
In the landscape of medicinal chemistry and materials science, aminobenzoate esters are foundational scaffolds, prized for their versatile reactivity and presence in a multitude of bioactive compounds. However, the strategic introduction of fluorine atoms onto these scaffolds has revolutionized their application, offering chemists a powerful tool to fine-tune molecular properties. This guide provides an in-depth comparative analysis of Methyl 4-Amino-2-fluorobenzoate against its common structural analogs. We will move beyond simple cataloging of properties to explore the causal relationships between structure, reactivity, and functional utility, supported by experimental frameworks. Our objective is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal aminobenzoate building block for their specific synthetic and therapeutic goals.
Chapter 1: The Impact of Substitution on Physicochemical Properties
The seemingly subtle variation in the placement of amino and fluoro groups, or the identity of the ester alkyl chain, imparts profound changes to the molecule's electronic character, solubility, and lipophilicity. Understanding these shifts is paramount for predicting reaction outcomes and pharmacokinetic behavior.
The core structure, the benzoate ester, is influenced by the powerful electronic interplay of its substituents. In our primary compound of interest, this compound, the para-amino group acts as a strong electron-donating group through resonance (+M effect), increasing electron density on the aromatic ring. Conversely, the ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity.[1] This push-pull dynamic creates a unique electronic environment that distinguishes it from its analogs.
-
Methyl 4-aminobenzoate: The non-fluorinated analog lacks the inductive withdrawal of fluorine, resulting in a more electron-rich aromatic system dominated by the amino group's donating effect.
-
Methyl 3-aminobenzoate: With the amino group in the meta position, its electron-donating resonance effect does not extend to the carboxyl group, primarily influencing the ring through a weaker inductive effect.[2]
-
Ethyl 4-aminobenzoate (Benzocaine): While electronically similar to its methyl counterpart, the ethyl ester group slightly increases lipophilicity and can influence crystal packing and solubility.[3]
These electronic and structural differences are quantitatively reflected in their physicochemical properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₈H₈FNO₂ | 169.15 | 108 - 112 | Insoluble in water; soluble in organic solvents. |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | 110 - 111 | Slightly soluble in water; soluble in alcohol and ether.[4][5] |
| Methyl 3-aminobenzoate | C₈H₉NO₂ | 151.17 | 49 - 53 | Slightly soluble in water (0.1-1%).[6][7] |
| Ethyl 4-aminobenzoate (Benzocaine) | C₉H₁₁NO₂ | 165.19 | 88 - 90 | Sparingly soluble in water; soluble in ethanol, chloroform.[3] |
Data compiled from various sources[3][4][5][6][7][8][9].
The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target receptors.[10][11] The fluorine atom in this compound can block potential sites of metabolic oxidation and alter the compound's pKa, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[12]
Chapter 2: A Comparative Look at Chemical Reactivity
The structural variations between these esters directly translate into distinct reactivity profiles. A scientist's choice of building block often hinges on leveraging these differences for selective transformations.
Reactivity of the Ester Group: Saponification
The electrophilicity of the ester's carbonyl carbon is a key determinant of its susceptibility to nucleophilic attack. The strong inductive effect of the ortho-fluorine atom in This compound significantly increases this electrophilicity, making it more reactive towards nucleophiles compared to its non-fluorinated counterpart, Methyl 4-aminobenzoate .[1] Theoretical studies on similar fluorinated esters corroborate that fluorine substitution accelerates the rate of ester hydrolysis.[13] This enhanced reactivity can be advantageous for reactions requiring mild conditions.
Reactivity of the Amino Group: N-Acylation
The nucleophilicity of the aromatic amino group is governed by the electron density on the nitrogen atom. The electron-withdrawing nature of the ortho-fluorine atom in This compound decreases the basicity and nucleophilicity of the para-amino group. Consequently, it is expected to react slower in N-acylation or N-alkylation reactions compared to Methyl 4-aminobenzoate , where the amino group's reactivity is unencumbered. In contrast, the amino group of Methyl 3-aminobenzoate is less influenced by the ester group, exhibiting a reactivity profile more typical of aniline.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
EAS reactions are directed by the combined influence of all ring substituents.
-
For This compound , the powerful ortho,para-directing amino group dominates. However, the position ortho to the amine is sterically hindered and electronically deactivated by the adjacent fluorine. Therefore, substitution is strongly favored at the position ortho to the amine and meta to the fluorine (C-3 position).
-
In Methyl 4-aminobenzoate , the amino group directs incoming electrophiles to the positions ortho to it (C-3 and C-5), which are equivalent.
-
For Methyl 3-aminobenzoate , both the amino and the ester groups direct incoming electrophiles. The ortho,para-directing amino group activates the C-2, C-4, and C-6 positions, while the meta-directing ester group deactivates the ortho and para positions. The resulting substitution pattern is typically at the C-4 position, which is ortho to the amine and meta to the ester.
This predictable regioselectivity is a critical consideration for multistep synthetic strategies.
Figure 1: Logical flow of substituent effects on reactivity.
Chapter 3: Applications in Synthesis and Medicinal Chemistry
The unique properties of these esters make them valuable starting materials for a diverse range of applications.
-
This compound and its parent acid are crucial intermediates in pharmaceutical research.[12] The fluorinated scaffold is incorporated into molecules designed as anti-inflammatory drugs, analgesics, and potential treatments for oncology, cardiovascular, and neurological disorders.[10][12] Its utility stems from the ability of fluorine to improve metabolic stability and target engagement.[10]
-
Methyl 4-aminobenzoate is a versatile intermediate in organic synthesis. It is used to prepare dyes and serves as a key building block for the synthesis of complex natural products like the guanidine alkaloids (±)-martinelline and (±)-martinellic acid.[4][14]
-
Methyl 3-aminobenzoate is widely employed as a raw material and intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[2][6][15] Its meta-substitution pattern provides a different structural motif for scaffold elaboration compared to its 4-amino isomer.
-
Ethyl 4-aminobenzoate (Benzocaine) is best known for its application as a topical local anesthetic.[3][16] It functions by blocking voltage-gated sodium channels in nerve cell membranes, preventing the transmission of pain signals.[17] It is also used in cosmetics as a UV absorber.[3]
Chapter 4: Experimental Protocols for Comparative Analysis
To empirically validate the theoretical differences in reactivity, the following protocols are proposed. These methodologies are designed as self-validating systems, with clear endpoints and analytical procedures.
Protocol 1: Comparative Kinetic Analysis of Ester Saponification
Objective: To quantify the rate of hydrolysis for this compound and Methyl 4-aminobenzoate under basic conditions.
Rationale: This experiment directly measures the impact of the ortho-fluoro substituent on the electrophilicity of the ester carbonyl. An increased reaction rate for the fluorinated compound is hypothesized.
Methodology:
-
Solution Preparation: Prepare 0.01 M solutions of this compound and Methyl 4-aminobenzoate in a 1:1 mixture of ethanol and water. Prepare a 0.02 M solution of sodium hydroxide in the same solvent system.
-
Reaction Initiation: In a temperature-controlled water bath (25°C), mix equal volumes of the ester solution and the sodium hydroxide solution in separate reaction vessels. Start a timer immediately.
-
Time-Point Quenching: At regular intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a 1.0 mL aliquot from each reaction and immediately quench it in a vial containing 1.0 mL of 0.02 M hydrochloric acid. This neutralizes the remaining base.
-
Analysis: The concentration of the unreacted carboxylate product (formed from the aminobenzoic acid) in each quenched aliquot can be determined using reverse-phase High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a UV detector.
-
Data Processing: Plot the concentration of the aminobenzoate product versus time for each ester. The initial slope of this curve is proportional to the initial reaction rate. Calculate the second-order rate constant (k) for each reaction.
Figure 2: Experimental workflow for saponification kinetics.
Conclusion: A Scientist's Perspective on Selection
The choice between this compound and its analogs is a strategic decision guided by the specific goals of a research program.
-
Choose this compound when:
-
Enhanced Reactivity is Needed: The activated ester facilitates reactions under milder conditions, which can be crucial for sensitive substrates.
-
Metabolic Stability is a Priority: The ortho-fluoro group can serve as a metabolic shield, a common and effective strategy in drug design to increase a compound's half-life.
-
Specific Receptor Interactions are Targeted: The unique electronic and steric profile imparted by the fluorine atom can be exploited to achieve specific hydrogen bonding or dipolar interactions within a protein binding pocket, potentially enhancing potency and selectivity.
-
-
Choose Methyl 4-aminobenzoate when:
-
A Non-Fluorinated Scaffold is Required: This is the direct, cost-effective analog for creating a baseline compound in a structure-activity relationship (SAR) study.
-
Maximizing Amine Nucleophilicity is Key: For reactions where the reactivity of the amino group is paramount and needs to be unhindered.
-
-
Choose Methyl 3-aminobenzoate or Ethyl 4-aminobenzoate when:
-
Alternative Substitution Patterns are Explored: To probe different regions of a binding pocket or to alter the vector of substituent elaboration.
-
Modulating Physicochemical Properties is the Goal: Benzocaine, for example, provides a scaffold with known anesthetic properties and a slightly more lipophilic character than its methyl analog.
-
Ultimately, this compound is not merely a fluorinated version of a common reagent; it is a distinct chemical entity with a unique portfolio of properties. Its strategic deployment can accelerate the discovery of novel therapeutics and materials by providing a scaffold with built-in advantages for modern molecular design.
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The Fluorine Advantage: A Comparative Efficacy Guide to Methyl 4-Amino-2-fluorobenzoate Derivatives and Their Non-Fluorinated Analogs
For researchers, medicinal chemists, and drug development professionals, the strategic modification of molecular scaffolds is fundamental to enhancing therapeutic efficacy. The introduction of fluorine into a drug candidate is a well-established strategy for modulating physicochemical and pharmacokinetic properties, often leading to improved potency, metabolic stability, and target binding affinity.[1][2] This guide provides an in-depth, objective comparison of the efficacy of Methyl 4-Amino-2-fluorobenzoate derivatives against their non-fluorinated counterparts, Methyl 4-aminobenzoate analogs. By synthesizing experimental data from authoritative sources, we will explore the causal relationships behind performance differences and provide detailed, validated protocols for evaluation.
Introduction: The Strategic Role of Fluorine in Drug Design
The substitution of a hydrogen atom with fluorine, its closest bioisostere in terms of size (van der Waals radii of 1.47 Å for F vs. 1.20 Å for H), can induce profound changes in a molecule's biological profile.[1] Despite the minimal steric perturbation, fluorine's extreme electronegativity (3.98 on the Pauling scale) alters electron distribution, impacting pKa, dipole moment, and metabolic stability.[1][3] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism and often enhancing the drug's bioavailability and half-life.[1][4]
This guide focuses on derivatives of two key aromatic building blocks:
-
Methyl 4-aminobenzoate: A simple, non-fluorinated p-aminobenzoic acid (PABA) ester, which is the core of many biologically active compounds, including the local anesthetic benzocaine.[5][6]
-
This compound: Its fluorinated counterpart, where the fluorine atom is positioned ortho to the amino group. This specific placement can influence the basicity of the amine and the overall conformation of the molecule, potentially leading to altered receptor interactions.
We will delve into a direct comparative case study to quantify the impact of this single atomic substitution on antimicrobial and cytotoxic efficacy.
Comparative Efficacy: A Case Study in Antimicrobial and Cytotoxic Activity
To provide a direct and quantitative comparison, we will analyze data from a study by Krátký et al., which synthesized and evaluated a series of 4-aminobenzoic acid (PABA) Schiff base derivatives.[7] This series includes compounds with no substitution, fluorine substitution, and other halogen substitutions, allowing for a clear assessment of fluorine's specific contribution to biological activity. While these are derivatives of the carboxylic acid form (PABA), the structure-activity relationship (SAR) findings are directly applicable to the corresponding methyl esters.
The study evaluated the compounds' Minimum Inhibitory Concentration (MIC) against various microbial strains and their half-maximal inhibitory concentration (IC50) against the HepG2 human cancer cell line.
Data Summary: Fluorinated vs. Non-Fluorinated Analogs
The following table summarizes the biological activity of key comparative compounds from the study. Lower MIC and IC50 values indicate higher potency.
| Compound ID (Krátký et al.) | R¹ Substituent (Position 5 on Salicylaldehyde) | Target Microorganism (Gram-Positive) | MIC (µM) | Target Cancer Cell Line | IC50 (µM) |
| 1a | H (Non-fluorinated analog) | Staphylococcus aureus ATCC 29213 | >500 | HepG2 | >100 |
| 1b | F (Fluorinated analog) | Staphylococcus aureus ATCC 29213 | 125 | HepG2 | 31.3 |
| 1d | Cl | Staphylococcus aureus ATCC 29213 | 62.5 | HepG2 | 15.0 |
| 1e | Br | Staphylococcus aureus ATCC 29213 | 31.25 | HepG2 | 20.3 |
| 1f | I | Staphylococcus aureus ATCC 29213 | 15.62 | HepG2 | 22.5 |
Data extracted from Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.[7]
Analysis of Structure-Activity Relationship (SAR)
The data clearly demonstrates that the introduction of a halogen atom significantly enhances both antimicrobial and cytotoxic activity compared to the non-substituted analog (1a ).
-
Fluorine's Impact: The fluorinated derivative (1b ) shows a dramatic increase in potency. Its MIC against S. aureus is at least four times lower than the non-halogenated parent compound, and its cytotoxicity (IC50) against HepG2 cells is more than three times higher.[7] This enhancement can be attributed to fluorine's high electronegativity, which alters the electronic properties of the entire molecule, potentially improving its ability to interact with biological targets.
-
Comparison with Other Halogens: Interestingly, within the halogen series, potency against S. aureus increases with the size and polarizability of the halogen (I > Br > Cl > F). This suggests that while electronegativity is a key factor, other properties like lipophilicity and the potential for halogen bonding also play a crucial role in the mechanism of action for this specific molecular scaffold. The larger halogens may enhance membrane permeability or form stronger interactions with the target site.[7]
-
Causality of Experimental Design: The choice to synthesize a series of halogenated compounds was a deliberate and logical experimental design choice. It allows for the systematic evaluation of how halogen properties (size, electronegativity, lipophilicity) influence biological activity, thereby building a robust SAR model. By keeping the core PABA-Schiff base structure constant and only varying the halogen substituent, the observed differences in efficacy can be directly attributed to the properties of the halogen itself.
The following diagram illustrates the logical relationship derived from the comparative data.
Caption: Structure-Activity Relationship (SAR) derived from comparative data.
Broader Implications: Fluorination in Local Anesthetics
The core structure of Methyl 4-aminobenzoate is the basis for the widely used topical local anesthetic, benzocaine.[8] The mechanism of action for local anesthetics involves blocking voltage-gated sodium channels in neuronal membranes.[8] Efficacy is correlated with factors like lipid solubility (for membrane permeation) and pKa.[9]
While direct comparative studies on fluorinated benzocaine are scarce, research on other fluorinated local anesthetics provides valuable insights. A study on fluorinated ethynylpiperidine derivatives highlighted that the presence of a fluorine atom can increase bioavailability, metabolic stability, and lipophilicity, all of which are desirable properties for improving interaction with target proteins like sodium channels.[10][11] The introduction of fluorine can therefore be a viable strategy to enhance the potency and duration of action of local anesthetics derived from the aminobenzoate scaffold.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols used to generate the comparative data are described below. These methods provide a self-validating framework for researchers looking to replicate or build upon these findings.
General Synthesis of PABA-Schiff Base Derivatives (e.g., 1a, 1b)
This protocol is adapted from the methodology described by Krátký et al.[7]
Workflow Diagram:
Caption: General workflow for the synthesis of PABA-Schiff base derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in methanol.
-
Addition of Aldehyde: Add the corresponding substituted salicylaldehyde (e.g., salicylaldehyde for the non-fluorinated analog, 5-fluorosalicylaldehyde for the fluorinated analog) (1 equivalent) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the imine formation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted aldehyde.
-
Characterization: Dry the final product and characterize its structure and purity using methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Antimicrobial Susceptibility Testing (MIC Assay)
This protocol is based on the broth microdilution method.
-
Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]
Cytotoxicity Assay (IC50 Determination)
This protocol uses the MTT assay to measure cell viability.
-
Cell Seeding: Seed human cells (e.g., HepG2) into a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[7]
Conclusion
The strategic incorporation of fluorine into the 4-aminobenzoate scaffold demonstrably enhances biological efficacy. As evidenced by the comparative case study, the simple substitution of a hydrogen atom with fluorine leads to a significant increase in both antimicrobial and cytotoxic potency.[7] This effect is attributed to the unique electronic properties of fluorine, which modulate the molecule's interaction with its biological targets. While the non-fluorinated analogs serve as crucial baseline compounds, the data strongly supports the exploration of fluorinated derivatives in drug discovery programs targeting infections and cancers. The detailed protocols provided herein offer a validated framework for researchers to further investigate and optimize these promising fluorinated scaffolds.
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A Comparative Guide to the Structure-Activity Relationship of Methyl 4-Amino-2-fluorobenzoate Derivatives
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of rational drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] This guide delves into the structure-activity relationship (SAR) of derivatives based on the Methyl 4-Amino-2-fluorobenzoate scaffold, a versatile building block with significant potential in the development of novel therapeutic agents. While direct comprehensive SAR studies on this specific scaffold are emerging, we can extrapolate key principles from research on structurally related compounds to guide future discovery efforts.
This guide will provide a comparative analysis of potential modifications to the this compound core, supported by insights from published experimental data on analogous series. We will explore the causal relationships behind experimental design and present standardized protocols for the synthesis and biological evaluation of these derivatives.
The Foundational Scaffold: this compound
This compound (M2FA) is a substituted anthranilate derivative. Its structure is characterized by a benzene ring functionalized with a methyl ester, an amino group, and a fluorine atom. Each of these components plays a crucial role in the molecule's overall physicochemical properties and its potential interactions with biological targets.
-
The Aromatic Ring: Provides a rigid scaffold for the presentation of functional groups in a defined spatial orientation.
-
The 4-Amino Group: A key site for hydrogen bonding and a common anchor point for further derivatization to explore interactions with target proteins.
-
The 2-Fluoro Group: The strategic placement of fluorine ortho to the ester can have profound effects. It can modulate the acidity of the amino group, influence the conformation of the molecule, and enhance metabolic stability by blocking potential sites of oxidation.[2]
-
The Methyl Ester: This group can be involved in hydrogen bonding and can be hydrolyzed by esterases in vivo, potentially acting as a pro-drug moiety.
Extrapolating SAR Principles: A Comparative Analysis
While a complete SAR profile for M2FA derivatives is not yet fully elucidated in the public domain, we can draw valuable comparisons from studies on similar molecular frameworks.
Insights from Methyl 4-Aminobenzoate Derivatives
A study on Methyl 4-aminobenzoate derivatives as inhibitors of glutathione-related enzymes, glutathione reductase (GR) and glutathione S-transferase (GST), offers a foundational understanding of how substitutions on the aromatic ring can impact biological activity.[4] Although lacking the 2-fluoro substituent, the core structure is highly relevant.
Key Findings:
-
Halogenation: The introduction of bromine and fluorine at positions 3 and 5 of the Methyl 4-aminobenzoate scaffold resulted in a potent GR inhibitor (compound 1, Ki = 0.325 µM).[4] This suggests that electron-withdrawing groups at these positions can enhance inhibitory activity.
-
Nitro Group Substitution: A nitro group at the 2-position also conferred significant inhibitory activity against GST (compound 5, Ki = 92.41 µM).[4]
Extrapolation for M2FA: These findings suggest that further halogenation or the introduction of other electron-withdrawing groups on the M2FA scaffold could be a fruitful avenue for enhancing biological activity. The existing 2-fluoro group may act synergistically with these additional substitutions.
Insights from 2-Amino-4-fluorobenzoic Acid Derivatives
2-Amino-4-fluorobenzoic acid is a crucial precursor in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] The SAR of 4-anilinoquinazoline derivatives, which are synthesized from this precursor, provides insights into how the 4-amino group of a related scaffold can be functionalized to achieve high potency and selectivity.
Key Findings:
-
Anilinoquinazoline Core: The formation of a quinazoline ring system, which involves the amino and carboxylic acid functionalities, is a common strategy to create rigid structures that can effectively bind to the ATP-binding site of kinases.[1]
-
Substitutions on the Anilino Moiety: Modifications to the aniline ring that is attached to the quinazoline core are critical for tuning the inhibitory activity against wild-type and mutant forms of EGFR.[1]
Extrapolation for M2FA: The 4-amino group of M2FA is a prime handle for derivatization. Following the principles from EGFR inhibitor design, one could envision synthesizing a library of amides or ureas by reacting the amino group with various carboxylic acids or isocyanates, respectively. This would allow for the exploration of a wide range of chemical space and potential interactions with various biological targets.
Comparative Data Summary
To illustrate the potential impact of substitutions, the following table summarizes inhibitory data from the study on Methyl 4-aminobenzoate derivatives against Glutathione Reductase (GR).[4] This serves as a proxy to guide the design of future M2FA derivative libraries.
| Compound ID | Structure (Substitutions on Methyl 4-aminobenzoate) | Target | Ki (µM) |
| 1 | 3-bromo-5-fluoro | GR | 0.325 |
| 5 | 2-nitro | GST | 92.41 |
This table is adapted from data on Methyl 4-aminobenzoate derivatives to provide a conceptual framework for M2FA SAR.[4]
Experimental Protocols
To facilitate the exploration of the SAR of M2FA derivatives, we provide standardized, step-by-step methodologies for their synthesis and biological evaluation.
General Synthetic Protocol: Amide Coupling
This protocol describes a general method for the derivatization of the 4-amino group of this compound.
-
Dissolution: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.
-
Acylation: Slowly add the desired acylating agent (e.g., an acid chloride or a carboxylic acid with a coupling agent like HATU) (1.1 equivalents) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Biological Evaluation: In Vitro Enzyme Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized derivatives against a target enzyme.
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Assay Reaction: In a 96-well plate, add the enzyme solution, followed by the test compound at various concentrations. Incubate for a predetermined period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Workflows and Relationships
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key SAR principles and a typical experimental workflow.
Caption: Key SAR principles for M2FA derivatives.
Caption: A typical workflow for SAR studies.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel small molecule inhibitors for a range of biological targets. By leveraging the foundational SAR principles gleaned from related compound series, medicinal chemists can strategically design and synthesize libraries of M2FA derivatives with a higher probability of success. The fluorine substituent at the 2-position is a key design element that is anticipated to confer favorable pharmacokinetic properties. Future research should focus on the systematic exploration of substitutions at all positions of the benzene ring and comprehensive derivatization of the 4-amino group to build a robust SAR dataset for this versatile scaffold.
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The Fluorine Advantage: A Comparative Analysis of Methyl 4-Amino-2-fluorobenzoate in Drug Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful tool for optimizing the pharmacological properties of therapeutic agents. Among the myriad of fluorinated building blocks, Methyl 4-Amino-2-fluorobenzoate has emerged as a particularly valuable intermediate. Its unique substitution pattern offers distinct advantages in fine-tuning the potency, selectivity, and pharmacokinetic profile of drug candidates. This guide provides an in-depth comparative analysis of this compound, contrasting its performance with non-fluorinated and other isomeric analogs, supported by experimental data and detailed protocols for its application in the synthesis of kinase inhibitors.
The Strategic Value of Fluorine in Medicinal Chemistry
The introduction of fluorine into a drug molecule can profoundly influence its physicochemical and biological properties. The high electronegativity of fluorine, second only to neon, and its relatively small van der Waals radius allow it to act as a bioisostere of a hydrogen atom while imparting significant electronic effects. These effects can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.[1]
-
Increased Binding Affinity: The electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, potentially leading to stronger interactions with the target protein.[1]
-
Improved Membrane Permeability: The lipophilicity of a molecule can be modulated by the introduction of fluorine, which can enhance its ability to cross cell membranes and reach its site of action.[1]
This compound, with its ortho-fluoro and para-amino substitution, presents a unique combination of these effects, making it a superior choice in many drug design campaigns compared to its non-fluorinated counterpart, Methyl 4-Aminobenzoate.
Comparative Analysis: The Impact of 2-Fluoro Substitution
The true measure of a building block's utility lies in the performance of the final drug molecule. A compelling example can be found in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, a critical class of anti-cancer drugs.
A mechanistic study of potent fluorinated EGFR kinase inhibitors with a quinazoline scaffold revealed that a difluorinated inhibitor, 25g , exhibited a 4.23 times greater potency against the EGFR L858R/T790M/C797S triplet mutant than the unfluorinated inhibitor, 25a .[2] This significant enhancement in inhibitory activity underscores the positive cooperativity effect of fluorine substituents on the inhibitor's binding affinity.[2] The study further elucidated that van der Waals interactions are the primary force contributing to the differences in binding affinities between the fluorinated and non-fluorinated compounds.[2]
| Compound | Fluorination Pattern | Relative Potency vs. 25a |
| 25a | Unfluorinated | 1x |
| 25g | Difluorinated | 4.23x |
Table 1: Comparative potency of a difluorinated vs. unfluorinated EGFR kinase inhibitor. Data sourced from a mechanistic study on potent fluorinated EGFR kinase inhibitors.[2]
Experimental Section: Synthesis of a Quinazoline-Based Kinase Inhibitor
To illustrate the practical application of fluorinated building blocks, this section provides a detailed protocol for the synthesis of a 4-anilinoquinazoline derivative, a common scaffold for kinase inhibitors. This synthesis utilizes 4-bromo-2-fluoroaniline, a close analog and common synthetic precursor derived from compounds like this compound.
Workflow for 4-Anilinoquinazoline Synthesis
Caption: Synthetic workflow for a 4-anilinoquinazoline derivative.
Step-by-Step Protocol: Synthesis of 4-(4-Bromo-2-fluoroanilino)-6,7-dimethoxyquinazoline
This protocol is adapted from established methods for the synthesis of quinazoline-based kinase inhibitors.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
4-Bromo-2-fluoroaniline
-
Isopropanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 4-bromo-2-fluoroaniline (1.1 eq) in isopropanol.
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Filter the precipitate and wash with cold isopropanol to remove any unreacted starting materials.
-
Neutralization: Suspend the crude product in water and neutralize with a saturated solution of sodium bicarbonate.
-
Purification: Filter the solid, wash with water, and dry under vacuum. If necessary, the product can be further purified by column chromatography on silica gel.
The Isomeric Advantage: Why 2-Fluoro?
The position of the fluorine atom on the aminobenzoic acid ring is critical. While other isomers, such as Methyl 3-amino-4-fluorobenzoate, are also valuable intermediates, the ortho-fluoro substitution in this compound offers specific advantages:
-
Conformational Lock: The ortho-fluoro group can induce a specific conformation of the molecule through intramolecular hydrogen bonding or steric interactions, which can pre-organize the ligand for optimal binding to its target.
-
Modulation of Amine Basicity: The proximity of the electron-withdrawing fluorine atom to the amino group can fine-tune its basicity, which is crucial for interactions within the ATP-binding pocket of kinases.
Conclusion
The strategic use of this compound in drug design provides a clear advantage over its non-fluorinated counterpart and other isomeric analogs. The ortho-fluoro substituent imparts enhanced metabolic stability, modulates electronic properties to improve target binding, and can enforce a favorable bioactive conformation. The significant increase in potency observed in fluorinated kinase inhibitors serves as compelling evidence for the value of this building block. As the demand for more potent and selective therapeutics continues to grow, the judicious application of fluorinated intermediates like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
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A Comparative Guide to Purity Validation of Methyl 4-Amino-2-fluorobenzoate: HPLC vs. qNMR
In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and reproducibility. Methyl 4-Amino-2-fluorobenzoate (C₈H₈FNO₂) is a key building block in the synthesis of various pharmaceutically active compounds.[1][2] Its purity directly impacts the impurity profile of the final active pharmaceutical ingredient (API). Therefore, the validation of its purity requires robust, accurate, and reliable analytical methodologies.
This guide provides an in-depth comparison of two orthogonal analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles, present detailed experimental protocols, and compare the performance of each method, offering field-proven insights to guide researchers in selecting the most appropriate technique for their needs. The methodologies are presented in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[3][4][5]
The Analytical Imperative: Why Orthogonal Methods Matter
No single analytical technique can claim to be universally superior for all purity assessments. Each method possesses inherent strengths and limitations. HPLC excels at separating and quantifying structurally similar impurities, while qNMR offers absolute quantification without the need for an identical reference standard. Employing both methods provides an orthogonal approach—a cross-validation where different chemical principles are used to measure the same attribute. This dual-pronged strategy significantly increases confidence in the assigned purity value, a critical requirement for regulatory submissions and drug development.[5]
Below is a workflow diagram illustrating the parallel and comparative validation process.
Caption: Overall workflow for the orthogonal purity validation of this compound.
Part 1: Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds within a mixture.[6][7] For purity determination, it is typically used in a "percent area" mode, where the area of the main peak is compared to the total area of all detected peaks. This provides a relative purity value.
Causality Behind Experimental Choices
The selection of an HPLC method is driven by the physicochemical properties of this compound. As a moderately polar aromatic compound containing a basic amine group, a Reverse-Phase (RP-HPLC) method is the logical choice.
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic character, which provides effective retention for the aromatic ring.
-
Mobile Phase: A gradient of a weak acid in water (e.g., formic acid) and an organic solvent (e.g., acetonitrile) is used. The acidic modifier is crucial; it protonates the amine group, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate integration.
-
Detection: The conjugated aromatic system of the analyte allows for sensitive detection using a UV-Vis detector. A wavelength of approximately 278 nm is suitable for this class of compounds.[8]
Experimental Protocol: HPLC Purity Validation
This protocol is designed to meet the validation requirements for accuracy, precision, specificity, linearity, and range as per ICH Q2(R1) guidelines.[9][10][11]
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 5 µL.
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (for validation): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of ~1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard stock solution.
3. Validation Procedure:
-
Specificity: Inject the diluent, a sample solution, and a sample solution spiked with potential impurities (e.g., 4-Amino-2-fluorobenzoic acid) to demonstrate that the method can resolve the main peak from impurities and blank interference.
-
Linearity: Prepare a series of dilutions from the stock solution (e.g., 0.05 to 1.5 mg/mL). Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze samples with known concentrations (e.g., 80%, 100%, and 120% of the nominal concentration) and calculate the percent recovery.
-
Precision (Repeatability): Perform six replicate injections of the sample solution. The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%.[7]
4. Purity Calculation: Purity is calculated based on the area percent principle: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Part 2: Purity by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that determines the amount of a substance by relating the intensity of an NMR signal directly to the number of atomic nuclei contributing to that signal.[12] When performed with a certified internal standard of known purity, qNMR provides an absolute purity value (e.g., % w/w) without needing a reference standard of the analyte itself.[13][14]
Causality Behind Experimental Choices
The success of a qNMR experiment hinges on specific, deliberate choices to ensure accurate quantification.
-
Internal Standard: Maleic acid is an excellent choice. It is non-volatile, stable, and possesses a simple ¹H NMR spectrum (a single sharp peak for its two vinyl protons) that does not overlap with the signals of this compound.[14] Its high purity can be certified.
-
Solvent: DMSO-d₆ is a suitable solvent as it effectively dissolves both the analyte and the polar internal standard.
-
Acquisition Parameters: To ensure the signal integral is truly proportional to the number of protons, a long relaxation delay (at least 5 times the longest T₁ relaxation time of any proton being integrated) is critical. This allows all protons to fully return to their equilibrium state before the next pulse, preventing signal saturation and ensuring accurate integration.
Experimental Protocol: qNMR Purity Validation
1. Instrumentation and Materials:
-
NMR Spectrometer: Bruker 400 MHz or equivalent, equipped with a proton-sensitive probe.
-
Internal Standard: Maleic Acid (certified reference material, purity ≥ 99.5%).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D.
2. Preparation of Sample:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the weight (m_analyte).
-
Accurately weigh approximately 10 mg of the Maleic Acid internal standard into the same vial. Record the weight (m_std).
-
Add ~0.7 mL of DMSO-d₆ to the vial and vortex until both components are fully dissolved.
-
Transfer the solution to a clean 5 mm NMR tube.
3. NMR Data Acquisition:
-
Experiment: Standard ¹H NMR spectrum.
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 seconds (ensure full relaxation).
-
Acquisition Time (aq): ~4 seconds.
-
Number of Scans (ns): 8 to 16 (adjust for good signal-to-noise).
4. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal for the analyte (e.g., the methyl ester singlet at ~3.8 ppm) and the signal for the internal standard (maleic acid singlet at ~6.3 ppm).
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value of the signal.
-
N: Number of protons for the integrated signal (Analyte: 3H for -OCH₃; Standard: 2H for maleic acid).
-
MW: Molecular Weight (Analyte: 169.15 g/mol ; Standard: 116.07 g/mol ).
-
m: Mass weighed.
-
P_std: Purity of the internal standard (e.g., 99.5% or 0.995).
Comparative Analysis: HPLC vs. qNMR
The choice between HPLC and qNMR depends on the specific analytical goal, available resources, and the stage of drug development.
| Feature | HPLC (Reverse-Phase) | qNMR (¹H with Internal Standard) |
| Principle | Chromatographic separation based on polarity. | Spectroscopic detection based on nuclear spin properties. |
| Quantification | Relative (Area %). Assumes all impurities have the same response factor as the main peak. | Absolute (% w/w). A primary ratio method.[13] |
| Reference Standard | Requires a highly purified reference standard of the analyte for identity confirmation and validation. | Requires a certified internal standard (can be any suitable compound), not the analyte itself.[15] |
| Specificity | Excellent for separating isomers and structurally similar impurities. | Excellent for identifying and quantifying structurally distinct impurities and residual solvents. May not resolve isomers. |
| Sensitivity | Generally higher; capable of detecting trace impurities at ppm levels with optimized methods. | Lower sensitivity; typically suitable for impurities at levels >0.1%. |
| Information Provided | Purity (relative), retention time, and impurity profile. | Purity (absolute), structural confirmation of the analyte, and identification of unknown impurities (via spectral analysis). |
| Method Development | Can be time-consuming to optimize separation.[6] | Relatively fast once standard parameters for quantification are established. |
| Throughput | High; well-suited for automated, multi-sample analysis in quality control. | Lower; sample preparation is meticulous, and acquisition times are longer. |
Conclusion and Recommendations
For the comprehensive purity validation of this compound, HPLC and qNMR are not competing but complementary techniques.
-
Use HPLC for routine quality control, release testing, and for the specific detection and quantification of process-related impurities and isomers that are structurally very similar to the parent molecule. Its high throughput and sensitivity make it ideal for screening large numbers of samples.
-
Use qNMR to establish the purity of a primary reference standard, for mass balance studies, and to provide an absolute purity value that is independent of the analyte's response factor. It is an invaluable tool for structural confirmation and for detecting impurities (like residual solvents) that may be missed by HPLC.
By leveraging the strengths of both HPLC and qNMR, researchers and drug developers can establish a scientifically sound, robust, and defensible purity value for this compound, ensuring the quality and integrity of the downstream synthetic products.
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Compounds Derived from Methyl 4-Amino-2-fluorobenzoate
Introduction: The Decisive Role of Metabolic Stability in Drug Discovery
In the landscape of drug discovery and development, the journey from a promising lead compound to a clinical candidate is fraught with challenges. A significant portion of these hurdles lies within the realm of pharmacokinetics—the study of how an organism affects a drug.[1][2] Among the core ADME (Absorption, Distribution, Metabolism, and Excretion) properties, metabolic stability is a critical determinant of a drug's ultimate success.[3][4] A compound that is metabolized too rapidly will struggle to achieve therapeutic concentrations in the body, while one that is excessively stable may accumulate and lead to toxicity.[5]
This guide focuses on a specific and increasingly relevant chemical scaffold: derivatives of Methyl 4-Amino-2-fluorobenzoate . This structure presents a unique combination of metabolic features: an aromatic amine susceptible to oxidation and conjugation, a methyl ester prone to hydrolysis, and a fluorine atom, which is often strategically placed to block metabolic attack and modulate electronic properties.[6][7][8] Understanding how to systematically and comparatively assess the metabolic stability of derivatives from this scaffold is essential for any research program aiming to optimize their therapeutic potential.
As your partner in the lab, this guide is designed not as a rigid template but as a logical framework. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a tiered approach to efficiently triage and characterize your compounds, ensuring that only the most promising candidates advance.
Conceptual Framework: A Tiered Approach to In Vitro Assessment
The initial assessment of metabolic stability is best approached with a tiered strategy, starting with high-throughput, cost-effective assays and progressing to more complex, physiologically relevant systems for compounds of interest. This ensures efficient use of resources and provides a progressively clearer picture of a compound's metabolic fate.
Caption: Tiered workflow for metabolic stability assessment.
The Workhorses: Liver Microsomes and S9 Fractions
-
Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes).[9] Their primary value lies in containing a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[10] Microsomal stability assays are rapid, cost-effective, and highly amenable to automation, making them the ideal choice for an initial screen of a large number of compounds.[11] However, they lack the cytosolic enzymes responsible for many Phase II conjugation reactions.[11]
-
S9 Fractions : This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. It contains both the microsomes (Phase I enzymes) and the cytosol, which houses soluble Phase II enzymes like sulfotransferases (SULTs) and N-acetyltransferases (NATs).[12][13] S9 assays offer a more comprehensive metabolic picture than microsomes alone and are particularly useful when conjugation is a suspected metabolic route.[14][15]
The Gold Standard: Primary Hepatocytes
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies.[9] As whole cells, they contain the full complement of Phase I and Phase II metabolic enzymes in their correct subcellular locations, along with the necessary cofactors and drug transporters that govern a compound's entry into and exit from the cell.[11][16][17] Data from hepatocyte stability assays provide the most reliable in vitro estimation of a compound's intrinsic clearance and are crucial for predicting in vivo hepatic clearance.[18][19]
Potential Metabolic Fates of the this compound Scaffold
Before designing experiments, it is crucial to hypothesize the likely metabolic pathways for your scaffold. This allows for the selection of appropriate assay systems and cofactors. For a this compound derivative, the primary sites of metabolic activity are the ester and the amino group.
Caption: Potential metabolic pathways for the core scaffold.
Experimental Protocols: A Self-Validating System
Trustworthiness in experimental data is paramount. The following protocols are designed as self-validating systems, incorporating essential controls to ensure the integrity of your results.
Protocol 1: Liver Microsomal Stability Assay (Tier 1)
Objective: To determine the rate of Phase I metabolism and calculate intrinsic clearance (CLint).
Causality: We use liver microsomes supplemented with the cofactor NADPH, which is essential for the catalytic activity of CYP450 enzymes, the primary drivers of Phase I metabolism.[10][20] The disappearance of the parent compound over time is a direct measure of its susceptibility to this major metabolic pathway.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compounds (10 mM in DMSO)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., G6P, G6PDH)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Quenching Solution: Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide)
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of test compounds and controls by diluting the 10 mM stock to an intermediate concentration in buffer. The final substrate concentration in the incubation should be low (e.g., 1 µM) to be under Kₘ conditions.
-
Pre-incubation: In a 96-well plate, add phosphate buffer, the microsomal suspension (final protein concentration 0.5 mg/mL), and the test compound. Mix and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "-NADPH" negative control wells. For the T=0 time point, add the quenching solution before adding the NADPH.
-
Incubation & Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2 parts ice-cold quenching solution.
-
Controls:
-
T=0 Control: Represents 100% of the compound at the start.
-
-NADPH Control: Incubate compound with microsomes for the full duration without NADPH. Significant compound loss here suggests non-CYP mediated degradation or instability.
-
Positive Controls: Ensure the microsomal batch is metabolically active.
-
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.[21][22]
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear portion of the curve (k) is the elimination rate constant.
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint, in µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Mass)
Protocol 2: Hepatocyte Stability Assay (Tier 2)
Objective: To determine metabolic stability in a more physiologically relevant system that incorporates Phase I, Phase II, and transporter activity.
Causality: By using intact cryopreserved hepatocytes, we create an environment that closely mimics the liver.[19][23] These cells contain the full machinery for metabolism, providing a more comprehensive and often more accurate prediction of in vivo hepatic clearance.[16]
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Test Compounds (10 mM in DMSO)
-
Positive Control Compounds (e.g., 7-Hydroxycoumarin - Phase II substrate; Midazolam - Phase I substrate)
-
Quenching Solution: Ice-cold Acetonitrile with an internal standard.
Step-by-Step Methodology:
-
Hepatocyte Revival: Rapidly thaw hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Determine cell viability and density using a method like Trypan Blue exclusion. Viability should be >80%.
-
Cell Suspension Preparation: Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10⁶ viable cells/mL).[23]
-
Incubation Setup: In a multi-well plate, add the hepatocyte suspension to wells containing the test compounds (final concentration 1 µM). Place the plate in an incubator (37°C, 5% CO₂) on an orbital shaker to keep cells in suspension.[23]
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension and terminate the reaction by adding it to the quenching solution.[19]
-
Controls:
-
Heat-Inactivated Hepatocytes: A negative control to account for non-enzymatic degradation.
-
Positive Controls: Ensure both Phase I and Phase II pathways are active in the hepatocyte batch.
-
-
Sample Processing & Analysis: Process and analyze samples by LC-MS/MS as described in the microsomal assay protocol.
Data Analysis:
-
Calculate t½ and CLint as in the microsomal assay.
-
Intrinsic Clearance (CLint, in µL/min/10⁶ cells) = (0.693 / t½) x (1 / Cell Density)
-
This value can then be scaled to predict in vivo hepatic clearance (CLh) using established models and physiological parameters.[18]
Comparative Analysis: Hypothetical Derivatives
To illustrate the power of this tiered approach, let's consider three hypothetical derivatives of our parent scaffold and their data from our in vitro assays.
-
Compound A: this compound (The Parent Scaffold)
-
Compound B: 4-Acetamido-2-fluorobenzoic acid methyl ester (Amine group acetylated to form an amide)
-
Compound C: 4-Amino-N-methyl-2-fluorobenzamide (Ester group converted to a secondary amide)
| Compound | Structural Modification | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) | Interpretation |
| A | Parent Scaffold | >60 | < 10 | 45 | 30.8 | Stable to Phase I (CYP) metabolism, but shows moderate clearance in hepatocytes, suggesting Phase II (e.g., N-acetylation) or ester hydrolysis is the primary metabolic route. |
| B | Amine -> Amide | >60 | < 10 | >120 | < 11.5 | Blocking the primary amine with an acetyl group significantly increases stability in hepatocytes. This strongly suggests N-acetylation was a major clearance pathway for Compound A. |
| C | Ester -> Amide | 55 | 12.6 | 50 | 27.7 | Converting the ester to a more stable amide had little effect on overall clearance. This indicates that ester hydrolysis was not the main metabolic pathway for Compound A, further strengthening the hypothesis that the amino group is the primary liability. |
Expert Insights from the Data:
The comparative data clearly tells a story. The parent compound (A) appears stable in the simple microsomal system, which could be misleading if screening stopped there. The moderate clearance observed in hepatocytes immediately points towards either Phase II metabolism or hydrolysis.
By comparing with Compound B, where the amine is blocked, we see a dramatic increase in stability. This is a classic drug design strategy and provides strong evidence that N-acetylation or another reaction at the amine is the key metabolic liability.
Conversely, modifying the ester to an amide (Compound C) did not significantly improve stability, effectively ruling out ester hydrolysis as the primary clearance mechanism. This structured comparison allows us to confidently rank-order the compounds (B > A ≈ C) and provides clear direction for the next round of synthesis, focusing on modifications that protect the 4-amino group.
Conclusion and Forward Outlook
Assessing metabolic stability is not a single experiment but a strategic process of inquiry. By employing a tiered approach—using high-throughput microsomal assays for initial triage and the gold-standard hepatocyte model for in-depth characterization—researchers can build a robust understanding of a compound's metabolic profile. For derivatives of this compound, this comparative methodology is essential to pinpoint liabilities, whether at the ester, the aromatic amine, or elsewhere on the scaffold.
The data generated from these in vitro systems forms the foundation for predicting human pharmacokinetics, guiding rational drug design, and ultimately, selecting candidates with the highest probability of clinical success. The next logical steps for promising compounds like Derivative B would include metabolite identification studies to confirm the metabolic pathways and subsequent in vivo pharmacokinetic studies in preclinical species.
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Lin, Z., et al. (2022). Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development. Acta Pharmaceutica Sinica B. Retrieved from [Link]
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Engesser, K. H., et al. (1990). Bacterial metabolism of side chain fluorinated aromatics: cometabolism of 4-trifluoromethyl(TFM)-benzoate by 4-isopropylbenzoate grown Pseudomonas putida JT strains. FEMS Microbiology Letters. Retrieved from [Link]
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Chatterjee, J., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry. Retrieved from [Link]
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A Head-to-Head Comparison of Synthetic Routes to Methyl 4-Amino-2-fluorobenzoate: A Guide for Researchers
Methyl 4-amino-2-fluorobenzoate is a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. The strategic placement of the amino, fluoro, and methyl ester functionalities on the benzene ring makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a detailed, head-to-head comparison of the two most common synthetic routes to this valuable compound, offering insights into the practical considerations and underlying chemical principles that govern each approach.
Route 1: Direct Fischer Esterification of 4-Amino-2-fluorobenzoic Acid
This is the most straightforward approach, involving a one-step acid-catalyzed esterification of the commercially available 4-Amino-2-fluorobenzoic acid with methanol.
The Underlying Chemistry: A Balancing Act of Electronics and Sterics
The Fischer esterification is a classic, reversible reaction.[1] The rate of this reaction is primarily influenced by the electrophilicity of the carboxylic acid's carbonyl carbon.[2] In the case of 4-Amino-2-fluorobenzoic acid, the fluorine atom, being a strongly electron-withdrawing group, increases the electrophilicity of the carbonyl carbon, which can potentially accelerate the reaction. However, the presence of the amino group introduces a basic site that can be protonated by the acid catalyst. This protonation can affect the overall reaction kinetics.[2]
Experimental Protocol: Fischer Esterification
Materials:
-
4-Amino-2-fluorobenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, suspend 4-Amino-2-fluorobenzoic acid (1.0 eq) in a large excess of anhydrous methanol (10-20 eq), which acts as both the reactant and the solvent.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture at room temperature. The addition is exothermic.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Workflow Diagram
Caption: Workflow for the Fischer Esterification of 4-Amino-2-fluorobenzoic Acid.
Route 2: Two-Step Synthesis via Reduction of a Nitro Intermediate
This alternative route involves the initial synthesis of Methyl 2-fluoro-4-nitrobenzoate, followed by the reduction of the nitro group to the desired amine.
Step 2a: Esterification of 2-Fluoro-4-nitrobenzoic Acid
The first step is the esterification of 2-Fluoro-4-nitrobenzoic acid. While a Fischer esterification is possible, a more robust method for this substrate involves the use of thionyl chloride.
Thionyl chloride converts the carboxylic acid into a more reactive acyl chloride intermediate. This intermediate readily reacts with methanol to form the ester, often providing higher yields and faster reaction times compared to the equilibrium-limited Fischer esterification, especially for less reactive carboxylic acids.
Materials:
-
2-Fluoro-4-nitrobenzoic acid
-
Thionyl Chloride
-
Anhydrous Methanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of 2-Fluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 eq) at 0°C, slowly add thionyl chloride (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, remove the excess methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 2-fluoro-4-nitrobenzoate.[3]
Step 2b: Reduction of Methyl 2-fluoro-4-nitrobenzoate
The final step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation or chemical reduction methods are commonly employed.
The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the ester functionality or dehalogenation. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like hydrazine hydrate is a highly selective method for the reduction of halogenated nitroarenes.[4] Alternatively, a classic and reliable chemical reduction can be performed using tin(II) chloride dihydrate (SnCl₂·2H₂O).[4]
Materials:
-
Methyl 2-fluoro-4-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol or Ethyl Acetate
-
5% aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve Methyl 2-fluoro-4-nitrobenzoate (1.0 eq) in absolute ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O (4-5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 70-80°C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice.
-
Carefully add a 5% aqueous NaHCO₃ solution with stirring until the pH is slightly basic (pH 7-8) to precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.[4]
Workflow Diagram
Caption: Workflow for the Two-Step Synthesis of this compound.
Head-to-Head Comparison
| Feature | Route 1: Fischer Esterification | Route 2: Two-Step Synthesis (Reduction) |
| Number of Steps | 1 | 2 |
| Starting Materials | 4-Amino-2-fluorobenzoic acid, Methanol | 2-Fluoro-4-nitrobenzoic acid, Methanol, Reducing Agent |
| Reagents & Catalysts | Concentrated Sulfuric Acid | Thionyl Chloride, SnCl₂·2H₂O (or Pd/C, Hydrazine) |
| Typical Yield | Moderate to Good | Good to Excellent |
| Reaction Conditions | Reflux | Step 2a: 0°C to RT; Step 2b: Reflux |
| Scalability | Good | Excellent |
| Safety Considerations | Use of concentrated acid | Use of thionyl chloride (corrosive, toxic), handling of tin salts or flammable hydrazine |
| Atom Economy | Higher | Lower |
| Cost-Effectiveness | Potentially higher due to a more expensive starting material | Can be more cost-effective depending on the price of 2-fluoro-4-nitrotoluene (precursor to the nitro acid) |
Expert Insights and Recommendations
For rapid, small-scale synthesis and when atom economy is a primary concern, the direct Fischer esterification (Route 1) is an attractive option. The single-step nature of the reaction simplifies the workflow. However, achieving high yields may require careful optimization to drive the equilibrium towards the product, for instance, by using a large excess of methanol or by removing water as it forms.
For larger-scale production where high yield and robustness are paramount, the two-step synthesis (Route 2) is often preferred. While it involves an additional step, the reactions are generally high-yielding and more readily scalable. The esterification with thionyl chloride is a reliable method, and the subsequent reduction of the nitro group is a well-established and efficient transformation. The choice between catalytic hydrogenation and chemical reduction in the second step will depend on the available equipment, safety infrastructure, and desired selectivity.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The optimal choice will depend on the specific requirements of the researcher, including the desired scale of the reaction, available starting materials and reagents, and the importance of factors such as yield, purity, and cost. By understanding the underlying chemistry and practical considerations of each route, scientists can make an informed decision to efficiently synthesize this valuable chemical intermediate.
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A Comparative Guide: Unlocking the Synthetic Advantages of Methyl 4-Amino-2-fluorobenzoate Over Its Isomers
In the intricate landscape of medicinal chemistry and materials science, the selection of a molecular building block is a critical decision that dictates the trajectory of a research and development program. The subtle rearrangement of functional groups on an aromatic scaffold can profoundly alter physicochemical properties, reactivity, and ultimately, the biological activity of the final compound. This guide provides an in-depth technical comparison of Methyl 4-Amino-2-fluorobenzoate and its positional isomers, offering experimental insights and a clear rationale for its strategic deployment in complex synthetic endeavors.
The utility of fluorinated anthranilate derivatives is well-established, with the fluorine atom often enhancing metabolic stability, lipophilicity, and binding affinity.[1] However, the specific regioisomer chosen can be the difference between a successful synthesis and a challenging purification, or a potent drug candidate and an inactive analogue. Here, we dissect the unique advantages conferred by the specific arrangement of the amino, fluoro, and methyl ester groups in this compound.
Physicochemical Properties: A Foundation of Differentiation
The positional isomerism of the amino and fluoro groups on the methyl benzoate scaffold results in distinct physical and chemical properties. These variations, though seemingly minor, are critical for predicting reaction behavior, solubility, and purification strategies. The fluorine atom, being highly electronegative, and the amino group, a powerful electron-donating group, create a unique electronic environment in each isomer.
| Property | This compound | Methyl 3-Amino-2-fluorobenzoate | Methyl 5-Amino-2-fluorobenzoate | Methyl 2-Amino-5-fluorobenzoate | Methyl 2-Amino-6-fluorobenzoate |
| CAS Number | 73792-08-2[2] | 1195768-18-3[3] | 56741-34-5[4] | 319-24-4[5] | 133240-03-8 |
| Molecular Formula | C₈H₈FNO₂[2] | C₈H₈FNO₂[6] | C₈H₈FNO₂[4] | C₈H₈FNO₂ | C₈H₈FNO₂[7] |
| Molecular Weight | 169.15 g/mol [2] | 169.15 g/mol [6] | 169.16 g/mol [4] | 169.15 g/mol | 169.15 g/mol [7] |
| Appearance | White to off-white powder/crystals | Colorless to light orange/yellow liquid[8] | Solid[9] | White to yellow to green powder/lump | Solid |
| Melting Point | ~75-79 °C | Not Applicable | ~55-59 °C | ~36-40 °C | Not specified |
Data compiled from various chemical suppliers and databases.[2][3][4][5][6][7][8][9]
The solid nature of this compound, compared to its liquid 3-amino-2-fluoro isomer, can be an advantage in terms of handling, storage, and purification by recrystallization. This difference arises from the potential for more ordered crystal packing due to the specific intermolecular interactions dictated by the substituent pattern.
The Electronic Tug-of-War: Reactivity and Synthetic Implications
The true advantage of this compound lies in the interplay of electronic effects from its functional groups, which finely tunes its reactivity for specific synthetic transformations.
-
Nucleophilicity of the Amino Group: The amino group at the 4-position is para to the electron-withdrawing methyl ester and ortho to the strongly electron-withdrawing fluorine atom. This electronic "pull" from two directions moderately deactivates the amino group compared to, for instance, an unsubstituted aniline. This modulation is highly beneficial, as it can prevent unwanted side reactions, such as over-alkylation or oxidation, while still allowing for controlled reactions like acylation or sulfonylation under standard conditions. In contrast, isomers with the amino group ortho or para to only one withdrawing group will exhibit different, and potentially less controlled, nucleophilicity.
-
Directed Electrophilic Aromatic Substitution: Should a synthetic route require further functionalization of the aromatic ring, the powerful ortho, para-directing effect of the amino group dominates. In the 4-amino-2-fluoro isomer, this strongly directs incoming electrophiles to the 3- and 5-positions. The fluorine at the 2-position provides a steric shield and electronic deactivation at the 3-position, often leading to highly regioselective substitution at the 5-position. This predictable selectivity is a significant advantage over isomers where multiple positions might be activated, leading to mixtures of products.
-
Utility in Heterocycle Synthesis: This compound is an excellent precursor for quinazoline and quinazolinone scaffolds, which are prevalent in medicinal chemistry. The amino group and the adjacent C-H bond can participate in cyclization reactions. For example, reaction with an appropriate orthoester can form a key intermediate, which can then be further elaborated.
Caption: Synthetic utility of this compound.
A Tale of Two Drugs: Comparative Applications in Pharmaceutical Development
While all isomers of methyl amino-fluorobenzoate serve as valuable intermediates, their utility is not interchangeable. The choice of isomer is dictated by the specific architecture of the target molecule.
-
This compound: The parent acid, 4-Amino-2-fluorobenzoic acid, is a crucial intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory drugs and analgesics.[1][10][11] The methyl ester is a direct precursor in these synthetic routes, offering a protected carboxylic acid that can be easily deprotected in a final step. The fluorine atom at the 2-position is strategically placed to block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of the final drug.[1]
-
Methyl 3-Amino-2-fluorobenzoate: This isomer is famously a key intermediate in the synthesis of Dabrafenib , a kinase inhibitor used to treat certain types of cancer.[3][12] In this specific case, the 3-amino-2-fluoro arrangement is essential for the subsequent cyclization and coupling reactions required to build the complex heterocyclic core of the drug.
This direct comparison highlights the core principle of rational drug design: isomeric purity and specific substitution patterns are non-negotiable. While the 3-amino isomer is critical for Dabrafenib, the 4-amino isomer provides a distinct advantage for constructing other classes of drugs where blocking metabolic pathways adjacent to the amino group is a primary concern.
| Isomer | Key Application / Role | Rationale for Isomer-Specific Use |
| This compound | Intermediate for anti-inflammatory and analgesic drugs.[10][11] | The 2-fluoro group acts as a metabolic blocker, enhancing drug stability and pharmacokinetic properties.[1] |
| Methyl 3-Amino-2-fluorobenzoate | Key intermediate for the anticancer drug Dabrafenib.[3][12] | The specific 3-amino, 2-fluoro orientation is required for the specific bond formations in the drug's synthesis. |
| Methyl 2-Amino-5-fluorobenzoate | Precursor for novel agrochemicals and fluorinated aromatic compounds.[5] | Provides a different electronic and steric profile for building diverse molecular structures. |
| Methyl 5-Amino-2-fluorobenzoate | Listed as an intermediate for Dabrafenib, likely in alternative synthetic routes.[4] | Offers an alternative approach to accessing the core structure needed for the final drug. |
Experimental Protocol: N-Acetylation of this compound
This protocol provides a representative example of a standard transformation, highlighting the practical considerations when working with this specific isomer. The moderate reactivity of the amino group allows for a clean reaction under mild conditions.
Objective: To synthesize Methyl 4-acetamido-2-fluorobenzoate.
Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.69 g, 10 mmol).
-
Solvent Addition: Dissolve the starting material in dichloromethane (DCM, 30 mL). The choice of an aprotic solvent like DCM prevents side reactions with the acylating agent.
-
Base Addition: Add triethylamine (2.1 mL, 15 mmol, 1.5 eq.). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (0.85 mL, 12 mmol, 1.2 eq.) dropwise over 5 minutes. The slow, cooled addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL). This removes excess base, unreacted starting material, and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure Methyl 4-acetamido-2-fluorobenzoate.
Caption: N-Acetylation workflow for this compound.
Conclusion
While each isomer of methyl amino-fluorobenzoate holds value in organic synthesis, This compound offers a distinct set of advantages for specific applications. Its modulated reactivity, predictable regioselectivity in electrophilic substitutions, and its role as a precursor to metabolically robust pharmaceuticals make it a superior choice in many drug discovery campaigns. The strategic placement of the 2-fluoro substituent provides a powerful tool for medicinal chemists to enhance the druglike properties of their target molecules. By understanding the nuanced differences between these isomers, researchers can make more informed decisions, streamlining synthetic routes and accelerating the development of novel therapeutics and materials.
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A Comparative Guide to the Biological Evaluation of Novel Quinazolinones Synthesized from Methyl 4-Amino-2-fluorobenzoate
This guide provides a comprehensive overview of the synthesis and comparative biological evaluation of a novel series of 6-fluoro-2-substituted-quinazolin-4(3H)-ones derived from Methyl 4-Amino-2-fluorobenzoate. It is intended for researchers, scientists, and drug development professionals interested in the discovery of new therapeutic agents. This document details the synthetic rationale, experimental protocols for anticancer and antimicrobial screening, and a comparative analysis of the synthesized compounds against established drugs.
Introduction: The Versatility of the Quinazolinone Scaffold
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The fused benzene and pyrimidine ring system of the quinazolinone core serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. The introduction of a fluorine atom onto the quinazolinone ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of these compounds to their biological targets. This compound is a readily available starting material that provides a strategic entry point for the synthesis of 6-fluoro-substituted quinazolinone derivatives.
This guide will focus on a hypothetical series of novel 6-fluoro-2-substituted-quinazolin-4(3H)-ones and will provide a detailed roadmap for their synthesis and biological evaluation. The objective is to present a clear and logical workflow that can be adapted and implemented in a drug discovery setting.
Synthesis of 6-Fluoro-2-substituted-quinazolin-4(3H)-ones
The synthesis of the target quinazolinones from this compound is proposed to proceed via a two-step sequence involving an initial amidation followed by a cyclization reaction. This approach allows for the introduction of diverse substituents at the 2-position of the quinazolinone ring, enabling the exploration of structure-activity relationships (SAR).
Scheme 1: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 6-fluoro-2-substituted-quinazolin-4(3H)-ones.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-Acyl-4-amino-2-fluorobenzamide Intermediates
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (RCOCl) (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude acylated methyl ester.
-
Dissolve the crude ester in methanol and add an excess of aqueous ammonium hydroxide.
-
Stir the mixture at room temperature overnight.
-
Remove the methanol under reduced pressure, and the resulting precipitate is the N-Acyl-4-amino-2-fluorobenzamide intermediate. Filter, wash with cold water, and dry.
Step 2: Cyclization to 6-Fluoro-2-substituted-quinazolin-4(3H)-ones
-
Suspend the N-Acyl-4-amino-2-fluorobenzamide intermediate (1.0 eq) in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with 2N HCl.
-
The precipitated solid is the crude 6-fluoro-2-substituted-quinazolin-4(3H)-one.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Biological Evaluation: A Comparative Analysis
The synthesized quinazolinone derivatives will be subjected to a battery of in vitro assays to evaluate their potential as anticancer and antimicrobial agents. The results will be compared with standard drugs to assess their relative potency and selectivity.
Anticancer Activity Evaluation
The cytotoxicity of the synthesized compounds will be evaluated against a panel of human cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4] Doxorubicin, a widely used chemotherapeutic agent, will be used as a positive control.
Caption: Workflow for the MTT cytotoxicity assay.
| Compound | R-group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| QZ-1 | -CH3 | 15.2 | 21.8 | 18.5 |
| QZ-2 | -C6H5 | 5.8 | 8.2 | 6.7 |
| QZ-3 | -4-Cl-C6H4 | 2.1 | 3.5 | 2.9 |
| QZ-4 | -4-OCH3-C6H4 | 8.9 | 12.4 | 10.1 |
| Doxorubicin | - | 0.8 | 1.1 | 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Antimicrobial Activity Evaluation
The antimicrobial activity of the synthesized quinazolinones will be determined against a panel of pathogenic microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungal strain (Candida albicans), using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[5][6][7][8][9] Ciprofloxacin (for bacteria) and Fluconazole (for fungi) will be used as standard reference drugs.
Caption: Workflow for the broth microdilution MIC assay.
| Compound | R-group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| QZ-1 | -CH3 | 32 | 64 | >128 |
| QZ-2 | -C6H5 | 16 | 32 | 64 |
| QZ-3 | -4-Cl-C6H4 | 8 | 16 | 32 |
| QZ-4 | -4-OCH3-C6H4 | 32 | 64 | 128 |
| Ciprofloxacin | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Discussion and Structure-Activity Relationship (SAR) Insights
The hypothetical results suggest that the nature of the substituent at the 2-position of the 6-fluoroquinazolin-4(3H)-one scaffold plays a crucial role in modulating the biological activity.
-
Anticancer Activity: The presence of an aromatic ring at the 2-position (QZ-2) appears to be more favorable for cytotoxic activity compared to a simple alkyl group (QZ-1). Furthermore, the introduction of an electron-withdrawing group, such as chlorine (QZ-3), on the phenyl ring significantly enhances the anticancer potency. Conversely, an electron-donating group like methoxy (QZ-4) seems to diminish the activity. This suggests that electronic effects and potential hydrophobic interactions of the 2-substituent are key determinants of cytotoxicity.
-
Antimicrobial Activity: A similar trend is observed for antimicrobial activity, where the 2-aryl substituted quinazolinones, particularly the chloro-substituted derivative (QZ-3), exhibit the most promising activity against both bacterial and fungal strains. This indicates that the structural features conducive to anticancer activity may also contribute to antimicrobial effects, possibly through shared mechanisms of action such as enzyme inhibition or disruption of cellular membranes.
Conclusion and Future Directions
This guide outlines a systematic approach for the synthesis and biological evaluation of novel 6-fluoro-2-substituted-quinazolin-4(3H)-ones derived from this compound. The proposed workflow, from chemical synthesis to in vitro screening, provides a robust framework for identifying promising lead compounds for further development. The hypothetical SAR analysis underscores the importance of the 2-substituent in dictating the biological activity of the quinazolinone scaffold.
Future studies should focus on synthesizing a broader range of derivatives to further probe the SAR. More potent compounds should be subjected to further investigations, including mechanism of action studies, in vivo efficacy in animal models, and toxicological profiling, to assess their potential as clinical candidates.
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A Comparative Guide to the Reaction Kinetics of Methyl 4-Amino-2-fluorobenzoate for Pharmaceutical Development
This guide provides an in-depth quantitative analysis of the reaction kinetics of Methyl 4-Amino-2-fluorobenzoate, a critical starting material in the synthesis of various pharmaceutical compounds. We will objectively compare its reactivity with its non-fluorinated analog, Methyl 4-aminobenzoate, providing a theoretical framework and supporting experimental designs to understand the impact of fluorine substitution on reaction rates. This document is intended for researchers, medicinal chemists, and process development scientists seeking to optimize synthetic routes and deepen their understanding of structure-reactivity relationships.
Introduction: The Significance of Fluorine in Medicinal Chemistry and Reaction Kinetics
This compound is a key building block in the pharmaceutical industry. The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. However, the introduction of a highly electronegative fluorine atom can significantly alter the electronic properties of the molecule, thereby influencing the kinetics of subsequent synthetic transformations.
This guide focuses on a comparative kinetic analysis of the acylation of the amino group in this compound versus its non-fluorinated counterpart, Methyl 4-aminobenzoate. The acylation of an amine is a fundamental reaction in organic synthesis, and understanding its kinetics is crucial for process optimization, yield maximization, and impurity profiling.[1][2][3]
Theoretical Framework: Predicting Reactivity
The rate of acylation of an aromatic amine is primarily governed by the nucleophilicity of the nitrogen atom. This, in turn, is dictated by the electronic effects of the substituents on the aromatic ring.
-
Methyl 4-aminobenzoate (The Benchmark): In this molecule, the amino group (-NH₂) is a strong electron-donating group through resonance (+M effect), which increases the electron density on the nitrogen atom, making it a potent nucleophile. The methyl ester group (-COOCH₃) is an electron-withdrawing group (-I and -M effects), which deactivates the ring, but its effect on the para-positioned amino group is less pronounced than that of the amino group's activation.
-
This compound (The Target): The introduction of a fluorine atom at the 2-position (ortho to the ester and meta to the amine) introduces competing electronic effects:
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density through the sigma bond network. This -I effect deactivates the entire ring and is expected to decrease the nucleophilicity of the amino group.
-
Resonance Effect (+M): Fluorine has lone pairs that can be donated to the aromatic ring. However, due to poor orbital overlap between the 2p orbital of fluorine and the p-orbitals of the carbon atoms in the benzene ring, this +M effect is significantly weaker than its -I effect.
-
Ortho-Steric Effect: The presence of the fluorine atom ortho to the ester group can cause some steric hindrance, although this is less likely to directly impact the reactivity of the amino group at the 4-position in a simple acylation reaction.
-
Prediction: Based on the dominant, strong electron-withdrawing inductive effect of the fluorine atom, it is hypothesized that This compound will exhibit a slower rate of acylation compared to Methyl 4-aminobenzoate.
To quantify these effects, the Hammett equation can be employed, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[4][5][6]
Experimental Design for Comparative Kinetic Analysis
To validate our prediction, a robust experimental protocol is required. A pseudo-first-order kinetic study using an excess of the acylating agent is proposed. This approach simplifies the rate law, making the reaction rate dependent only on the concentration of the amine. The reaction can be monitored using High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[7][8][9]
Overall Experimental Workflow
The following diagram illustrates the proposed workflow for the comparative kinetic study.
Caption: Workflow for the comparative kinetic analysis of amine acylation.
Detailed Experimental Protocol
Materials:
-
This compound (≥98% purity)
-
Methyl 4-aminobenzoate (≥98% purity)
-
Acetic Anhydride (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Naphthalene (Internal Standard, ≥99% purity)
-
Butylamine (Quenching agent)
-
HPLC system with a UV detector and a C18 column
-
Thermostatted reaction vessel with magnetic stirring
Procedure:
-
Preparation of Solutions:
-
Prepare 0.01 M stock solutions of this compound and Methyl 4-aminobenzoate in acetonitrile.
-
Prepare a 0.1 M stock solution of the internal standard (naphthalene) in acetonitrile.
-
Prepare a 0.5 M solution of acetic anhydride in acetonitrile. This is a 50-fold excess compared to the amine concentration.
-
-
Kinetic Run:
-
In a jacketed glass vessel maintained at 25.0 ± 0.1 °C, add 9.0 mL of acetonitrile, 0.5 mL of the 0.01 M amine stock solution, and 0.5 mL of the 0.1 M internal standard stock solution.
-
Allow the solution to equilibrate for 5 minutes with stirring.
-
Initiate the reaction (t=0) by adding 1.0 mL of the 0.5 M acetic anhydride solution.
-
Immediately withdraw a 0.5 mL aliquot and quench it in an HPLC vial containing 0.5 mL of a quenching solution (e.g., 0.1 M butylamine in acetonitrile).
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 1, 2, 5, 10, 20, and 30 minutes).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. A typical method would be a C18 column with a mobile phase of acetonitrile/water gradient, with UV detection at a wavelength where both the reactant and product absorb, but are well-resolved (e.g., 254 nm).
-
For each time point, determine the peak area of the amine and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the amine at each time point relative to its initial concentration using the internal standard for normalization.
-
Plot the natural logarithm of the relative amine concentration (ln([Amine]t/[Amine]₀)) versus time.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Repeat the entire procedure for the other amine under identical conditions.
-
Quantitative Data and Interpretation
The following table presents hypothetical, yet plausible, data from the proposed experiment, illustrating the expected outcome.
| Compound | Substituent at C2 | k_obs (s⁻¹) at 25°C | Relative Rate |
| Methyl 4-aminobenzoate | -H | 2.5 x 10⁻³ | 1.00 |
| This compound | -F | 8.5 x 10⁻⁴ | 0.34 |
Interpretation of Results:
The hypothetical data clearly supports our initial prediction. The rate of acylation for this compound is approximately three times slower than that of its non-fluorinated analog. This can be directly attributed to the strong electron-withdrawing inductive effect (-I) of the fluorine atom. By pulling electron density away from the aromatic ring, the fluorine atom reduces the electron density on the nitrogen of the amino group, thereby decreasing its nucleophilicity and slowing down the rate of attack on the electrophilic carbonyl carbon of acetic anhydride.
The following diagram illustrates the key step in the acylation mechanism.
Caption: Generalized mechanism for the rate-determining step of amine acylation.
The stability of the transition state is key. For this compound, the electron-withdrawing fluorine atom destabilizes the developing positive charge on the nitrogen atom in the transition state, leading to a higher activation energy and a slower reaction rate.
Conclusion and Implications for Drug Development
This guide provides a framework for the quantitative analysis of reaction kinetics for this compound. Our analysis, based on fundamental principles of physical organic chemistry, predicts a significant rate decrease in nucleophilic reactions like acylation compared to its non-fluorinated analog.
For drug development professionals, this has several implications:
-
Process Optimization: Reactions involving the acylation of this compound may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive acylating agents) to achieve comparable conversion rates to the non-fluorinated analog.
-
Impurity Profiling: Slower reaction rates can sometimes lead to the formation of different side products. A thorough understanding of the kinetics is essential for developing robust and well-controlled manufacturing processes.
-
Rational Drug Design: While fluorine is beneficial for the final properties of a drug, its impact on the synthetic feasibility and efficiency must be considered early in the design phase.
By applying the principles and experimental designs outlined in this guide, researchers can make more informed decisions in the development of novel therapeutics, ensuring both efficiency in synthesis and the quality of the final active pharmaceutical ingredient.
References
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Electronic and steric effects in nucleophilic aromatic substitution. The Journal of Organic Chemistry. [Link]
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Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Electronic and steric effects in nucleophilic aromatic substitution. Kinetic studies on the reactions between ethers and thioethers of 2,4-dinitrophenol and nucleophiles. The Journal of Organic Chemistry. [Link]
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Electronic and steric effects in nucleophilic aromatic substitution. Kinetic studies on the reactions between ethers and thioethers of 2,4-dinitrophenol and nucleophiles. The Journal of Organic Chemistry. [Link]
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Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic. [Link]
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Acylation Reaction- Mechanism, Applications and FAQs. Allen Overseas. [Link]
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Hammett equation. Wikipedia. [Link]
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Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N‐protected amino acids esters. Semantic Scholar. [Link]
-
methyl 4-aminobenzoate synthesis report. Sciencemadness.org. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]
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Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]
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Hammett plot with respect to aniline derivatives. ResearchGate. [Link]
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HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. National Institutes of Health (NIH). [Link]
-
Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
The Hammett cp relationship. Cambridge University Press. [Link]
-
Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online. [Link]
-
Hammett plot for the reaction of para-substituted acyl transfer. ResearchGate. [Link]
-
Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. ResearchGate. [Link]
-
Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. [Link]
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comparing the cost-effectiveness of different Methyl 4-Amino-2-fluorobenzoate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-amino-2-fluorobenzoate is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds. Its strategic functionalization, featuring an amine, a fluorine atom, and a methyl ester on a benzene ring, makes it a valuable precursor for various active pharmaceutical ingredients (APIs). The selection of a synthetic route for this intermediate is a critical decision in the drug development pipeline, directly impacting the economic viability and sustainability of the final product. This guide provides a comprehensive comparison of the most prevalent synthetic methodologies for this compound, with a focus on cost-effectiveness, scalability, safety, and green chemistry principles.
Introduction: The Strategic Importance of Synthesis Route Selection
The journey from a laboratory-scale synthesis to industrial production is fraught with challenges, where the initial choice of a synthetic pathway can have cascading effects on the overall cost, environmental footprint, and scalability of a drug candidate. For this compound, the ideal synthesis should not only be high-yielding and produce a product of high purity but also be economically favorable and environmentally benign. This guide delves into two primary synthetic strategies: a multi-step pathway commencing from m-fluoroaniline and a route centered around the reduction of a nitro-substituted precursor. A thorough analysis of each route, supported by experimental data and cost considerations, will empower researchers and process chemists to make informed decisions tailored to their specific needs.
Method 1: The Multi-Step Synthesis from m-Fluoroaniline
This classical approach leverages the readily available and relatively inexpensive starting material, m-fluoroaniline. The synthesis involves a sequence of reactions to introduce the required functional groups at the correct positions on the aromatic ring. A representative pathway is outlined in a patent, which involves the protection of the amino group, followed by formylation, oxidation, and finally, deprotection and esterification.[1]
Causality Behind Experimental Choices
The initial protection of the amine group, often with benzyl chloride, is a crucial step to prevent unwanted side reactions during the subsequent functionalization of the aromatic ring.[1] The Vilsmeier-Haack reaction for formylation provides a regioselective method to introduce the aldehyde group. The subsequent Pinnick oxidation is a mild and efficient method to convert the aldehyde to a carboxylic acid without affecting other sensitive functional groups. The final deprotection via catalytic hydrogenation not only removes the protecting group but can also simultaneously reduce any nitro groups if they were introduced in an alternative pathway. The final esterification can be achieved through various standard methods, such as Fischer esterification using methanol in the presence of an acid catalyst.
Experimental Protocol
Step 1: Protection of m-fluoroaniline
-
To a solution of m-fluoroaniline in a suitable solvent (e.g., DMF), add potassium carbonate and a catalytic amount of potassium iodide.
-
Heat the mixture and add benzyl chloride dropwise.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and pour it into ice water to precipitate the N,N-dibenzyl-3-fluoroaniline.
Step 2: Formylation (Vilsmeier-Haack Reaction)
-
Dissolve the protected aniline in DMF and cool the solution.
-
Slowly add phosphorus oxychloride (POCl3) while maintaining a low temperature.
-
After the addition is complete, heat the reaction mixture.
-
Neutralize the reaction with a base to obtain 4-(dibenzylamino)-2-fluorobenzaldehyde.
Step 3: Oxidation (Pinnick Oxidation)
-
Dissolve the aldehyde in a suitable solvent like acetonitrile.
-
Add sodium chlorite and a phosphate buffer.
-
Stir the reaction at room temperature until the aldehyde is consumed.
-
Isolate the 4-(dibenzylamino)-2-fluorobenzoic acid.
Step 4: Deprotection and Esterification
-
Dissolve the carboxylic acid in methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Pressurize the reactor with hydrogen gas.
-
After the reaction is complete, filter off the catalyst.
-
The resulting solution contains this compound, which can be isolated by removing the solvent.
Cost-Effectiveness Analysis
The primary advantage of this route is the low cost of the initial starting material, m-fluoroaniline.[1] However, the multi-step nature of the synthesis can lead to a lower overall yield and increased labor and solvent costs. The use of protecting groups adds steps to the synthesis, which is generally less desirable in industrial processes.
Method 2: The Nitro-Reduction Strategy
An alternative and often more direct approach involves the synthesis of a nitro-substituted precursor, followed by the reduction of the nitro group to an amine. This strategy can be more atom-economical as it often involves fewer steps. A common starting material for this route is 2-fluoro-4-nitrotoluene.
Causality Behind Experimental Choices
This route leverages the directing effects of the substituents on the aromatic ring to achieve the desired isomer. The methyl group of 2-fluoro-4-nitrotoluene can be oxidized to a carboxylic acid, and the nitro group can then be reduced to the target amine. The esterification can be performed either before or after the reduction of the nitro group. Performing the esterification first to yield methyl 2-fluoro-4-nitrobenzoate followed by reduction can sometimes be more efficient.
Experimental Protocol
Step 1: Oxidation of 2-fluoro-4-nitrotoluene
-
2-fluoro-4-nitrotoluene is oxidized to 2-fluoro-4-nitrobenzoic acid using a strong oxidizing agent like potassium permanganate (KMnO4) in an aqueous solution.
-
The reaction mixture is heated to drive the reaction to completion.
-
After the reaction, the manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate the carboxylic acid.
Step 2: Esterification
-
The 2-fluoro-4-nitrobenzoic acid is then esterified using methanol and an acid catalyst (e.g., sulfuric acid) under reflux conditions to yield methyl 2-fluoro-4-nitrobenzoate.
Step 3: Catalytic Hydrogenation
-
The methyl 2-fluoro-4-nitrobenzoate is dissolved in a suitable solvent like methanol or ethanol.
-
A catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, is added.
-
The mixture is hydrogenated under pressure until the nitro group is fully reduced.
-
The catalyst is filtered off, and the solvent is evaporated to yield the final product, this compound.
Cost-Effectiveness Analysis
This route can be more cost-effective due to the fewer number of steps, which can lead to higher overall yields and reduced processing costs. The starting material, 2-fluoro-4-nitrotoluene, is a commercially available intermediate. The key to the cost-effectiveness of this route lies in the efficiency of the oxidation and reduction steps. Catalytic hydrogenation is a clean and efficient reduction method, and the catalyst can often be recovered and reused, which contributes to cost savings on an industrial scale.
Comparative Analysis
| Feature | Method 1: from m-Fluoroaniline | Method 2: from 2-Fluoro-4-nitrotoluene |
| Starting Material Cost | Low | Moderate |
| Number of Steps | High (4+ steps) | Moderate (3 steps) |
| Overall Yield | Potentially lower due to multiple steps | Potentially higher |
| Process Complexity | High (involves protection/deprotection) | Moderate |
| Scalability | Can be challenging due to multiple steps | Generally more straightforward |
| Green Chemistry Aspects | Use of protecting groups is less ideal | Catalytic hydrogenation is a green technique |
| Safety Considerations | Use of hazardous reagents like POCl3 | Use of strong oxidants and flammable hydrogen gas |
Visualization of Synthesis Workflows
Caption: Workflow for the synthesis of this compound starting from m-fluoroaniline.
Caption: Workflow for the synthesis of this compound via the nitro-reduction strategy.
Conclusion and Future Perspectives
Both the multi-step synthesis from m-fluoroaniline and the nitro-reduction strategy offer viable pathways to this compound. The choice between them hinges on a careful evaluation of various factors.
For laboratory-scale synthesis where the cost of starting materials is a primary concern, the route from m-fluoroaniline might be attractive. However, for industrial-scale production, the nitro-reduction pathway generally presents a more cost-effective and scalable option due to its fewer steps and potentially higher overall yield.
The field of chemical synthesis is continuously evolving, with a strong emphasis on developing greener and more sustainable processes. Future research in this area will likely focus on the development of catalytic systems that can further streamline these syntheses, potentially enabling one-pot reactions and reducing the reliance on hazardous reagents. The adoption of flow chemistry for nitration and hydrogenation reactions can also offer significant advantages in terms of safety and process control, particularly at an industrial scale.[2] Furthermore, biocatalytic approaches, which utilize enzymes to perform specific chemical transformations, represent a promising avenue for the environmentally friendly production of aminobenzoic acid derivatives.[3] As the pharmaceutical industry continues to prioritize sustainability, such green chemistry approaches will undoubtedly play an increasingly important role in the synthesis of key intermediates like this compound.
References
-
Chem-Impex. (n.d.). 4-Amino-2-fluorobenzoic acid. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4-Amino-2-fluorobenzoic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Cost-Effective Sourcing of Methyl 4-Amino-2,3-difluoro-5-nitrobenzoate. Retrieved from [Link]
-
American Chemical Suppliers. (n.d.). methyl amino fluorobenzoate suppliers USA. Retrieved from [Link]
- Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Google Patents. (n.d.). CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid.
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
- Google Patents. (n.d.). US7547798B2 - Process for preparing aminobenzoate esters.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
-
PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
-
Reports and Data. (2026, January 9). Methyl 3-Amino-2-Fluorobenzoate Market. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Fluoro-4-nitrotoluene. Retrieved from [Link]
- Google Patents. (n.d.). CN102173995B - Synthesis method of m-fluoroaniline.
-
Beilstein Journals. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Retrieved from [Link]
-
MDPI. (n.d.). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Retrieved from [Link]
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- 1. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 3. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives [mdpi.com]
A Comparative Guide to the In Vitro and In Silico Evaluation of Methyl 4-Amino-2-fluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into small molecules is a well-established approach to enhance pharmacological properties. The Methyl 4-Amino-2-fluorobenzoate scaffold, in particular, presents a promising starting point for the development of novel therapeutic agents. The presence of the fluorine atom can improve metabolic stability and binding affinity, while the amino and methyl ester groups offer versatile points for derivatization. This guide provides a comprehensive comparison of hypothetical Schiff base and amide derivatives of this compound, detailing their potential in vitro biological activities and in silico molecular docking profiles against relevant anticancer and antimicrobial targets.
The Rationale for Derivatization: Schiff Bases vs. Amides
The primary amino group of this compound is a key handle for chemical modification. Two common and effective strategies involve the formation of Schiff bases (imines) and amides.
-
Schiff Base Formation: The condensation reaction between the primary amine and an aldehyde results in a C=N double bond. This introduces a degree of conformational rigidity and can be crucial for fitting into specific binding pockets of target proteins. The electronic properties of the aldehyde substituent can be varied to modulate the overall electronic character of the molecule.
-
Amide Bond Formation: The reaction of the primary amine with a carboxylic acid or its activated derivative forms a stable amide linkage. This modification allows for the introduction of a wide array of substituents, influencing properties like hydrogen bonding capacity, solubility, and steric bulk.
This guide will explore a hypothetical series of both Schiff base and amide derivatives to illustrate the potential impact of these modifications on biological activity.
I. Comparative In Vitro Biological Activities
The following sections present a comparative analysis of the potential anticancer and antimicrobial activities of our hypothetical this compound derivatives. The data, while illustrative, is based on trends observed for structurally similar compounds in the literature.
A. Anticancer Activity: A Focus on Non-Small Cell Lung Cancer
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a continuous need for novel therapeutic agents. The A549 cell line, a model for human lung adenocarcinoma, is a standard for initial in vitro screening.
Table 1: Comparative Anticancer Activity (IC50, µM) of this compound Derivatives against A549 Cell Line
| Compound ID | Derivative Type | R Group | IC50 (µM) |
| M4A2F-SB1 | Schiff Base | 4-Chlorophenyl | 12.5 |
| M4A2F-SB2 | Schiff Base | 4-Nitrophenyl | 8.2 |
| M4A2F-AM1 | Amide | Phenyl | 25.1 |
| M4A2F-AM2 | Amide | 4-Fluorophenyl | 18.7 |
| Doxorubicin | Standard Drug | - | 0.98 |
IC50 values are hypothetical and for comparative purposes.
The data suggests that the Schiff base derivatives, particularly with an electron-withdrawing nitro group (M4A2F-SB2 ), may exhibit more potent anticancer activity compared to the amide derivatives. This could be attributed to the electronic properties and the specific spatial arrangement of the phenyl ring conferred by the imine linkage, potentially leading to more effective interactions with the target.
B. Antimicrobial Activity: Targeting Methicillin-Resistant Staphylococcus aureus (MRSA)
The rise of antibiotic-resistant bacteria, such as MRSA, is a critical global health threat. The development of new classes of antimicrobial agents is therefore of paramount importance.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives against MRSA
| Compound ID | Derivative Type | R Group | MIC (µg/mL) |
| M4A2F-SB1 | Schiff Base | 4-Chlorophenyl | 32 |
| M4A2F-SB2 | Schiff Base | 4-Nitrophenyl | 64 |
| M4A2F-AM1 | Amide | Phenyl | 128 |
| M4A2F-AM2 | Amide | 4-Fluorophenyl | 64 |
| Vancomycin | Standard Drug | - | 2 |
MIC values are hypothetical and for comparative purposes.
In this hypothetical antimicrobial screen, the Schiff base with a chloro-substituent (M4A2F-SB1 ) and the fluorinated amide derivative (M4A2F-AM2 ) show the most promising activity. This highlights that the optimal substitution pattern for antimicrobial activity may differ from that for anticancer activity, emphasizing the need for broad screening against different biological targets.
II. In Silico Molecular Docking Studies
To rationalize the potential in vitro findings and to guide further optimization, in silico molecular docking studies are invaluable. These computational techniques predict the binding mode and affinity of a ligand within the active site of a target protein.
A. Anticancer Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a well-validated target in NSCLC. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation.
Table 3: Molecular Docking Scores of this compound Derivatives against EGFR (PDB ID: 1M17)
| Compound ID | Derivative Type | R Group | Binding Energy (kcal/mol) | Key Interactions |
| M4A2F-SB1 | Schiff Base | 4-Chlorophenyl | -8.1 | H-bond with Met793 |
| M4A2F-SB2 | Schiff Base | 4-Nitrophenyl | -8.9 | H-bond with Met793, Pi-cation with Lys745 |
| M4A2F-AM1 | Amide | Phenyl | -7.2 | H-bond with Asp855 |
| M4A2F-AM2 | Amide | 4-Fluorophenyl | -7.8 | H-bond with Asp855, Halogen bond with Leu718 |
Binding energies are hypothetical and for comparative purposes.
The docking results correlate with the hypothetical in vitro anticancer data, with the Schiff base derivative M4A2F-SB2 showing the most favorable binding energy. The predicted interactions suggest that the nitro group may form a crucial interaction with Lys745, a key residue in the ATP-binding pocket of EGFR.
B. Antimicrobial Target: DNA Gyrase
DNA gyrase is a bacterial topoisomerase that is essential for DNA replication and a validated target for antibiotics.
Table 4: Molecular Docking Scores of this compound Derivatives against S. aureus DNA Gyrase (PDB ID: 2XCT)
| Compound ID | Derivative Type | R Group | Binding Energy (kcal/mol) | Key Interactions |
| M4A2F-SB1 | Schiff Base | 4-Chlorophenyl | -7.5 | H-bond with Asp79, Pi-alkyl with Ile84 |
| M4A2F-SB2 | Schiff Base | 4-Nitrophenyl | -6.8 | H-bond with Ser80 |
| M4A2F-AM1 | Amide | Phenyl | -6.2 | H-bond with Gly77 |
| M4A2F-AM2 | Amide | 4-Fluorophenyl | -7.3 | H-bond with Asp79, Halogen bond with Ala114 |
Binding energies are hypothetical and for comparative purposes.
The docking scores for the antimicrobial target also show a reasonable correlation with the hypothetical MIC values. The predicted interactions of M4A2F-SB1 and M4A2F-AM2 within the active site of DNA gyrase provide a structural basis for their potential inhibitory activity.
III. Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the key in vitro and in silico experiments are provided below.
A. In Vitro Protocols
-
Schiff Base Synthesis: To a solution of this compound (1 mmol) in ethanol (20 mL), the corresponding aldehyde (1.1 mmol) and a catalytic amount of glacial acetic acid are added. The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the pure Schiff base derivative.
-
Amide Synthesis: To a solution of this compound (1 mmol) in dichloromethane (20 mL) at 0 °C, the respective acyl chloride (1.1 mmol) and triethylamine (1.2 mmol) are added dropwise. The reaction mixture is stirred at room temperature for 8-12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to yield the pure amide derivative.
Caption: General synthetic routes for Schiff base and amide derivatives.
-
Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a standard drug (Doxorubicin) for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
-
Preparation of Inoculum: A standardized inoculum of MRSA is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds and a standard antibiotic (Vancomycin) are serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
B. In Silico Protocol
Caption: A generalized workflow for molecular docking studies.
-
Protein Preparation: The crystal structures of the target proteins (EGFR and DNA Gyrase) are obtained from the Protein Data Bank. Water molecules are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structures of the synthesized derivatives are generated and energy-minimized.
-
Grid Generation: A grid box is defined around the active site of the target protein.
-
Docking: A molecular docking program (e.g., AutoDock Vina) is used to dock the ligands into the defined grid box.
-
Analysis: The binding energies and the interactions between the ligands and the protein residues are analyzed.
IV. Conclusion and Future Directions
This guide provides a comparative framework for the in vitro and in silico evaluation of this compound derivatives. The hypothetical data presented for Schiff base and amide derivatives illustrate how different chemical modifications can influence their potential as anticancer and antimicrobial agents. The detailed protocols offer a clear path for the synthesis and evaluation of these and similar compounds.
Future work should focus on the synthesis and biological testing of a diverse library of this compound derivatives to establish robust structure-activity relationships. Promising compounds should be further investigated for their mechanism of action, selectivity, and in vivo efficacy. The integration of in vitro screening and in silico modeling will continue to be a powerful strategy in the rational design of novel therapeutics based on this versatile scaffold.
V. References
Due to the illustrative nature of the comparative data, specific research articles for the hypothetical compounds are not cited. The following are representative and authoritative sources for the methodologies described.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
A Senior Application Scientist’s Guide to Benchmarking Catalysts for Methyl 4-Amino-2-fluorobenzoate Reactions
Introduction: The Significance of Methyl 4-Amino-2-fluorobenzoate in Modern Drug Discovery
This compound is a critical structural motif and versatile building block in medicinal chemistry. Its derivatives are integral to the synthesis of a wide array of pharmaceutical agents, where the strategic placement of the amino, fluoro, and methyl ester groups allows for fine-tuning of molecular properties such as binding affinity, selectivity, and metabolic stability.[1][2] The construction of carbon-nitrogen (C-N) bonds to functionalize the amino group is a cornerstone of synthesizing these complex molecules. However, the inherent stability of the C-F bond and the electronic properties of the arene ring present unique challenges for catalytic transformations.
This guide provides an in-depth comparison of the primary catalytic systems used for reactions involving this compound, with a focus on C-N cross-coupling. We will move beyond simple protocols to dissect the causality behind catalyst selection, offering field-proven insights for researchers, scientists, and drug development professionals. Our analysis will benchmark the performance of palladium, copper, and nickel-based systems, providing the experimental data and logical frameworks necessary to optimize your synthetic strategies.
The Catalytic Landscape: Palladium, Copper, and Nickel Systems
The formation of aryl-amine bonds has been revolutionized by transition-metal catalysis. The three dominant metals employed for this purpose—palladium, copper, and nickel—each offer a distinct profile of reactivity, cost, and substrate compatibility.
-
Palladium-catalyzed Buchwald-Hartwig amination stands as the gold standard for its remarkable scope and high efficiency under relatively mild conditions.[3][4]
-
Copper-catalyzed Ullmann condensation is the oldest of these methods, offering a significant cost advantage, though traditionally requiring harsher reaction conditions.[5][6]
-
Nickel-catalyzed amination has emerged as a powerful, cost-effective alternative, demonstrating unique reactivity for challenging substrates like aryl fluorides and chlorides.[7][8][9]
The choice between these systems is not arbitrary; it is a strategic decision dictated by factors such as the nature of the coupling partners, functional group tolerance, reaction scale, and economic constraints.
Deep Dive I: Palladium-Based Catalysis (The Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is arguably the most versatile and widely used method for C-N bond formation.[3] Its success is built upon the continuous development of sophisticated phosphine ligands that modulate the reactivity of the palladium center.
Mechanistic Rationale: The catalytic cycle, illustrated below, typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4] The ligand's steric and electronic properties are crucial, particularly for facilitating the turnover-limiting reductive elimination step.[10][11] The evolution from simple phosphines to sterically hindered biarylphosphine ligands has dramatically expanded the reaction's scope to include less reactive aryl chlorides and a wider range of amines.[3][12]
Caption: Buchwald-Hartwig Catalytic Cycle.
Performance Characteristics:
-
High Yields & Broad Scope: Effective for a vast range of aryl/heteroaryl halides and amines, including ammonia equivalents.[11][13]
-
Mild Conditions: Reactions often proceed at temperatures from room temperature to ~110 °C.
-
Functional Group Tolerance: Tolerates many sensitive functional groups, a key advantage in complex molecule synthesis.
-
Cost: The primary drawback is the high cost of palladium and sophisticated ligands.
Deep Dive II: Copper-Catalyzed Reactions (The Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-N bonds, predating palladium-catalyzed approaches.[5] It involves the coupling of an aryl halide with an amine, alcohol, or thiol, promoted by copper.
Mechanistic Rationale: While the precise mechanism can vary, it is generally believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[5] Traditional Ullmann reactions required stoichiometric amounts of copper and very high temperatures (>200 °C).[6] Modern protocols have overcome these limitations through the use of soluble copper sources (e.g., CuI) and specialized ligands, such as diamines or phenanthrolines, which stabilize the copper intermediates and facilitate the reaction at lower temperatures.[5][14]
Performance Characteristics:
-
Cost-Effectiveness: Copper is significantly cheaper and more abundant than palladium, making it highly attractive for large-scale synthesis.
-
Harsh Conditions (Historically): While modern ligand systems have enabled milder conditions, many Ullmann-type reactions still require higher temperatures than their palladium counterparts.[5]
-
Substrate Scope: Can be sensitive to sterically hindered substrates and may have limitations with certain functional groups. However, recent developments have expanded its applicability.[15][16]
-
Chemoselectivity: Can exhibit excellent chemoselectivity in certain cases, such as the regioselective amination of polyhalogenated substrates.[17]
Deep Dive III: Nickel-Based Catalysis
Nickel catalysis has gained significant traction as a powerful and economical alternative to palladium.[7] Being a first-row transition metal, nickel possesses unique electronic properties that enable it to catalyze challenging transformations, including the activation of typically inert C-F bonds.[8][18]
Mechanistic Rationale: The catalytic cycle is analogous to that of palladium, but nickel's smaller atomic radius and different redox potentials can lead to distinct reactivity patterns. For C-N coupling, Ni(0) complexes are the active catalysts. Air-stable Ni(II) precatalysts are often used, which are reduced in situ.[9] The choice of ligand, such as 1,2-bis(dicyclohexylphosphino)ethane (DCYPE) or DPPF, is critical for achieving high catalytic activity and selectivity.[7][8]
Performance Characteristics:
-
Economic Advantage: Nickel is earth-abundant and much less expensive than palladium.
-
Reactivity for Challenging Substrates: Shows excellent performance for the amination of aryl chlorides and has demonstrated the ability to activate aryl fluorides, which is highly relevant for our target substrate.[8][19]
-
Air-Sensitivity: Ni(0) complexes can be sensitive to air and moisture, although the development of air-stable precatalysts has greatly improved operational simplicity.[9]
-
Functional Group Compatibility: Modern nickel systems show broad functional group tolerance, even accommodating base-sensitive groups when weaker bases are employed.[9]
Performance Benchmark: A Comparative Analysis
The selection of an optimal catalyst system requires a quantitative comparison of their performance. The following table summarizes typical performance metrics for each catalyst class in the context of C-N cross-coupling reactions relevant to this compound.
| Performance Metric | Palladium (Buchwald-Hartwig) | Copper (Ullmann-Type) | Nickel |
| Typical Yield | Very Good to Excellent (80-99%)[11][12] | Moderate to Good (60-95%)[14][17] | Good to Excellent (70-98%)[7][9] |
| Reaction Temp. | Mild (RT - 110 °C)[3] | Moderate to High (80 - 180 °C)[5][14] | Mild to Moderate (50 - 120 °C)[7][8] |
| Catalyst Loading | Low (0.1 - 2 mol%)[13] | High (5 - 20 mol%)[14] | Low to Moderate (1 - 5 mol%)[9] |
| Substrate Scope | Very Broad[3] | Moderate, improving with ligands[15][16] | Broad, excellent for Ar-Cl/Ar-F[8][9] |
| Relative Cost | High | Low | Low |
| Key Advantage | Unmatched versatility and reliability. | Lowest metal cost, ideal for scale-up. | Reactivity for inert bonds (C-F, C-Cl). |
Practical Guidance: Experimental Protocols & Workflow
Trustworthy protocols are self-validating. The following section provides a generalized workflow for catalyst screening and a detailed protocol for a representative reaction, designed to serve as a robust starting point for your own investigations.
Catalyst Screening Workflow
A systematic approach is essential when optimizing a new transformation. The workflow below outlines a logical progression from initial screening to final optimization.
Caption: A systematic workflow for catalyst screening.
Representative Protocol: Palladium-Catalyzed Amination
This protocol describes the coupling of this compound with a generic aryl bromide. Causality: We select a palladium catalyst for its reliability and broad scope. A biarylphosphine ligand (e.g., XPhos or RuPhos) is chosen to promote the coupling of the electron-rich amine. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for generating the palladium-amido intermediate. Toluene is a common, high-boiling solvent for these reactions.
Materials:
-
This compound (1.0 equiv.)
-
Aryl Bromide (1.2 equiv.)
-
Pd₂(dba)₃ (Palladium precursor, 1 mol%)
-
XPhos (Ligand, 2.2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene (0.1 M concentration relative to the limiting reagent)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add NaOtBu under an inert atmosphere (Nitrogen or Argon). The use of an inert atmosphere is critical as the Pd(0) catalytic species is oxygen-sensitive.
-
Reagent Addition: In the same flask, add the palladium precursor, the phosphine ligand, this compound, and the aryl bromide.
-
Solvent Addition: Add anhydrous toluene via syringe. The use of an anhydrous solvent is crucial to prevent catalyst deactivation and competing hydrolysis reactions.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired C-N coupled product.
Catalyst Selection Strategy: A Decision-Making Framework
Choosing the right catalyst is a multi-faceted decision. The following framework provides a logical path to guide your selection based on experimental priorities.
Caption: Decision tree for catalyst system selection.
Conclusion and Future Perspectives
While palladium, copper, and nickel catalysts are the established workhorses for reactions involving this compound, the field is continuously evolving. Palladium catalysis, via the Buchwald-Hartwig amination, remains the most versatile and reliable option for discovery chemistry, where scope and success rate are paramount. For large-scale, cost-sensitive syntheses, modern copper and nickel-catalyzed systems present compelling and economically viable alternatives. Nickel, in particular, offers unique advantages for activating challenging C-F bonds, making it an excellent candidate for reactions with fluorinated aromatics.
Looking ahead, emerging technologies are set to further refine catalyst performance and selection. The application of machine learning and high-throughput experimentation is enabling the prediction of optimal reaction conditions from vast datasets, potentially reducing development time.[20][21] Furthermore, novel methodologies like electrochemistry are providing greener and more sustainable pathways for C-N bond formation, minimizing waste and avoiding harsh reagents.[22] By integrating the foundational knowledge presented in this guide with these cutting-edge advancements, researchers can continue to push the boundaries of synthetic efficiency in drug development.
References
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- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Nickel-catalyzed amination of aryl fluorides with primary amines. RSC Publishing.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- Ru(II)-Catalyzed Amination of Aryl Fluorides via η 6 -Coordination.
- Predicting success in Cu-catalyzed C–N coupling reactions using d
- Palladium-Catalyzed Arylation of Fluoroalkylamines.
- Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Trifl
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- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Semantic Scholar.
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- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC - PubMed Central.
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- Predicting reaction performance in C–N cross-coupling using machine learning.
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A Comparative Guide to the Cross-Validation of Analytical Data for Methyl 4-Amino-2-fluorobenzoate
For researchers, scientists, and professionals in drug development, the meticulous validation of analytical data is the bedrock of reproducible science and regulatory compliance. This guide provides an in-depth, objective comparison of analytical techniques for the characterization and purity assessment of Methyl 4-Amino-2-fluorobenzoate (CAS: 73792-08-2), a key building block in pharmaceutical synthesis. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of orthogonal methods to ensure a self-validating system of analysis.
This compound is a substituted aromatic ester whose purity and identity are critical for the successful synthesis of active pharmaceutical ingredients (APIs). The presence of the amine, ester, and fluoride functional groups necessitates a multi-faceted analytical approach to fully characterize the molecule and identify potential impurities. This guide will explore the cross-validation of data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, we will introduce and compare alternative and advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Quantitative NMR (qNMR) to provide a comprehensive overview of the available analytical arsenal.
The Imperative of Orthogonal Analytical Methods
Cross-validation is the process of using multiple, distinct analytical methods to confirm a result.[1] The core principle is that different analytical techniques possess different separation and detection principles. Therefore, an impurity that might co-elute with the main peak in one method is unlikely to do so in a completely different system. By employing orthogonal methods, we build a more robust and trustworthy analytical data package. For a molecule like this compound, with its potential for isomeric impurities, residual starting materials, and by-products, a multi-pronged analytical strategy is not just recommended; it is essential for ensuring the quality and safety of the final drug product.
Chromatographic Purity Assessment: HPLC and GC-MS
Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the target compound from its impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally stable compounds like this compound. A reversed-phase method is typically employed, separating compounds based on their hydrophobicity.
The choice of a C18 column is based on its versatility and strong retentive capacity for aromatic compounds. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution. Formic acid helps to protonate the amine group, reducing peak tailing and improving chromatographic performance. UV detection at 254 nm is chosen as aromatic compounds typically exhibit strong absorbance at this wavelength.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Reference standard of this compound (>99.5% purity)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Dilute 1 mL of the stock solution to 10 mL with the same diluent to obtain a 0.1 mg/mL working solution.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Sources
A Senior Application Scientist's Guide to Comparative In Silico Analysis: Docking Novel Ligands Derived from Methyl 4-Amino-2-fluorobenzoate Against VEGFR2
Abstract
This guide provides a comprehensive, scientifically-grounded framework for conducting a comparative molecular docking study. While extensive research on ligands specifically derived from Methyl 4-Amino-2-fluorobenzoate is not widely published, this molecule serves as a viable starting scaffold for designing novel inhibitors. We will use a hypothetical series of its derivatives to probe the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical protein kinase implicated in tumor angiogenesis. This document details the scientific rationale, step-by-step computational protocols using industry-standard software, and methods for interpreting the resulting data, offering a robust template for researchers in drug discovery and computational biology.
Introduction: Scientific Rationale and Objective
1.1. The Scaffold: this compound this compound is a substituted aniline derivative, presenting multiple functional groups—an amine, a fluorine atom, and a methyl ester—that are amenable to synthetic modification.[1][2][3] Its structural simplicity and potential for chemical elaboration make it an attractive starting point, or scaffold, for developing a library of candidate molecules for virtual screening.
1.2. The Target: VEGFR2 Kinase Domain Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[4] Dysregulation of VEGFR2 signaling is a hallmark of many cancers, which rely on angiogenesis to supply tumors with nutrients and oxygen. Inhibiting the kinase activity of VEGFR2 is a clinically validated strategy for cancer therapy. The ATP-binding site of the VEGFR2 kinase domain is a well-defined pocket, and numerous crystal structures in complex with inhibitors are available in the Protein Data Bank (PDB), making it an ideal target for structure-based drug design.[4][5][6][7][8]
1.3. Study Objective The primary objective of this in silico study is to design a small, hypothetical library of ligands derived from this compound and to predict their binding affinity and interaction patterns within the VEGFR2 kinase domain using molecular docking. This comparative analysis will demonstrate how subtle chemical modifications can influence binding scores and interactions with key amino acid residues, providing a foundational workflow for structure-activity relationship (SAR) studies.
Methodology: A Validated Computational Workflow
A rigorous and reproducible computational methodology is paramount for generating trustworthy results. The following protocol outlines the necessary steps from target preparation to the final analysis of docking poses.
Diagram: Computational Docking Workflow
Caption: Key interactions driving ligand binding in the VEGFR2 kinase pocket.
Trustworthiness and Validation: The Limits of In Silico Models
While molecular docking is a powerful predictive tool, it is essential to acknowledge its limitations. The scoring functions are approximations of binding free energy and can sometimes produce false positives. [9][10] Self-Validation and Best Practices:
-
Redocking: As a preliminary control, the co-crystallized ligand from the PDB structure should be removed and re-docked. The ability of the software to reproduce the experimental pose with a low root-mean-square deviation (RMSD < 2.0 Å) provides confidence in the docking protocol. [11]* Use of a Control: Always include a known inhibitor with published activity (e.g., IC50 value) in your docking run. [10]The score of your designed ligands can then be benchmarked against this positive control.
-
Experimental Validation: Ultimately, computational predictions must be validated by experimental data. Promising candidates from this study would need to be synthesized and tested in in vitro enzymatic assays to determine their actual inhibitory activity against VEGFR2.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for a comparative docking study of novel ligands derived from a simple chemical scaffold against the VEGFR2 kinase. By systematically modifying the scaffold and analyzing the resulting changes in predicted binding affinity and interactions, researchers can gain valuable insights into the structure-activity relationships that govern molecular recognition. This in silico approach serves as a cost-effective and rapid method to prioritize compounds for synthesis and biological testing, accelerating the early stages of the drug discovery pipeline.
References
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McTigue, M., et al. (1999). Crystal structure of the kinase domain of human vascular endothelial growth factor receptor 2: a key enzyme in angiogenesis. Structure, 7(3), 319-330. [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]
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Whittington, D.A., et al. (2008). Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. RCSB Protein Data Bank. [Link]
-
ScotChem. (n.d.). Preparing the protein and ligand for docking. [Link]
-
Kuhn, P., et al. (2012). Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. RCSB Protein Data Bank. [Link]
-
Bioinformatics Review. (2021). Analysis of Docking results by Autodock || Protein Ligand interaction. YouTube. [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina. [Link]
-
Vu, L. (2023). Analyze protein-ligand interactions of docking-based virtual screening results. Medium. [Link]
-
National University of Singapore. (n.d.). Session 4: Introduction to in silico docking. [Link]
-
McTigue, M., et al. (2011). Crystal structure of the VEGFR2 kinase domain in complex with PF-00337210. RCSB Protein Data Bank. [Link]
-
PDB-3cp9: Crystal structure of the VEGFR2 kinase domain in complex with a pyridone inhibitor. Yorodumi. [Link]
-
ResearchGate. (n.d.). Proteins and ligand preparation for docking. [Link]
-
Manasa, K., et al. (2022). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Journal of Applied Pharmaceutical Science, 12(1), 133-140. [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. [Link]
-
Dubey, D. K., et al. (2013). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Global Science Research Journals. [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]
-
The Scripps Research Institute. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]
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ResearchGate. (2025). Comparative study of inhibition of drug potencies of tyrosine kinase inhibitors: A computational and molecular docking study. [Link]
-
Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]
-
Kciuk, M., & Kontek, R. (2013). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current cancer drug targets, 13(7), 845–855. [Link]
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Farhan Haq Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Schrödinger. (2022). Protein Ligand Docking Lesson Plan. [Link]
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- Google Patents. (n.d.). Preparation method of 4-amino-2-fluorobenzoic acid.
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PubChem. (n.d.). This compound. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-Amino-2-fluorobenzoate
Welcome to your definitive resource for the safe and compliant disposal of Methyl 4-Amino-2-fluorobenzoate (CAS No. 73792-08-2). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we handle. This guide provides a comprehensive, step-by-step protocol grounded in established safety standards. More than a simple checklist, it explains the causality behind each procedure, empowering you to manage your chemical waste with expertise and confidence.
Our approach is built on a self-validating system of protocols, ensuring that every step you take is deliberate, compliant, and safe. This guide is structured to provide immediate, essential information for the responsible management of this compound from the moment it becomes waste to its final disposal.
Part 1: Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound, an aromatic amine and ester, is classified as a hazardous substance. Its disposal pathway is dictated by its potential health and environmental effects.
While specific data for this exact ester is limited, the hazards can be extrapolated from structurally similar compounds like 4-Amino-2-fluorobenzoic acid and other aminobenzoates. The primary concerns include irritation to the skin and eyes, and potential harm if inhaled or swallowed[1][2]. Therefore, it must be treated as hazardous waste, and its release into the environment must be strictly avoided[3][4][5][6].
The following table summarizes the critical hazard and handling information.
| Parameter | Information | Rationale & Significance for Disposal |
| Hazard Class | Skin Irritant 2, Eye Irritant 2A, Acute Toxicity 4 (Oral), STOT SE 3 (Respiratory)[1] | These classifications mandate the use of comprehensive Personal Protective Equipment (PPE) and define the substance as non-sewerable hazardous waste. |
| Signal Word | Warning[1] | Indicates a moderate level of hazard. |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases[3][7][8] | Crucial for waste segregation. Co-mingling with incompatible materials can lead to dangerous chemical reactions, gas evolution, or fire. |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF)[2][9] | Highlights the toxic fumes that can be generated if the substance is involved in a fire, necessitating specific firefighting and spill cleanup procedures. |
| Disposal Classification | Hazardous Waste | This classification brings the disposal process under the regulatory authority of agencies like the Environmental Protection Agency (EPA)[10][11]. |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is containment and segregation. At no point should this chemical or its containers be disposed of via standard trash or sanitary sewer systems[6][10].
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles[2].
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or holes before use[2].
-
Protective Clothing : A standard lab coat is required to prevent skin contact[3].
-
Respiratory Protection : When handling the solid powder outside of a fume hood, a NIOSH-approved N95 dust mask or a higher-grade respirator is necessary to prevent inhalation[2].
Step 2: Waste Collection and Segregation
Proper segregation is critical to prevent dangerous reactions within waste containers[12][13].
-
Solid Waste : Collect unadulterated, excess, or expired this compound in a dedicated waste container. Do not mix it with other chemical waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department[3][12].
-
Contaminated Materials : Any items that have come into direct contact with the chemical, such as weighing paper, gloves, or paper towels used for cleanup, must also be treated as hazardous waste. Collect these items in a separate, clearly labeled container or a sealed bag designated for solid hazardous waste[3].
-
Empty Containers : The original product container is considered hazardous waste. Do not rinse it into the sink. Seal the empty container and dispose of it through the hazardous waste stream[14].
Step 3: Containerization and Labeling
Proper containerization and labeling are regulatory requirements and essential for the safety of all personnel.
-
Select a Compatible Container : Use a container that is in good condition, compatible with the chemical (polyethylene is often a good choice), and has a secure, screw-top lid to prevent leaks or spills[12][13].
-
Labeling : The container must be clearly and accurately labeled. Use an official EHS hazardous waste tag[10]. The label must include:
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas[10].
-
The specific hazard(s): "Irritant," "Harmful if Swallowed" .
-
The date when the first piece of waste was added to the container (the "accumulation start date").
-
Your name, Principal Investigator (PI), and lab location[10].
Part 3: On-Site Storage and Final Disposal Workflow
Satellite Accumulation Areas (SAA)
Designated storage locations for hazardous waste are known as Satellite Accumulation Areas (SAAs). These areas must be at or near the point of generation and under the control of the laboratory personnel[11].
-
Location : The SAA must be within the line of sight of where the waste is generated[11].
-
Containment : It is best practice to use secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks from the primary container[13].
-
Storage Limits : A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to the central storage area within three days[12]. Keep containers closed at all times except when adding waste.
Final Disposal Procedure
The final disposal of chemical waste is a highly regulated process that must be managed by professionals.
-
Contact EHS : Once your waste container is full or ready for pickup, contact your institution's EHS department. They will arrange for the collection of the waste from your lab.
-
Licensed Contractor : Your EHS department works with licensed hazardous waste contractors who are certified to transport and dispose of chemical waste in accordance with all federal and state regulations[13][15]. Disposal may involve methods like incineration at high temperatures or other approved treatments[11].
The following diagram illustrates the complete disposal workflow for this compound.
Caption: Disposal workflow for this compound.
Part 4: Accidental Release and Spill Management
In the event of a spill, a swift and correct response is crucial to ensure safety.
-
Evacuate and Alert : Immediately alert others in the area and evacuate non-essential personnel[3].
-
Ventilate : Ensure the area is well-ventilated to disperse any airborne dust[3].
-
Assess and Don PPE : Before attempting cleanup, assess the scale of the spill and don the appropriate PPE, including respiratory protection.
-
Contain and Clean :
-
For a small spill of solid material, gently sweep or scoop the material to avoid creating dust[1][7]. Place the collected material into a labeled hazardous waste container.
-
Do not use water to clean the area, as this can spread contamination. Decontaminate the area with a suitable solvent (if recommended by your EHS) and then wipe with soap and water.
-
All cleanup materials (wipes, gloves, etc.) must be disposed of as hazardous waste[2].
-
-
Report : Report the incident to your laboratory supervisor and EHS department, documenting the details of the spill and the cleanup procedure.
By adhering to these scientifically grounded and regulated procedures, you ensure the safety of yourself, your colleagues, and the environment, reinforcing the culture of safety that is paramount in our field.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Environmental Health and Safety, University of Alabama at Birmingham. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). (Pure) (p-Amino Benzoic Acid) MSDS. Retrieved from [Link] (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-Amino-2-fluorobenzoate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Methyl 4-Amino-2-fluorobenzoate, a fluorinated aromatic amine, is a valuable building block in medicinal chemistry. However, its structure suggests a specific hazard profile that necessitates rigorous and informed use of Personal Protective Equipment (PPE). This guide provides essential, in-depth guidance on the selection, use, and disposal of PPE for this compound, moving beyond a simple checklist to explain the scientific rationale behind each recommendation.
Hazard Profile: Understanding the "Why" Behind the PPE
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2][3][4] Beyond this, safety data sheets indicate it causes skin and serious eye irritation.[4][5][6] Furthermore, as a fine powder, it can cause respiratory irritation.[4][6]
The causality for these hazards lies in its chemical structure:
-
Aromatic Amine: This functional group is associated with a range of toxicological concerns. Many aromatic amines are lipid-soluble, allowing for ready absorption through the skin, and some have been identified as mutagens or carcinogens.[7]
-
Fluorination: The presence of a fluorine atom can significantly alter a molecule's metabolic pathway and reactivity. While often added to increase metabolic stability in drug candidates, the metabolism of fluorinated compounds can sometimes produce toxic byproducts.[8][9]
Given these properties, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice. The primary routes of exposure to mitigate are inhalation of the powder, skin contact, and eye contact.
Core PPE Requirements: A Multi-Layered Defense
Effective protection relies on selecting the right equipment for each potential exposure route. The following table summarizes the minimum PPE requirements, with detailed explanations below.
| Protection Type | Equipment Specification | Governing Standard |
| Eye & Face | Chemical safety goggles | OSHA 29 CFR 1910.133 / EN 166 |
| Face shield (for splash risk) | OSHA 29 CFR 1910.133 | |
| Hand | Disposable nitrile gloves (double-gloved) | 29 CFR 1910.138 |
| Body | Fully-buttoned laboratory coat | N/A |
| Respiratory | Use in a ventilated hood (default) | N/A |
| N95 respirator or higher (if hood unavailable) | OSHA 29 CFR 1910.134 / EN 149 |
Eye and Face Protection
This compound is a known eye irritant.[4][6][10] Therefore, standard safety glasses are insufficient.
-
Chemical Safety Goggles: Goggles that form a seal around the eyes are mandatory. This design prevents fine powders from entering the orbital area, a risk that standard safety glasses do not mitigate. Ensure they meet standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[6][10][11]
-
Face Shield: When handling larger quantities (>10g) or preparing solutions where a splash is possible, a face shield must be worn in addition to safety goggles.[4][12] The goggles provide the primary seal, while the shield protects the rest of the face from splashes.
Hand Protection
The aromatic amine structure suggests a significant risk of dermal absorption.[7]
-
Nitrile Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[12]
-
Double Gloving: For any task involving direct handling of the solid or its solutions, double gloving is the standard protocol. This practice provides a critical buffer; if the outer glove is contaminated or torn, you can remove it without exposing your skin. The contaminated outer glove must be removed and replaced immediately.
Body Protection
To prevent the compound from settling on clothing and causing prolonged skin contact, a lab coat is essential.[10][12] It should be kept fully buttoned, with sleeves rolled down. If significant contamination occurs, the lab coat must be removed immediately and decontaminated before reuse.
Respiratory Protection
Inhalation of fine powders can cause respiratory tract irritation.[4][6]
-
Engineering Controls: The primary method of respiratory protection is an engineering control. All weighing and handling of this compound powder should be performed inside a certified chemical fume hood or a powder containment hood.[4][10]
-
Respirators: In the rare event that a fume hood is not available or during a large-scale cleanup, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum. A respiratory protection program that meets OSHA's 29 CFR 1910.134 must be in place whenever respirators are used.[6][10]
Procedural Discipline: PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Respiratory Protection (if required): Put on and perform a seal check for your respirator.
-
Eye Protection: Put on your chemical safety goggles.
-
Face Shield (if required): Put on the face shield.
Doffing (Taking Off) Sequence:
This protocol is designed to contain contaminants.
-
Decontaminate (if applicable): Wipe down outer gloves if grossly contaminated.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield and goggles from the back to the front. Place them in a designated area for cleaning.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Place it in its designated storage or laundry receptacle.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[4][10]
Risk-Based PPE Selection Workflow
The level of PPE required can be adjusted based on the scale and nature of the work. This flowchart provides a logical pathway for determining the appropriate level of protection.
Caption: Risk assessment workflow for selecting appropriate PPE.
Operational Plan: Disposal of Contaminated Materials
All disposable materials that come into contact with this compound must be treated as hazardous chemical waste.
-
Gloves, Wipes, and Weighing Papers: Immediately place all contaminated disposables into a designated, sealed hazardous waste bag or container within the fume hood.
-
Contaminated PPE: Heavily contaminated items, such as a lab coat after a spill, must be decontaminated before being sent for laundry or disposed of as hazardous waste according to your institution's policies. Do not allow contaminated clothing out of the workplace.[13]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[13] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.
-
Waste Stream: Never dispose of this material or its contaminated items in the regular trash or down the drain.[11][14] All waste must be disposed of through your institution's environmental health and safety office in accordance with local and national regulations.[3][5]
By adhering to these scientifically-grounded PPE protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in the process is built on understanding the causality behind each step, ensuring that safety is an integral and uncompromised part of the scientific workflow.
References
-
Material Safety Data Sheet - Methyl 4-aminobenzoate, 98% . Source: Cole-Parmer. URL: [Link]
-
This compound | C8H8FNO2 | CID 21957875 . Source: PubChem, National Institutes of Health. URL: [Link]
-
SAFETY DATA SHEET - Methyl 4-aminobenzoate . Source: Alfa Aesar. URL: [Link]
-
Personal Protective Equipment Requirements for Laboratories . Source: University of California, Santa Barbara - Environmental Health and Safety. URL: [Link]
-
MSDS of Methyl 3-amino-2-fluorobenzoate . Source: Capot Chemical. URL: [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine . Source: Chemical Reviews, ACS Publications. URL: [Link]
-
Metabolism and Toxicity of Fluorine Compounds . Source: Chemical Research in Toxicology, ACS Publications. URL: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . Source: ACS Chemical Health & Safety. URL: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
